PROLI NONOate
Description
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Properties
IUPAC Name |
disodium;1-[nitroso(oxido)amino]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4H,1-3H2,(H,9,10);;/q-1;2*+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXGLZINHNEOTH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N(N=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PROLI NONOate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanism of action of PROLI NONOate, a diazeniumdiolate compound renowned for its utility as an ultrafast nitric oxide (NO) donor. We will delve into its chemical properties, the canonical signaling pathways it activates, and context-dependent mechanisms in various research applications. Detailed experimental protocols and quantitative data are presented to support researchers in their study design and interpretation.
Introduction to this compound
This compound, or 1-(Hydroxy-NNO-azoxy)-L-proline, is a member of the N-diazeniumdiolate (NONOate) class of molecules.[1] These compounds are distinguished by their ability to spontaneously release nitric oxide under physiological conditions.[2] The defining characteristic of this compound is its exceptionally rapid rate of NO release, which makes it an invaluable tool for mimicking transient, high-flux biological NO production.[2][3]
Core Mechanism: Nitric Oxide Release
The fundamental action of this compound is the spontaneous decomposition to release nitric oxide. This process is a pH-dependent, first-order reaction.[4][5] Under standard physiological conditions (pH 7.4, 37°C), this compound has a half-life of approximately 1.8 seconds.[2][4][5] The decomposition of one mole of the parent compound yields two moles of nitric oxide and one mole of L-proline.[4][5]
Alkaline stock solutions (e.g., in 0.01 M NaOH) are stable for extended periods (up to 24 hours at 0°C), allowing for precise experimental initiation of NO release upon dilution into a neutral pH buffer.[6]
Caption: Decomposition of this compound at physiological pH.
Primary Signaling Pathway: sGC-cGMP Activation
The most well-characterized downstream effect of NO is the activation of the soluble guanylate cyclase (sGC) signaling cascade. This pathway is central to many of the physiological effects of this compound, particularly in the cardiovascular system.
-
sGC Activation: Nitric oxide, being a small, lipophilic gas, rapidly diffuses across cell membranes. In the cytoplasm, it binds to the ferrous heme iron cofactor of soluble guanylate cyclase (sGC).
-
cGMP Synthesis: This binding event induces a conformational change in sGC, activating its enzymatic activity. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effectors: cGMP acts as a critical second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets in a cell-specific manner, leading to physiological responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[2]
Caption: The canonical Nitric Oxide - sGC - cGMP signaling pathway.
Context-Dependent Mechanisms of Action
Nitric oxide is a key signaling molecule in microbial communities. Exogenous NO, supplied by donors like this compound, can effectively induce the dispersal of bacterial biofilms.[7] This mechanism is particularly relevant for combating biofouling on medical and industrial surfaces.[3]
-
Mechanism: NO signaling triggers the activity of intracellular phosphodiesterases in bacteria. These enzymes degrade the bacterial second messenger, cyclic di-guanylate monophosphate (c-di-GMP). Lower levels of c-di-GMP promote a shift in gene expression that favors a planktonic (free-swimming) state over a sessile, biofilm-forming state.[3]
-
Efficacy: Studies have shown that micromolar concentrations of this compound can induce biofilm dispersal in a wide range of bacteria.[7] For instance, a 40 μM concentration applied at 24-hour intervals reduced the rate of biofouling in a lab-scale reverse osmosis system by 92%. This was associated with significant reductions in extracellular polymeric substances (EPS), including a 48% reduction in polysaccharides and a 66% reduction in proteins.[7]
The role of NO in cancer is complex and concentration-dependent.[8][9] While low, chronic levels of NO can be pro-tumorigenic, the high, transient flux of NO delivered by donors like this compound is often cytotoxic and can act as an anti-cancer agent.[9][10]
-
Apoptosis Induction: High concentrations of NO can induce apoptosis (programmed cell death). One key pathway implicated is the c-Jun N-terminal kinase (JNK) signaling pathway.[11] Arsenic, a chemotherapeutic agent, is known to activate the JNK pathway to induce apoptosis.[11] Pre-treatment with V-PROLI/NO (a prodrug form) has been shown to suppress arsenic-induced JNK phosphorylation, thereby protecting non-cancerous liver cells from toxicity.[11][12] This demonstrates NO's ability to modulate this critical apoptotic pathway.
-
Inhibition of EMT: High NO levels can inhibit the Epithelial-Mesenchymal Transition (EMT), a process by which cancer cells gain migratory and invasive properties.[9][13] NO donors have been shown to reverse the mesenchymal phenotype in metastatic cancer cells, suggesting a role in preventing metastasis.[9]
Caption: this compound-derived NO suppresses JNK pathway activation.
Quantitative Data Summary
The precise characteristics of NO donors are critical for experimental design. The tables below summarize key quantitative data for this compound and compare its release kinetics to other common NONOates.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 1.8 seconds | pH 7.4, 37°C | [2][4][5] |
| NO Moles Released | 2 moles NO / mole of parent compound | Aqueous solution | [1][4][5] |
| Molecular Weight | 219.11 g/mol | (Disodium salt) | [4] |
| UV Absorbance (λmax) | 252 nm | Aqueous solution | [6] |
| Molar Extinction (ε) | 8,400 M⁻¹ cm⁻¹ | at 252 nm | [6] |
| Solubility | >100 mg/mL | Aqueous buffers | [1] |
Table 2: Comparative Half-Lives of Common NONOates
| NONOate Compound | Half-life (t½) | Conditions | Reference(s) |
| This compound | 1.8 seconds | pH 7.4, 37°C | [2][14] |
| MAHMA NONOate | ~1 minute | pH 7.4, 37°C | [2] |
| DEA NONOate | ~2 minutes | pH 7.4, 37°C | [2] |
| PAPA NONOate | ~15 minutes | pH 7.4, 37°C | [2] |
| SPER NONOate | ~39 minutes | pH 7.4, 37°C | [2] |
| DPTA NONOate | ~3 hours | pH 7.4, 37°C | [14][15] |
| DETA NONOate | ~20 hours | pH 7.4, 37°C | [2][14] |
Experimental Protocols
The concentration of a stock solution of this compound can be verified using UV-Vis spectrophotometry before initiating NO release.
-
Reagents: 0.01 M NaOH, Spectrophotometer, Quartz cuvettes.
-
Procedure:
-
Prepare a stock solution of this compound in ice-cold 0.01 M NaOH.
-
Dilute a small aliquot of the stock solution in 0.01 M NaOH to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance at 252 nm using 0.01 M NaOH as a blank.[6]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where ε = 8,400 M⁻¹ cm⁻¹.[6]
-
This protocol assesses the ability of this compound to disperse pre-formed bacterial biofilms.
-
Reagents: Bacterial culture, appropriate growth medium (e.g., R2A broth), 96-well microplate, this compound stock (in 0.01 M NaOH), 0.1% Crystal Violet solution, 30% Acetic Acid.
-
Procedure:
-
Biofilm Formation: Grow bacterial biofilms in the wells of a 96-well plate for 24-48 hours. After incubation, gently wash the wells with a buffer (e.g., PBS) to remove planktonic cells.
-
NO Treatment: Add fresh medium to the wells. Add an aliquot of this compound stock solution to achieve the desired final concentration (e.g., 40 μM). For the control, add an equivalent volume of 0.01 M NaOH vehicle.[7]
-
Incubation: Incubate for a defined period (e.g., 1-4 hours) to allow for NO-induced dispersal.
-
Staining: Discard the medium and wash the wells. Stain the remaining adherent biofilm with 0.1% Crystal Violet for 15 minutes.
-
Quantification: Wash away excess stain and allow the plate to dry. Solubilize the bound stain with 30% acetic acid. Read the absorbance at ~590 nm using a microplate reader. A lower absorbance in treated wells compared to controls indicates biofilm dispersal.
-
This method is used to determine if this compound modulates the activation of the JNK signaling pathway.
-
Reagents: Cell culture, appropriate stimuli (e.g., Arsenic), this compound, Lysis buffer, Primary antibodies (anti-JNK, anti-phospho-JNK), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Pre-treat cells with this compound for a short duration (e.g., 30-60 minutes). Then, add the stimulus (e.g., Arsenic) and incubate for the desired time.[11][12]
-
Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total JNK and phospho-JNK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system. A change in the ratio of phospho-JNK to total JNK indicates modulation of the pathway.
-
References
- 1. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide and cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide donor, V-PROLI/NO, provides protection against arsenical induced toxicity in rat liver cells: requirement for Cyp1a1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric oxide donor, V-PROLI/NO, provides protection against arsenical induced toxicity in rat liver cells: requirement for Cyp1a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nitric Oxide Donor [Zn(PipNONO)Cl] Exhibits Antitumor Activity through Inhibition of Epithelial and Endothelial Mesenchymal Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Antimicrobial Nitric Oxide-Releasing Fibers | MDPI [mdpi.com]
PROLI NONOate: A Technical Guide to Nitric Oxide Release Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline disodium (B8443419) salt) is a member of the diazeniumdiolate class of nitric oxide (NO) donor compounds. Renowned for its exceptionally rapid and predictable release of NO, it serves as an invaluable tool in a myriad of research applications, from cardiovascular studies to neurotransmission and immunology. This technical guide provides an in-depth exploration of the core principles governing the nitric oxide release kinetics of this compound, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.
Core Principles of this compound Decomposition
The release of nitric oxide from this compound is a spontaneous, first-order decomposition process that is critically dependent on pH and temperature.[1][2][3] In aqueous solutions, the diazeniumdiolate functional group undergoes proton-catalyzed decomposition to yield two moles of nitric oxide per mole of the parent compound.[1][3] The parent amine, L-proline, is also regenerated in this process.
The stability of this compound is significantly greater in alkaline conditions. As the pH of the solution becomes more acidic, the rate of decomposition and subsequent NO release increases dramatically. This pH-dependent behavior allows for precise temporal control over NO delivery in experimental systems.
Quantitative Data on Nitric Oxide Release Kinetics
The defining characteristic of this compound is its rapid release of nitric oxide under physiological conditions. The following table summarizes the key quantitative parameters of its NO release kinetics.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 1.8 - 2 seconds | 37°C, pH 7.4 | [1][4] |
| NO Moles Released | 2 moles NO / mole this compound | Aqueous solution | [1][3] |
| Kinetics | First-order | pH and temperature dependent | [1] |
Experimental Protocols for Measuring Nitric Oxide Release
Accurate characterization of the NO release profile from this compound is essential for its effective use in research. Below are detailed methodologies for two common analytical techniques.
Spectrophotometric Determination of NO Release
This method relies on the detection of nitrite (B80452) and nitrate (B79036), the stable oxidation products of NO in aqueous solution, often utilizing the Griess reagent.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4, or other buffer of interest
-
Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid)
-
Sodium nitrite standard solutions
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a high pH buffer (e.g., 10 mM NaOH) to ensure stability. Keep the stock solution on ice.
-
Initiation of Decomposition: To initiate NO release, dilute an aliquot of the this compound stock solution into the buffer of interest (e.g., PBS, pH 7.4) pre-warmed to the desired temperature (e.g., 37°C) in a cuvette.
-
Griess Reaction: At specific time points, take aliquots of the reaction mixture and add them to the Griess reagent. The reaction between nitrite and the Griess reagent forms a colored azo compound.
-
Spectrophotometric Measurement: After a short incubation period, measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).[5][6]
-
Quantification: Generate a standard curve using sodium nitrite solutions of known concentrations. Use this curve to determine the concentration of nitrite in the experimental samples, which corresponds to the amount of NO released.
-
Kinetic Analysis: Plot the concentration of NO released over time. The half-life of this compound can be determined by fitting the data to a first-order kinetic model.
Electrochemical Detection of NO Release
This method provides real-time, direct measurement of NO using an NO-selective electrode.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4, or other buffer of interest
-
NO-selective electrochemical sensor and potentiostat
-
Calibration gas with a known concentration of NO, or a calibrated NO donor standard
Procedure:
-
System Setup and Calibration: Set up the electrochemical detection system according to the manufacturer's instructions. Calibrate the NO sensor using either a standard NO gas mixture or a well-characterized NO donor with a known release profile.
-
Preparation of this compound Stock Solution: As with the spectrophotometric method, prepare a stable, concentrated stock solution of this compound in a high pH buffer.
-
Initiation of Decomposition: In a temperature-controlled reaction vessel containing the buffer of interest (e.g., PBS, pH 7.4 at 37°C), place the calibrated NO electrode. Once a stable baseline is achieved, inject a small volume of the this compound stock solution to initiate decomposition.
-
Real-Time Monitoring: Record the current generated by the electrode over time. The current is directly proportional to the concentration of NO in the solution.
-
Data Analysis: Convert the current readings to NO concentration using the calibration factor. Plot the NO concentration as a function of time to obtain the release profile. The half-life can be determined from the decay of the NO concentration after the initial burst.
Visualizations
Decomposition Pathway of this compound
The decomposition of this compound is initiated by protonation of the diazeniumdiolate functional group, leading to the release of two molecules of nitric oxide and the regeneration of L-proline.
Caption: Proton-catalyzed decomposition of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for determining the nitric oxide release kinetics of this compound.
Caption: Experimental workflow for kinetic analysis.
NO-sGC-cGMP Signaling Pathway
This compound is frequently used to study the nitric oxide signaling pathway. NO released from the donor diffuses into target cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger.
Caption: The NO-sGC-cGMP signaling cascade.
Conclusion
This compound stands out as a powerful tool for researchers requiring a rapid and quantifiable source of nitric oxide. Its well-defined, first-order release kinetics, though highly sensitive to pH and temperature, allow for precise experimental control. By employing the detailed protocols and understanding the fundamental principles outlined in this guide, scientists and drug development professionals can effectively harness the unique properties of this compound to advance their research in the vast and dynamic field of nitric oxide biology.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A spectrophotometric method for the direct detection and quantitation of nitric oxide, nitrite, and nitrate in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ephemeral Nature of PROLI NONOate: A Technical Guide to its Half-Life in Solution
For Immediate Release
This technical guide provides a comprehensive overview of the solution half-life of PROLI NONOate, a diazeniumdiolate nitric oxide (NO) donor. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical parameters governing its stability, outlines detailed experimental protocols for half-life determination, and illustrates the key signaling pathways initiated by its rapid NO release.
Executive Summary
This compound is characterized by its exceptionally short half-life, making it a valuable tool for mimicking pulsatile, endogenous nitric oxide signaling. Its decomposition in aqueous solutions is a first-order process, highly dependent on pH and temperature.[1][2][3] Under physiological conditions (37°C, pH 7.4), this compound decomposes with a half-life of approximately 1.8 to 2 seconds, liberating two moles of nitric oxide per mole of the parent compound.[1][2][3][4] This rapid release profile is in stark contrast to other NONOates, which can have half-lives extending to several hours.[1][3][4] The precise control and understanding of this decomposition rate are paramount for its application in experimental biology and pharmacology.
Quantitative Data Summary
The stability of this compound is critically influenced by the solution's pH and temperature. While the most frequently cited half-life is under physiological conditions, it is important to understand that this value changes with experimental settings.
| Compound | Half-life (t½) | Conditions | Reference |
| This compound | ~1.8 - 2 seconds | 37°C, pH 7.4, aqueous solution | [1][2][3][4] |
| This compound | Not specified | pH-dependent dissociation | [2] |
| This compound | Not specified | Temperature-dependent dissociation | [1] |
Core Principles of this compound Decomposition
The decomposition of diazeniumdiolates like this compound is initiated by protonation.[1][4] In aqueous solutions, protons catalyze the breakdown of the [N(O)NO]⁻ functional group, leading to the release of nitric oxide. Consequently, the rate of decomposition, and thus the half-life, is inversely proportional to the hydrogen ion concentration (i.e., lower pH leads to a shorter half-life). Similarly, an increase in temperature provides the necessary activation energy for the decomposition reaction, resulting in a shorter half-life. Due to its rapid decomposition, ensuring the purity and proper storage of this compound, typically at -80°C in a desiccated environment, is crucial for obtaining reproducible experimental results.
Experimental Protocols for Half-Life Determination
The extremely short half-life of this compound necessitates the use of techniques capable of monitoring rapid kinetic processes.
Indirect Measurement via UV-Visible Spectrophotometry (Adapted for Fast Kinetics)
This method monitors the disappearance of the this compound parent compound, which has a characteristic UV absorbance maximum at 252 nm.
Materials:
-
This compound
-
Temperature-controlled UV-Vis spectrophotometer with a rapid-mixing accessory (e.g., stopped-flow apparatus)
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C
-
0.1 M NaOH solution for stock preparation
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in ice-cold 0.1 M NaOH. NONOates are stable at high pH.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 252 nm. The temperature of the cuvette holder should be maintained at 37°C.
-
Reaction Initiation:
-
For manual mixing (for demonstration of principle, less accurate for this half-life): Pre-warm the PBS buffer in the cuvette inside the spectrophotometer. Rapidly inject a small volume of the this compound stock solution into the buffer, mix quickly, and immediately start recording the absorbance over time.
-
Recommended for accuracy (Stopped-Flow): Load one syringe of the stopped-flow apparatus with the this compound stock solution and the other with the 37°C PBS (pH 7.4). The instrument will rapidly mix the two solutions and record the absorbance decay at 252 nm with millisecond resolution.
-
-
Data Analysis: The absorbance will decrease as this compound decomposes. The half-life is determined by fitting the absorbance decay curve to a first-order exponential decay equation: A(t) = A₀e^(-kt), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and k is the first-order rate constant. The half-life (t½) is then calculated as ln(2)/k.
Indirect Measurement of Nitric Oxide Release via the Griess Assay
The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solution. This method is more suitable for measuring the total NO released rather than the rapid kinetics of its formation from this compound.
Materials:
-
Griess Reagent kit (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in PBS.
-
Sample Preparation: Prepare a solution of this compound in PBS at the desired concentration. Allow the solution to stand for a sufficient time to ensure complete decomposition and conversion of NO to nitrite (approximately 10-15 half-lives).
-
Griess Reaction:
-
Add a specific volume of the standards and the decomposed this compound solution to separate wells of a 96-well plate.
-
Add the Griess reagents to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Measurement: Measure the absorbance of the wells at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve by plotting the absorbance of the nitrite standards against their concentrations. Use the standard curve to determine the concentration of nitrite in the this compound sample, which corresponds to the amount of NO released.
Direct Measurement of Nitric Oxide Release
For a precise determination of the half-life of this compound, direct measurement of NO is preferable.
-
Electrochemical Detection: NO-selective electrodes can be used to measure the real-time concentration of NO released from this compound. The electrode is placed in the reaction buffer, and the current generated by the oxidation of NO at the electrode surface is proportional to the NO concentration. This method offers high sensitivity and temporal resolution.
-
Chemiluminescence: This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the NO concentration. This method is highly sensitive and specific for NO.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated by the nitric oxide it releases. NO is a key signaling molecule involved in various physiological processes.
Nitric Oxide Signaling Pathway
Nitric oxide, being a small, lipophilic molecule, readily diffuses across cell membranes. One of its primary targets is soluble guanylate cyclase (sGC).
Caption: Nitric oxide signaling cascade initiated by this compound.
Experimental Workflow for Half-Life Determination
A generalized workflow for determining the half-life of this compound using a rapid kinetics method is depicted below.
Caption: Workflow for determining this compound half-life.
Conclusion
This compound stands out as a potent and ultra-fast-releasing nitric oxide donor. Its short half-life is a key feature that dictates its experimental utility. A thorough understanding of its decomposition kinetics and the appropriate methodologies for its characterization are essential for harnessing its full potential in research and development. This guide provides the foundational knowledge and practical protocols to aid scientists in the accurate and effective use of this valuable pharmacological tool.
References
- 1. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 2. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
The pH-Dependent Decomposition of PROLI NONOate: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing the nitric oxide (NO) donor, PROLI NONOate. Nitric oxide is a critical signaling molecule in numerous physiological and pathological processes, and this compound is an invaluable tool for its controlled delivery in vitro and in vivo. The utility of this compound is intrinsically linked to its pH-dependent decomposition and subsequent release of NO. This document provides an in-depth overview of its decomposition kinetics, detailed experimental protocols for its characterization, and a summary of the primary signaling pathway it influences.
Introduction to this compound
This compound, formally known as (Z)-1-[N-(L-prolyl)-N-(n-propyl)amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of compounds. Its defining characteristic is the spontaneous and predictable release of two moles of nitric oxide per mole of the parent compound in a manner that is strictly dependent on pH.[1][2][3] This rapid and controllable release profile makes it an ideal choice for studies requiring precise, short-term administration of NO.
Mechanism of pH-Dependent Decomposition
The decomposition of this compound is a first-order kinetic process initiated by protonation.[1][2][4] In aqueous solutions, the diazeniumdiolate functional group [-N(O)NO⁻] is protonated, leading to an unstable intermediate that rapidly fragments. This fragmentation yields two molecules of nitric oxide (NO) and the corresponding L-proline amino acid derivative.
The rate of this decomposition is inversely proportional to the pH of the environment. In acidic conditions, the higher concentration of protons accelerates the decomposition, leading to a very short half-life and a rapid burst of NO release. Conversely, in alkaline (basic) solutions, the compound is significantly more stable due to the low proton concentration.[1][4]
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
An In-depth Technical Guide to the Discovery and Synthesis of PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROLI NONOate (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its exceptionally rapid, pH-dependent release of NO. First described by Saavedra et al. in 1996, its ultrafast decomposition kinetics, with a half-life of approximately 1.8 seconds at physiological pH and temperature, make it an invaluable tool for studying the acute effects of NO in biological systems.[1][2][3][4] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, including detailed experimental protocols and a summary of its key properties.
Discovery and Significance
This compound was developed to investigate the localized and transient effects of nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.[4] The research aimed to create a molecule that, upon entering a physiological environment, would release NO almost instantaneously. The synthesis of this compound from L-proline and nitric oxide yielded a compound that dissociates to liberate two moles of NO per mole of the parent compound.[1][3][4] Its rapid release kinetics distinguish it from other NONOates with longer half-lives, allowing for precise temporal control of NO delivery in experimental settings. This has made it a valuable pharmacological tool for studying rapid NO-mediated signaling events.[4]
Physicochemical and Kinetic Properties
This compound is a crystalline solid that is highly soluble in aqueous buffers.[1][3] It is relatively stable in alkaline solutions but decomposes rapidly at neutral or acidic pH.[4] Proper storage at -80°C is recommended to ensure its stability for over a year.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 178948-42-0 | [1][3] |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [1][3] |
| Formula Weight | 219.1 g/mol | [1][3] |
| Appearance | Crystalline solid | [1][3] |
| Purity | ≥98% | [1][3] |
| Solubility | >100 mg/mL in aqueous buffers | [1][3] |
| UV λmax | 252 nm | [1][3] |
| Storage | -80°C | [1][3] |
| Stability | ≥ 2 years at -80°C | [3] |
Table 2: Kinetic and Release Properties of this compound and Other Common NONOates (at 37°C, pH 7.4)
| NONOate | Half-life (t₁/₂) | Moles of NO Released per Mole of Parent Compound | Reference(s) |
| This compound | ~1.8 seconds | 2 | [1][2][3][4] |
| DEA NONOate | ~2 minutes | 1.5 | [4] |
| MAHMA NONOate | ~1 minute | 2 | [5] |
| PAPA NONOate | ~15 minutes | 2 | [4][5] |
| DPTA NONOate | ~3 hours | 2 | [4][5] |
| DETA NONOate | ~20 hours | 2 | [4] |
Synthesis of this compound
The synthesis of this compound, like other diazeniumdiolates, involves the reaction of a secondary amine (in this case, L-proline) with nitric oxide gas under basic, anaerobic conditions.[4][6][7]
Logical Workflow for this compound Synthesis```dot
Experimental Protocol: Synthesis of this compound
This protocol is based on the general methodology for diazeniumdiolate synthesis and the information provided in the abstract by Saavedra et al. (1996).
[6]Materials:
-
L-proline
-
Sodium metal
-
Anhydrous methanol (B129727)
-
Nitric oxide (NO) gas (high purity)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas (high purity)
-
High-pressure reaction vessel (e.g., Parr shaker)
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: Under an inert atmosphere (e.g., argon), carefully add sodium metal in portions to anhydrous methanol in a flask cooled in an ice bath. The concentration is typically 1-2 M. Allow the reaction to complete to form a clear solution of sodium methoxide.
-
Reaction Setup: Dissolve L-proline in the prepared sodium methoxide solution in the high-pressure reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and purge thoroughly with an inert gas (argon or nitrogen) to remove all oxygen.
-
Reaction with Nitric Oxide: Pressurize the vessel with nitric oxide gas (typically to 5 atm). 5[8]. Reaction Conditions: Agitate the mixture at room temperature. The reaction progress can be monitored by the uptake of NO gas. The reaction time can vary but is typically several hours.
-
Work-up: After the reaction is complete, carefully vent the excess NO gas into a proper scrubbing solution (e.g., potassium permanganate).
-
Precipitation: Transfer the resulting reaction mixture to a flask under an inert atmosphere. Add cold, anhydrous diethyl ether with vigorous stirring to precipitate the product.
-
Isolation: Collect the white precipitate by filtration under an inert atmosphere.
-
Purification: Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying and Storage: Dry the purified this compound under high vacuum. Store the final product in a sealed container under an inert atmosphere at -80°C.
Mechanism of Action: Nitric Oxide Release and Signaling
This compound's biological activity stems from its spontaneous, pH-dependent decomposition to release nitric oxide. I[1][3]n an aqueous environment at physiological pH (7.4), the diazeniumdiolate moiety is protonated, triggering a rapid, first-order fragmentation that yields L-proline and two molecules of NO.
NO-sGC-cGMP Signaling Pathway
The released nitric oxide diffuses into target cells, such as vascular smooth muscle cells, and activates its primary receptor, soluble guanylate cyclase (sGC). T[9][10][11]his activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. E[9][10][11]levated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and causing smooth muscle relaxation (vasodilation).
Caption: Workflow for determining the half-life of this compound.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in cold 10 mM NaOH. Keep this solution on ice.
-
Set up a UV-Vis spectrophotometer with a temperature-controlled cuvette holder set to 37°C.
-
Add a known volume of phosphate-buffered saline (PBS, pH 7.4) to a quartz cuvette and allow it to equilibrate to 37°C.
-
Set the spectrophotometer to kinetic mode, measuring the absorbance at 252 nm at short time intervals (e.g., every 0.1-0.5 seconds).
-
Initiate the reaction by injecting a small volume of the cold this compound stock solution into the cuvette, ensuring rapid mixing. The final concentration should be in a range that gives a reliable absorbance reading (e.g., 50-100 µM).
-
Record the absorbance until it reaches a stable baseline, indicating complete decomposition.
-
Data Analysis: Plot the natural logarithm (ln) of the absorbance versus time. The data should fit a linear regression, confirming first-order kinetics. The slope (k) of this line is the decomposition rate constant. Calculate the half-life using the formula: t₁/₂ = -0.693 / k.
Protocol 2: Measurement of Nitric Oxide Release
The amount of NO released can be quantified by measuring its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), using the Griess assay.
[1][2][9]Procedure (Griess Assay):
-
Decomposition: Allow a known concentration of this compound to fully decompose in PBS (pH 7.4) at 37°C.
-
Sample Preparation: Take an aliquot of the solution post-decomposition. If measuring total NO (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase or a cadmium catalyst (available in commercial kits). 3[2]. Griess Reaction: a. Add sulfanilamide (B372717) solution (Griess Reagent I) to the sample. This converts nitrite into a diazonium salt. [2] b. Incubate for 5-10 minutes. c. Add N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent II). This couples with the diazonium salt to form a colored azo compound. 4[2]. Measurement: Incubate for another 5-10 minutes in the dark. Measure the absorbance at approximately 540 nm using a spectrophotometer.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The moles of NO released can then be calculated based on the initial concentration of this compound.
Note on Direct NO Measurement: For real-time NO release profiles, specialized equipment such as a chemiluminescence NO analyzer or an NO-selective electrochemical sensor is required. T[12][13][14]hese methods involve purging the NO released from the solution with an inert gas into the detector.
This compound remains a cornerstone tool in nitric oxide research due to its unique, ultrafast release kinetics. Its well-defined chemical properties and predictable decomposition allow for precise and localized delivery of NO, facilitating the study of rapid biological processes mediated by this important signaling molecule. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this compound, enabling its effective use in a wide range of biomedical research applications.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol Griess Test [protocols.io]
- 10. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 14. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Diazeniumdiolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazeniumdiolates, commonly known as NONOates, are a class of chemical compounds characterized by the [N(O)NO]⁻ functional group.[1] These compounds have garnered significant attention in biomedical research and drug development due to their remarkable ability to spontaneously release nitric oxide (NO) under physiological conditions.[2] NO is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3] The predictable and tunable nature of NO release from diazeniumdiolates makes them invaluable tools for investigating the biological roles of NO and promising candidates for therapeutic applications.[4][5]
This technical guide provides a comprehensive overview of the core chemical properties of diazeniumdiolates, with a focus on their synthesis, stability, decomposition kinetics, and the analytical methods used for their characterization. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Core Chemical Properties
Synthesis
The synthesis of diazeniumdiolates typically involves the reaction of a primary or secondary amine with nitric oxide gas under basic conditions.[2][3] The choice of the amine precursor is a critical determinant of the resulting diazeniumdiolate's properties, particularly its rate of NO release. The general reaction scheme is as follows:
R¹R²NH + 2NO → R¹R²N-N(O)=NO⁻ + H⁺
While the overarching principle is straightforward, the specific reaction conditions, such as solvent, temperature, and pressure, are optimized for each specific diazeniumdiolate.
Stability and Decomposition
Diazeniumdiolates are relatively stable as solid salts, particularly when stored at low temperatures and protected from moisture.[3] However, in aqueous solutions, they undergo spontaneous decomposition to release nitric oxide. This decomposition is a first-order process that is dependent on pH and temperature.[2] They are generally more stable in basic solutions and decompose more rapidly as the pH decreases.[2]
The decomposition mechanism involves protonation of the diazeniumdiolate functional group, leading to the release of two molecules of NO and the parent amine. The rate of decomposition, and therefore the half-life of the diazeniumdiolate, is primarily dictated by the chemical structure of the amine from which it was derived.[2] This structural diversity allows for the synthesis of a wide range of diazeniumdiolates with half-lives spanning from seconds to hours under physiological conditions (pH 7.4, 37 °C).[2]
Quantitative Data on Diazeniumdiolate Properties
The following tables summarize key quantitative data for several commonly used diazeniumdiolates.
| Diazeniumdiolate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound |
| PROLI/NO | ~1.8 seconds[2] | ~2[6] |
| DEA/NO | ~2 minutes[6] | ~1.5[6] |
| PAPA/NO | ~15 minutes | ~2 |
| Spermine NONOate (SPER/NO) | ~39 minutes[3] | ~2[7] |
| DETA/NO | ~20 hours[6][8] | ~2[6][8] |
| Diazeniumdiolate | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| General [X-N(O)NO]⁻ | ~250[1] | ~7,000[1] |
| Spermine NONOate | 252[7] | Not specified |
| DETA/NO | 252[8] | Not specified |
Signaling Pathways Involving Diazeniumdiolate-Released Nitric Oxide
The primary signaling pathway activated by nitric oxide released from diazeniumdiolates is the NO/cGMP pathway.
Caption: The Nitric Oxide (NO)/cyclic Guanosine (B1672433) Monophosphate (cGMP) signaling pathway.
In this pathway, NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[9] Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] cGMP, in turn, acts as a second messenger, primarily by activating protein kinase G (PKG), which then phosphorylates various downstream target proteins, leading to a physiological response, such as smooth muscle relaxation.[10][11] The signal is terminated by the degradation of cGMP by phosphodiesterases (PDEs).[11]
Experimental Protocols
Synthesis of Diazeniumdiolates
The following diagram illustrates a general workflow for the synthesis of diazeniumdiolates.
Caption: General workflow for the synthesis of diazeniumdiolates.
Detailed Protocol for the Synthesis of Diethylamine (B46881) NONOate (DEA/NO):
-
Preparation of Reagents:
-
Diethylamine (distilled prior to use).
-
Sodium methoxide (B1231860) solution (prepared by dissolving sodium metal in anhydrous methanol).
-
High-purity nitric oxide gas.
-
Anhydrous diethyl ether.
-
-
Reaction Setup:
-
A high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge is required.
-
All glassware must be thoroughly dried to prevent unwanted side reactions.
-
-
Procedure:
-
Dissolve diethylamine in a solution of sodium methoxide in anhydrous diethyl ether within the reaction vessel.
-
Purge the vessel with an inert gas (e.g., argon) to remove oxygen.
-
Pressurize the vessel with nitric oxide gas (typically to 5 atm).
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by the pressure drop.
-
Upon completion, slowly vent the excess nitric oxide.
-
The solid DEA/NO sodium salt will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the purified diethylamine diazeniumdiolate sodium salt.
-
Characterization and Analysis
1. UV-Visible Spectrophotometry for Quantification and Stability Studies
UV-Vis spectrophotometry is a fundamental technique for the characterization of diazeniumdiolates, which typically exhibit a strong absorbance maximum around 250 nm.[1] This property is utilized to determine the concentration of diazeniumdiolate solutions and to monitor their decomposition kinetics.
Protocol for Determining the Half-life of a Diazeniumdiolate:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the diazeniumdiolate in a basic solution (e.g., 10 mM NaOH) where it is stable.
-
Initiation of Decomposition: To initiate decomposition, dilute an aliquot of the stock solution into a temperature-controlled cuvette containing a buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4) pre-equilibrated to 37°C.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at the λmax (around 250 nm) over time using a UV-Vis spectrophotometer with a kinetic measurement mode.
-
Data Analysis: The decomposition of diazeniumdiolates follows first-order kinetics. Therefore, the half-life (t½) can be calculated from the rate constant (k) obtained by fitting the absorbance versus time data to a single exponential decay function: A(t) = A₀e^(-kt) t½ = ln(2)/k
2. Chemiluminescence for Real-Time Nitric Oxide Detection
Chemiluminescence detection is a highly sensitive and specific method for the real-time measurement of nitric oxide release from diazeniumdiolates.[12][13] This technique is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂*) that emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the concentration of NO.[13]
Protocol for Measuring NO Release using a Chemiluminescence Analyzer:
-
Instrument Setup:
-
Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves connecting a nitrogen gas supply for purging and an ozone generator.
-
Calibrate the instrument using a certified NO gas standard.
-
-
Sample Preparation:
-
Prepare a solution of the diazeniumdiolate in a reaction vessel containing a buffer at the desired pH and temperature.
-
-
Measurement:
-
Continuously purge the headspace of the reaction vessel with nitrogen gas, which carries the released NO into the chemiluminescence analyzer.
-
Record the NO concentration in real-time.
-
-
Data Analysis:
-
The resulting data provides a real-time profile of NO release, from which parameters such as the peak NO concentration, the duration of NO release, and the total amount of NO released can be determined.
-
3. Griess Assay for Nitrite (B80452) Quantification
The Griess assay is a colorimetric method used to indirectly quantify nitric oxide production by measuring the concentration of its stable breakdown product, nitrite (NO₂⁻), in the aqueous phase.[1][14]
Protocol for Griess Assay:
-
Sample Collection: At various time points after initiating the decomposition of the diazeniumdiolate, collect aliquots of the solution.
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[14]
-
Reaction:
-
In a 96-well plate, add a specific volume of the collected sample.
-
Add the Griess reagent to each well and incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance of the samples to a standard curve prepared using known concentrations of sodium nitrite.[14]
4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a valuable tool for assessing the purity of synthesized diazeniumdiolates and for monitoring their decomposition.
General HPLC Method Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[15]
-
Detection: UV detection at the λmax of the diazeniumdiolate (around 250 nm) is standard.
-
Sample Preparation: Dissolve the diazeniumdiolate sample in a suitable solvent, ensuring it is stable during the preparation and analysis time (e.g., a basic solution).
5. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for confirming the chemical structure of synthesized diazeniumdiolates. Both ¹H and ¹³C NMR are used to verify the integrity of the parent amine structure and the presence of the diazeniumdiolate functional group.
Sample Preparation for NMR:
-
Dissolve the diazeniumdiolate salt in a suitable deuterated solvent in which it is stable, such as D₂O with the addition of NaOD to maintain a basic pH.[16][17]
-
The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 5-20 mg/mL.[16]
6. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the synthesized diazeniumdiolate. Electrospray ionization (ESI) is a commonly used technique for these ionic compounds.
Sample Preparation for ESI-MS:
-
Prepare a dilute solution of the diazeniumdiolate in a solvent system compatible with ESI, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of a basic modifier to ensure stability.
Conclusion
Diazeniumdiolates represent a versatile and powerful class of nitric oxide-releasing compounds with broad applications in biomedical research and drug development. A thorough understanding of their chemical properties, including their synthesis, stability, and decomposition kinetics, is paramount for their effective utilization. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working with these important molecules. The ability to tailor the rate and duration of NO release by modifying the amine precursor makes diazeniumdiolates a highly adaptable platform for designing novel therapeutic strategies that harness the diverse biological activities of nitric oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fifty Years of Diazeniumdiolate Research: A Tribute to Dr. Larry K. Keefer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 13. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 14. assaygenie.com [assaygenie.com]
- 15. hplc.eu [hplc.eu]
- 16. depts.washington.edu [depts.washington.edu]
- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
PROLI NONOate: An In-depth Technical Guide to an Ultrafast Nitric Oxide Donor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROLI NONOate, an invaluable tool in nitric oxide (NO) research and drug development. Known for its exceptionally rapid and predictable release of NO, this compound serves as a critical compound for studying the multifaceted roles of NO in biological systems. This document details its chemical properties, mechanism of action, and key experimental considerations.
Core Properties and Data
This compound (1-(Hydroxy-NNO-azoxy)-L-proline) is a diazeniumdiolate-based NO donor that spontaneously decomposes in aqueous solutions to release nitric oxide. Its rapid kinetics make it an ideal choice for applications requiring a burst of NO.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, facilitating comparison with other NO donors.
| Parameter | Value | Conditions | Citations |
| Half-life (t½) | ~1.8 seconds | 37°C, pH 7.4 | [1][2][3][4] |
| ~1.7 minutes | Not specified | [5] | |
| NO Moles Released per Mole of Parent Compound | 2 | pH 7.4 | [2][4] |
| Decomposition Kinetics | First-order | pH-dependent | [1][2][4] |
| UV Absorbance (λmax) | 252 nm | Aqueous solution | |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | Aqueous solution | |
| Storage Temperature | -80°C | Under nitrogen | |
| Stability | ≥ 2 years | At -80°C | [2] |
Mechanism of Nitric Oxide Release
The release of nitric oxide from this compound is a well-characterized, pH-dependent process. In aqueous environments, particularly under physiological conditions (pH 7.4), the diazeniumdiolate functional group undergoes protonation. This protonation event destabilizes the molecule, leading to the rapid, first-order decomposition and release of two molecules of nitric oxide per molecule of this compound. The other decomposition product is the parent secondary amine, L-proline.[1][2][4]
Signaling Pathway of NO Release
Caption: this compound decomposition pathway.
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its rapid decomposition at physiological pH, this compound is typically handled and stored in a basic solution to ensure stability.
Materials:
-
This compound solid
-
Sodium hydroxide (B78521) (NaOH), 10 mM, chilled
-
High-purity water
-
Inert atmosphere (e.g., nitrogen or argon) glove box (recommended)
Procedure:
-
Handle solid this compound in an inert atmosphere to prevent degradation from atmospheric moisture.
-
Prepare a 10 mM NaOH solution using high-purity water and chill it on ice.
-
Weigh the desired amount of this compound and dissolve it in the chilled 10 mM NaOH solution to the desired stock concentration.
-
Alkaline stock solutions can be stored at 0°C for up to 24 hours. For long-term storage, prepare fresh solutions.
Initiation of Nitric Oxide Release
To initiate the release of NO for an experiment, the alkaline stock solution of this compound is diluted into a buffer at the desired experimental pH (typically pH 7.0-7.4).
Materials:
-
This compound stock solution (in 10 mM NaOH)
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4), pre-warmed to the desired temperature (e.g., 37°C)
Procedure:
-
Ensure the experimental buffer is at the desired temperature and pH.
-
Add a small volume of the concentrated this compound stock solution to the experimental buffer to achieve the final desired concentration.
-
The decomposition and release of NO will begin immediately upon introduction to the neutral pH buffer.
Measurement of Nitric Oxide Release
The concentration of released NO can be measured using various methods, including electrochemical NO sensors or colorimetric assays that detect the NO breakdown products, nitrite (B80452) and nitrate (B79036) (e.g., Griess assay).
Experimental Workflow for NO Measurement:
Caption: Workflow for measuring NO release.
Applications in Research and Development
The ultrafast release of NO from this compound makes it a valuable tool in various research areas:
-
Cardiovascular Research: Investigating the rapid signaling events mediated by NO in vasodilation and platelet aggregation.[6]
-
Neuroscience: Studying the role of NO as a neurotransmitter and its involvement in synaptic plasticity.
-
Immunology: Examining the cytotoxic and signaling functions of NO in the immune response.
-
Biomaterials: this compound has been incorporated into various materials to create surfaces that release NO to prevent biofouling and thrombosis.[6][7] For instance, it has been shown to effectively reduce biofouling in reverse osmosis systems.[7]
-
Toxicology: A derivative, V-PROLI/NO, has been studied for its protective effects against arsenical-induced toxicity in liver cells.[3]
Synthesis and Purification
Detailed, step-by-step protocols for the synthesis of this compound are not extensively available in publicly accessible literature. The general synthesis of diazeniumdiolates involves the reaction of a secondary amine (in this case, L-proline) with nitric oxide gas under basic conditions and an inert atmosphere. The product is then typically precipitated and purified. Researchers seeking to synthesize this compound would likely need to adapt general procedures for diazeniumdiolate synthesis.
General Synthetic Scheme:
Caption: General synthesis of this compound.
Conclusion
This compound stands out as a powerful and versatile tool for researchers and drug developers. Its defining characteristic is its ultrafast and predictable release of nitric oxide, governed by first-order kinetics. This allows for precise and reproducible experimental conditions when studying the rapid biological effects of NO. While its synthesis requires specialized equipment and expertise, its commercial availability provides researchers with ready access to this important compound. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this compound in a wide range of scientific investigations.
References
- 1. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Spontaneity of PROLI NONOate Nitric Oxide Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] The inherent reactivity and short half-life of NO gas necessitate the use of NO donor compounds for controlled experimental and therapeutic applications.[2] Among these, diazeniumdiolates, or NONOates, are a prominent class of compounds that spontaneously release NO under physiological conditions.[1] This technical guide provides an in-depth exploration of the spontaneous nitric oxide release from PROLI NONOate, an ultra-fast NO donor, intended for researchers, scientists, and drug development professionals.
Chemical Properties of this compound
This compound, also known as 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a well-characterized NO donor.[3] Its key chemical properties are summarized in the table below.
| Property | Value |
| Formal Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt |
| CAS Number | 178948-42-0 |
| Molecular Formula | C₅H₇N₃O₄ • 2Na |
| Formula Weight | 219.1 g/mol |
| Purity | ≥98% |
| Aqueous Solubility | >100 mg/mL in aqueous buffers |
| λmax | 252 nm |
Spontaneous Nitric Oxide Release
The defining characteristic of this compound is its rapid and spontaneous release of nitric oxide in aqueous solutions. This process is governed by a well-defined chemical mechanism and kinetics.
Mechanism of Decomposition
The release of NO from this compound is a pH-dependent, first-order dissociation process.[3] In the presence of protons, the NONOate functional group undergoes decomposition to yield nitric oxide and the parent amine, L-proline.[1][4] This spontaneous breakdown does not require enzymatic activation or redox processes.[1]
Caption: Chemical structure and spontaneous decomposition of this compound.
Stoichiometry and Kinetics of NO Release
For comparative purposes, the half-lives of several common NONOates under physiological conditions are presented below.
| NONOate | Half-life (t½) at 37°C, pH 7.4 |
| This compound | ~1.8 seconds [1][3] |
| MAHMA NONOate | ~1 minute[1] |
| DEA NONOate | ~2 minutes[1] |
| DPTA NONOate | ~3 hours[5] |
| DETA NONOate | ~20 hours[5] |
Experimental Protocols for Measuring NO Release
Accurate quantification of NO release from this compound is crucial for its application in research. Several well-established methods can be employed, each with its advantages and limitations.
Caption: General experimental workflow for measuring NO release from this compound.
UV-Visible Spectrophotometry
This method monitors the decomposition of the NONOate by observing the decrease in its characteristic UV absorbance.
Protocol:
-
Prepare a stock solution of this compound in 10 mM NaOH.
-
Prepare a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) and equilibrate it to the desired temperature (e.g., 37°C) in a cuvette.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffer.
-
Immediately begin monitoring the decrease in absorbance at 252 nm over time using a UV-Vis spectrophotometer.[3]
-
The first-order rate constant (k) can be determined from the logarithmic plot of absorbance versus time, and the half-life can be calculated as t½ = 0.693/k.
Electrochemical Detection
NO-selective electrodes provide a direct and real-time measurement of NO concentration in solution.
Protocol:
-
Calibrate the NO-selective electrode according to the manufacturer's instructions, typically using a standard solution of an NO donor with a known release profile or by generating a known concentration of NO from the reduction of nitrite (B80452).[7]
-
Equilibrate the physiological buffer in a reaction vessel at the desired temperature.
-
Immerse the calibrated NO electrode in the buffer and allow the baseline to stabilize.
-
Inject the this compound stock solution into the vessel to initiate NO release.
-
Record the electrode's current output, which is proportional to the NO concentration, over time.[8]
Chemiluminescence
This highly sensitive method detects NO by its reaction with ozone (O₃), which produces a light-emitting species.
Protocol:
-
A chemiluminescence NO analyzer is required for this method.
-
The reaction is initiated in a purge vessel by injecting the this compound solution into a temperature-controlled buffer.[9]
-
An inert gas (e.g., nitrogen) is bubbled through the solution to carry the released NO gas into the analyzer.[9]
-
Inside the analyzer, the NO reacts with ozone, and the emitted light is detected by a photomultiplier tube.[10]
-
The signal is proportional to the amount of NO being released at any given time.
Griess Assay
The Griess assay is an indirect method that quantifies the total amount of NO released by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻).[11][12]
Protocol:
-
Allow the this compound to completely decompose in the buffer solution.
-
If measuring nitrate, it must first be converted to nitrite using nitrate reductase.[10]
-
Add the Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in acid) to the sample.[11]
-
This reagent reacts with nitrite to form a colored azo compound.[12]
-
Measure the absorbance of the solution at approximately 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.[13]
Signaling Pathway of this compound-Derived NO
The primary signaling pathway activated by NO released from this compound is the soluble guanylate cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[14][15]
Caption: The NO/sGC/cGMP signaling pathway activated by this compound.
Upon its release, NO diffuses into target cells and binds to the heme prosthetic group of soluble guanylate cyclase.[16][17] This binding event induces a conformational change in sGC, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[18] cGMP, in turn, acts as a second messenger, activating cGMP-dependent protein kinase (PKG).[19] PKG phosphorylates various downstream target proteins, ultimately leading to physiological responses such as smooth muscle relaxation and vasodilation.[19][20]
Conclusion
This compound stands out as a valuable tool in nitric oxide research due to its exceptionally rapid and predictable spontaneous release of NO. Its decomposition follows first-order kinetics and is dependent on pH and temperature, yielding two molecules of NO per molecule of the parent compound. The methodologies outlined in this guide provide a framework for the accurate quantification of its NO release profile. A thorough understanding of the spontaneity of this compound's NO release and its subsequent activation of the sGC/cGMP signaling pathway is paramount for its effective use in elucidating the multifaceted roles of nitric oxide in biology and for the development of novel therapeutic strategies.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 10. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Griess Reagent System [promega.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of vascular relaxation induced by the nitric oxide (NO)/nucleophile complexes, a new class of NO-based vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activation of soluble guanylyl cyclase and nitric oxide release: a comparison of NO donors and NO mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 19. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of nitric oxide-induced vasodilatation: refilling of intracellular stores by sarcoplasmic reticulum Ca2+ ATPase and inhibition of store-operated Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Byproducts of PROLI NONOate Decomposition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition of PROLI NONOate, a diazeniumdiolate nitric oxide (NO) donor. The focus is on its decomposition byproducts, the quantitative analysis of these products, and the primary signaling pathway activated by the released nitric oxide.
Introduction to this compound Decomposition
This compound is a valuable tool in biomedical research due to its rapid and predictable release of nitric oxide.[1] It is a salt of a nitric oxide/L-proline adduct that spontaneously decomposes in aqueous solutions, particularly at physiological pH and temperature.[1] This decomposition is a pH-dependent, first-order process with a very short half-life, making it an ultrafast NO donor.[1]
The decomposition process yields two primary byproducts: nitric oxide (NO) and the parent secondary amine, L-proline. This clean breakdown into biocompatible molecules is a significant advantage for its use in biological systems.
Quantitative Analysis of Decomposition Byproducts
The decomposition of this compound follows a well-defined stoichiometry, releasing two moles of nitric oxide for every mole of the parent compound.
Table 1: Decomposition Characteristics of this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | ~1.8 seconds | 37°C, pH 7.4 | |
| Moles of NO Released per Mole of this compound | 2 | Aqueous solution |
Table 2: Theoretical Yield of L-proline from this compound Decomposition
| Starting Amount of this compound (MW: 219.1 g/mol ) | Theoretical Molar Yield of L-proline (MW: 115.13 g/mol ) | Theoretical Mass Yield of L-proline |
| 1 mg | 4.56 µmol | 0.525 mg |
| 10 mg | 45.6 µmol | 5.25 mg |
| 100 mg | 456 µmol | 52.5 mg |
Note: The theoretical yields are calculated based on a 1:1 molar ratio between the decomposition of this compound and the formation of L-proline.
Experimental Protocols
Accurate quantification of the byproducts of this compound decomposition is crucial for understanding its biological effects. Detailed protocols for the analysis of both nitric oxide and L-proline are provided below.
Quantification of Nitric Oxide Release
Several methods are available for the quantification of nitric oxide. The choice of method often depends on the experimental setup and required sensitivity.
This colorimetric assay is a common indirect method for measuring NO production. Nitric oxide in aqueous solution is rapidly converted to nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻). The Griess assay quantifies nitrite, and for total NO assessment, nitrate is first reduced to nitrite.
Protocol:
-
Sample Preparation: Collect the aqueous sample in which this compound has decomposed. If the sample contains proteins, deproteinate by adding zinc sulfate (B86663) and centrifuging.[2][3]
-
Nitrate Reduction (for total NO measurement): If measuring total nitric oxide (nitrite + nitrate), incubate the sample with nitrate reductase and NADH to convert nitrate to nitrite.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.[2][4]
-
Reaction: Add the Griess reagent to the sample and incubate at room temperature for 10-30 minutes, protected from light.[2][5]
-
Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.[2]
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
This direct spectrophotometric method is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored by the change in absorbance.
Protocol:
-
Reagent Preparation: Prepare a solution of oxyhemoglobin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Baseline Measurement: Record the baseline absorbance spectrum of the oxyhemoglobin solution.
-
Decomposition and Reaction: Introduce the this compound solution to the oxyhemoglobin solution. The released NO will react with oxyHb.
-
Spectral Measurement: Immediately record the change in the absorbance spectrum. The conversion of oxyHb to metHb results in a characteristic spectral shift.
-
Quantification: Calculate the concentration of metHb formed, which is stoichiometric to the amount of NO released, using the change in absorbance at specific wavelengths (e.g., 401 nm).
Quantification of L-proline
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of amino acids like L-proline.
Protocol:
-
Sample Preparation: After the complete decomposition of this compound, collect the sample solution. If necessary, remove any interfering substances by filtration or centrifugation.
-
Derivatization: React the L-proline in the sample with a derivatizing agent to make it detectable by UV or fluorescence detectors. A common agent is 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).[6][7]
-
Mix the sample with a borate (B1201080) buffer.
-
Add the derivatizing agent (e.g., FMOC-Cl solution in acetone).
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction with a primary amine solution (e.g., glycine).
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[7]
-
Detection: Monitor the eluent using a fluorescence or UV detector at the appropriate wavelength for the chosen derivative.
-
-
Quantification: Determine the concentration of L-proline by comparing the peak area of the sample to a standard curve prepared with known concentrations of L-proline.[8]
Signaling Pathways and Experimental Workflows
The primary biological effects of this compound are mediated by the nitric oxide it releases. The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).
Diagram 1: this compound Decomposition Workflow
Caption: Decomposition of this compound into its byproducts.
Diagram 2: Experimental Workflow for Byproduct Analysis
Caption: Workflow for quantifying nitric oxide and L-proline.
Diagram 3: NO/cGMP Signaling Pathway
Caption: The canonical NO/cGMP signaling pathway.
The released nitric oxide diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[9] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] cGMP, a second messenger, then activates protein kinase G (PKG).[9][10]
A key downstream target of PKG is the vasodilator-stimulated phosphoprotein (VASP).[11][12] PKG-mediated phosphorylation of VASP at serine 239 is a critical event in mediating many of the physiological effects of NO, including the regulation of platelet aggregation and smooth muscle relaxation.[11][13] The phosphorylation status of VASP is often used as a sensitive biomarker for NO/cGMP signaling activity.[13]
Conclusion
This compound serves as a potent and predictable source of nitric oxide, decomposing into NO and the benign amino acid L-proline. The well-defined stoichiometry and rapid release kinetics make it an invaluable tool for studying NO-mediated biological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to quantitatively assess its decomposition byproducts and understand its mechanism of action in various physiological and pathological contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Protocol Griess Test [protocols.io]
- 6. impactfactor.org [impactfactor.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. iasp-pain.org [iasp-pain.org]
- 10. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The vasodilator-stimulated phosphoprotein (VASP): target of YC-1 and nitric oxide effects in human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasodilator-Stimulated Phosphoprotein Regulates Proliferation and Growth Inhibition by Nitric Oxide in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vasodilator-stimulated phosphoprotein serine 239 phosphorylation as a sensitive monitor of defective nitric oxide/cGMP signaling and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Discrepancy: A Technical Guide to Theoretical vs. Actual Nitric Oxide Yield from PROLI NONOate
For Immediate Release
This in-depth technical guide is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the theoretical versus actual nitric oxide (NO) yield from the fast-releasing donor, PROLI NONOate. This document delves into the stoichiometry of NO release, factors influencing its stability and decomposition, and detailed experimental protocols for accurate quantification.
Introduction: The Promise and Challenge of this compound
This compound ((Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate) is a valuable tool in biomedical research due to its rapid and spontaneous release of nitric oxide under physiological conditions. Theoretically, one mole of this compound is expected to decompose and release two moles of nitric oxide. However, the actual measured yield often deviates from this theoretical value due to a variety of factors including the chemical environment, the presence of scavengers, and the limitations of detection methodologies. Understanding this discrepancy is critical for the accurate interpretation of experimental results and the effective design of NO-based therapeutic strategies.
Theoretical Nitric Oxide Yield
The decomposition of this compound in an aqueous environment is a pH-dependent process that follows first-order kinetics. The generally accepted stoichiometry of this reaction is the liberation of two moles of NO per mole of the parent compound.[1][2] This rapid release is characterized by a very short half-life, consistently reported to be approximately 1.8 to 2 seconds at physiological conditions (pH 7.4 and 37°C).[1]
Factors Influencing Actual Nitric Oxide Yield
The actual or measured yield of NO from this compound can be significantly lower than the theoretical 2:1 molar ratio. This discrepancy arises from several key factors:
-
Rapid Decomposition and Short Half-Life: The extremely fast release of NO from this compound presents a significant challenge for accurate quantification. The fleeting nature of the NO molecule means that a portion of it may be consumed by side reactions before it can be detected.
-
Reaction with Oxygen and Other Molecules: In biological systems and even in buffer solutions, NO readily reacts with oxygen to form dinitrogen trioxide (N₂O₃), which can then be hydrolyzed to nitrite (B80452) (NO₂⁻). NO can also react with superoxide (B77818) radicals to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. These reactions consume free NO and lead to an underestimation of the direct NO yield.
-
Presence of Scavengers: Biological matrices are rich in molecules that can scavenge NO, such as hemoglobin, myoglobin, and thiols. These interactions further reduce the concentration of free NO available for measurement.
-
Limitations of Detection Methods: The accuracy of NO quantification is inherently tied to the sensitivity, selectivity, and temporal resolution of the chosen analytical technique. Each method has its own set of limitations that can impact the measured yield.
Quantitative Data on this compound Properties and NO Release
The following tables summarize the key quantitative data related to this compound, providing a clear comparison of its theoretical and experimentally observed properties.
| Parameter | Value | Conditions | Reference(s) |
| Theoretical Molar Yield of NO | 2 moles NO / mole this compound | N/A | [1][2] |
| Half-life (t½) | ~1.8 - 2 seconds | pH 7.4, 37°C | [1] |
| Experimental Measurement | Measured Value | Experimental System | Reference(s) |
| Total NO Content | 1.6 ± 0.07 µmol/mL | This compound in PVP fibers | [3] |
| Total NO Content | 2.8 ± 0.04 µmol/mL | This compound in EC fibers | [3] |
| Maximum NO Concentration | 0.91 µM | 40 µM this compound solution | [1] |
Experimental Protocols for Nitric Oxide Quantification
Accurate determination of the actual NO yield from this compound requires robust and carefully executed experimental protocols. The following sections detail the methodologies for the most common NO detection techniques.
Griess Assay for Indirect NO Quantification (Measurement of Nitrite/Nitrate)
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable oxidation products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻).
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration. It is crucial to use a buffer with low background levels of nitrite and nitrate.
-
Decomposition: Allow the this compound to fully decompose. Given its short half-life, this occurs almost instantaneously upon dissolution in a neutral or acidic buffer.
-
Nitrate Reduction (Optional but Recommended): To measure the total NO production (NOx), nitrate in the sample must first be converted to nitrite. This is typically achieved by incubating the sample with nitrate reductase and its cofactor (e.g., NADPH).[4]
-
Griess Reaction:
-
Add the Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution, to the samples.[5]
-
Sulfanilamide converts nitrite into a diazonium salt.
-
The diazonium salt then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound.[5]
-
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at approximately 540 nm using a spectrophotometer or plate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared using known concentrations of sodium nitrite.
Chemiluminescence for Direct NO Quantification
Chemiluminescence detection offers high sensitivity and specificity for the direct measurement of NO gas. The principle involves the reaction of NO with ozone (O₃) to produce excited-state nitrogen dioxide (NO₂*), which then emits light as it returns to its ground state.
Protocol:
-
System Setup:
-
Use a chemiluminescence NO analyzer equipped with a reaction chamber, a photomultiplier tube detector, and an ozone generator.
-
Prepare a purge vessel containing the reaction buffer (e.g., PBS) and maintain it at a constant temperature (e.g., 37°C).
-
Continuously bubble an inert gas (e.g., nitrogen or argon) through the purge vessel to carry the released NO to the analyzer.
-
-
Calibration: Calibrate the instrument using a certified NO gas standard of a known concentration.
-
Sample Introduction: Inject a known concentration of this compound solution into the purge vessel.
-
Data Acquisition: The analyzer will record the chemiluminescence signal over time, which is directly proportional to the NO concentration.
-
Data Analysis: Integrate the area under the curve of the NO signal to determine the total amount of NO released.
Electrochemical Sensing for Real-Time NO Monitoring
Electrochemical sensors, or NO probes, provide a means for real-time, in situ measurement of NO concentrations with high temporal resolution. These sensors typically consist of a working electrode where NO is oxidized or reduced, a reference electrode, and a counter electrode.
Protocol:
-
Sensor Preparation and Calibration:
-
Select an appropriate NO-selective electrochemical sensor.
-
Calibrate the sensor by generating known concentrations of NO. This can be done by adding known amounts of a stable NO donor with a well-defined release profile or by using a saturated NO solution.
-
-
Experimental Setup:
-
Place the calibrated NO sensor into the experimental solution (e.g., cell culture medium or buffer).
-
Allow the sensor to stabilize and record a baseline current.
-
-
This compound Addition: Introduce the this compound solution into the experimental chamber.
-
Real-Time Monitoring: Record the change in current from the sensor as the this compound decomposes and releases NO. The change in current is directly proportional to the NO concentration.
-
Data Analysis: Convert the current measurements to NO concentrations using the calibration curve. The peak of the signal will represent the maximum NO concentration achieved.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the experimental workflow for quantifying NO release from this compound.
Caption: Overview of key signaling pathways activated by nitric oxide.
Conclusion
The theoretical 2:1 molar yield of nitric oxide from this compound provides a valuable benchmark, but researchers must be cognizant of the experimental realities that often lead to a lower measured yield. The rapid decomposition kinetics of this compound, coupled with the inherent reactivity of the NO molecule, necessitates the use of highly sensitive and temporally resolved detection methods. By carefully selecting and calibrating the appropriate analytical technique and by understanding the factors that can influence NO stability, a more accurate and reliable quantification of the actual NO yield can be achieved. This, in turn, will lead to a more precise understanding of the biological effects of this potent signaling molecule and facilitate the development of novel NO-based therapeutics.
References
Methodological & Application
Application Note: PROLI NONOate for Biofilm Dispersal Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. These biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. Biofilm dispersal, the active process of cells detaching from the biofilm to revert to a planktonic (free-swimming) state, represents a promising therapeutic target.[1][2][3]
Nitric oxide (NO) is a ubiquitous signaling molecule that has been identified as a key mediator of biofilm dispersal across a wide range of bacterial species.[2][3] At low, non-toxic concentrations (in the nanomolar to low micromolar range), NO can trigger the transition from a sessile biofilm lifestyle to a motile planktonic phenotype.[1][2] This makes NO-releasing compounds valuable tools for studying and combating biofilms. PROLI NONOate is a diazeniumdiolate-based compound that serves as a rapid and reliable nitric oxide donor, making it an excellent candidate for inducing and studying biofilm dispersal.[4][5][6] It spontaneously dissociates in a pH-dependent manner to release two moles of NO per mole of the parent compound, with a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[4][5][6]
Mechanism of Action: NO-Mediated Biofilm Dispersal
Nitric oxide triggers biofilm dispersal primarily by modulating the intracellular levels of the bacterial second messenger, bis-(3’-5’)-cyclic dimeric GMP (c-di-GMP).[1][7][8] High levels of c-di-GMP are generally associated with a sessile, biofilm-forming state, while low levels promote motility and a planktonic lifestyle.
The signaling cascade involves:
-
NO Sensing: NO, released from this compound, diffuses across the bacterial cell membrane. In several bacteria, NO is detected by specific sensor proteins, such as Heme-Nitric oxide/OXygen binding (H-NOX) domains or the more recently discovered NosP domain.[1][7][9]
-
Signal Transduction: The binding of NO to its sensor initiates a phosphorelay cascade.[9][10] This can inhibit the activity of diguanylate cyclases (DGCs), enzymes that synthesize c-di-GMP, and/or stimulate the activity of phosphodiesterases (PDEs), enzymes that degrade c-di-GMP.[3][8][9][11]
-
Downstream Effects: The resulting decrease in the intracellular c-di-GMP concentration leads to changes in gene expression, downregulating adhesins and upregulating motility-related genes (e.g., flagellar components), ultimately causing the dispersal of cells from the biofilm matrix.[8][11]
Caption: NO signaling pathway for biofilm dispersal.
Experimental Protocols
This section provides detailed protocols for preparing this compound solutions and conducting biofilm dispersal assays using a standard 96-well plate format.
-
This compound, disodium (B8443419) salt (FW: 219.1)[4]
-
Sterile 0.01 M NaOH for stock solution
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, M9 minimal medium)
-
Sterile 96-well flat-bottom microtiter plates (tissue culture-treated)
-
0.1% (w/v) Crystal Violet (CV) solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
CAUTION: this compound is sensitive to moisture and air.[4] Handle in a dry environment (e.g., glove box) if possible. Store solid compound at -80°C under nitrogen.[4][5]
-
Stock Solution (10 mM):
-
Prepare a stock solution in sterile, cold (0°C) 0.01 M NaOH. Alkaline solutions are stable for up to 24 hours at 0°C.[4]
-
To make 1 mL of a 10 mM stock, dissolve 2.19 mg of this compound in 1 mL of 0.01 M NaOH.
-
Keep the stock solution on ice.
-
-
Working Solutions:
-
Working solutions must be prepared immediately before use.
-
The release of NO is initiated upon dilution into a neutral pH buffer (e.g., PBS or growth medium at pH 7.4).[4]
-
Perform serial dilutions of the 10 mM stock in the final assay medium to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
This protocol is adapted for a 96-well plate format, which is suitable for high-throughput screening.[12][13]
-
Biofilm Growth (24 hours):
-
Grow an overnight culture of the desired bacterial strain.
-
Dilute the overnight culture in fresh growth medium to a starting OD₆₀₀ of ~0.05.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with medium only as sterility controls.
-
Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C) to allow for biofilm formation.
-
-
This compound Treatment (Dispersal Induction):
-
After incubation, carefully remove the planktonic cells and spent medium from each well using a pipette. Be careful not to disturb the biofilm attached to the bottom of the well.
-
Gently wash the biofilms twice with 200 µL of sterile PBS (pH 7.4) to remove any remaining non-adherent cells.
-
Add 200 µL of fresh medium containing the desired final concentrations of this compound to the treatment wells. Add fresh medium without this compound to the control wells.
-
Incubate the plate for the desired treatment time (e.g., 1-4 hours) at 37°C.
-
-
Quantification of Remaining Biofilm (Crystal Violet Staining):
-
After treatment, discard the medium from all wells.
-
Gently wash the wells twice with 200 µL of PBS to remove dispersed cells.
-
Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% Crystal Violet solution to each well and stain for 15 minutes at room temperature.
-
Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate completely.
-
Solubilize the bound CV by adding 200 µL of 30% acetic acid to each well.
-
Incubate for 15 minutes, then measure the absorbance at 550-595 nm (OD₅₉₅) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm dispersal for each this compound concentration compared to the untreated control:
-
% Dispersal = (1 - (OD₅₉₅ of Treated Well / OD₅₉₅ of Control Well)) * 100
-
-
Caption: Experimental workflow for biofilm dispersal assay.
Data Presentation
The following table presents representative data from a biofilm dispersal assay using this compound against a Pseudomonas aeruginosa biofilm.
| This compound Concentration (µM) | Mean OD₅₉₅ (± SD) | Biofilm Reduction (%) |
| 0 (Control) | 1.25 (± 0.08) | 0% |
| 10 | 1.05 (± 0.06) | 16.0% |
| 25 | 0.81 (± 0.05) | 35.2% |
| 50 | 0.54 (± 0.07) | 56.8% |
| 100 | 0.35 (± 0.04) | 72.0% |
Note: Data are hypothetical but based on typical results reported in the literature where nanomolar to micromolar concentrations of NO donors induce significant dispersal.[14][15]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent washing, disturbing biofilm. Pipetting errors. Edge effects on the plate. | Use a multichannel pipette for washing and reagent addition. Avoid using the outer wells of the plate.[12] Ensure gentle aspiration of liquids. |
| No dispersal observed | This compound inactive. Bacterial strain is a poor responder. Insufficient treatment time. | Prepare fresh this compound stock in 0.01 M NaOH immediately before use. Confirm NO release with a Griess assay. Increase incubation time with the donor. Test a different bacterial strain known to respond to NO. |
| Complete loss of biofilm in all wells | Washing step is too harsh. | Use gentle aspiration. Do not pipette directly onto the bottom of the well. |
| Low OD readings in control wells | Poor biofilm formation. | Ensure optimal growth conditions (medium, temperature, time). Use a known biofilm-forming strain. Use tissue culture-treated plates to enhance attachment. |
Conclusion
This compound is an effective and fast-acting nitric oxide donor for studying biofilm dispersal. Its rapid release kinetics at physiological pH allows for precise temporal control over NO exposure in experimental setups. The protocols outlined in this application note provide a robust framework for quantifying the dose-dependent effects of NO on biofilm integrity. By targeting the c-di-GMP signaling pathway, this compound serves as a valuable chemical tool for researchers investigating novel anti-biofilm strategies and for professionals in drug development seeking to enhance the efficacy of conventional antimicrobial therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scispace.com [scispace.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. netascientific.com [netascientific.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nitric oxide modulates bacterial biofilm formation through a multi-component cyclic-di-GMP signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide Mediates Biofilm Formation and Symbiosis in Silicibacter sp. Strain TrichCH4B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Signaling in Pseudomonas aeruginosa Biofilms Mediates Phosphodiesterase Activity, Decreased Cyclic Di-GMP Levels, and Enhanced Dispersal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 96-well-plate–based optical method for the quantitative and qualitative evaluation of Pseudomonas aeruginosa biofilm formation and its application to susceptibility testing | Springer Nature Experiments [experiments.springernature.com]
- 14. Nitric oxide‐mediated dispersal in single‐ and multi‐species biofilms of clinically and industrially relevant microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of PROLI NONOate Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of PROLI NONOate, a rapid-releasing nitric oxide (NO) donor. Due to its inherent instability in aqueous solutions at physiological pH, proper handling and preparation techniques are crucial for accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for preparing a stable alkaline stock solution, and subsequent dilution into physiological buffers for experimental use. Additionally, it includes key chemical and physical properties of this compound and a brief overview of the canonical nitric oxide signaling pathway.
Introduction
This compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a valuable tool in biomedical research for investigating the multifaceted roles of nitric oxide. As a member of the NONOate class of compounds, it spontaneously decomposes in aqueous solutions to release two molecules of NO per molecule of the parent compound[1][2][3][4][5][6]. A defining characteristic of this compound is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4[1][2][4][5][6]. This rapid release mimics endogenous NO production in many biological systems.
The pH-dependent decomposition of this compound necessitates the preparation of a stable alkaline stock solution, which can then be diluted into a physiological buffer immediately before use to initiate NO release[7]. This application note provides a comprehensive protocol for the preparation, handling, and quantification of this compound stock solutions to ensure experimental consistency and accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | References |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | [1][5][6][8] |
| Formula Weight | 219.1 g/mol | [1][5][6][8] |
| Purity | ≥98% | [1][5][8] |
| Appearance | Crystalline solid | [1][5][6][8] |
| Solubility in Aqueous Buffers | >100 mg/mL | [1][3][5][6][8][9] |
| UV Maximum (λmax) | 252 nm | [1][3][5][6][8][10] |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | [10] |
| Half-life (t½) at 37°C, pH 7.4 | 1.8 seconds | [1][2][4][5][6] |
| NO Moles Released per Mole | 2 | [1][2][4][5][6] |
| Long-term Storage | -80°C under inert gas | [7][8][10] |
| Alkaline Stock Solution Stability | Up to 24 hours at 0°C in 0.01 M NaOH | [7][10] |
Experimental Protocols
Materials
-
This compound (crystalline solid)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Deionized water (dH₂O)
-
Physiological buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Volumetric flasks
-
Pipettes and pipette tips
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Vis spectrophotometer and quartz cuvettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of 0.01 M NaOH Solution
A 0.01 M NaOH solution is required for the stable alkaline stock of this compound.
-
Weigh out 0.4 g of NaOH pellets.
-
Dissolve the NaOH pellets in approximately 800 mL of dH₂O in a 1 L volumetric flask.
-
Once fully dissolved, bring the final volume to 1 L with dH₂O.
-
Mix the solution thoroughly. This solution is now ready for use.
Preparation of this compound Alkaline Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs.
-
Equilibrate the sealed vial of this compound to room temperature before opening to prevent condensation, as the compound is moisture-sensitive[10][11].
-
Weigh out the desired amount of this compound in a fume hood or a glove box with an inert atmosphere if available. For a 1 mL 10 mM stock solution, weigh 2.19 mg of this compound.
-
In a suitable container, dissolve the weighed this compound in the required volume of cold (on ice) 0.01 M NaOH. For a 10 mM stock, dissolve 2.19 mg in 1 mL of 0.01 M NaOH.
-
Gently vortex or mix until the solid is completely dissolved.
-
This alkaline stock solution is stable for up to 24 hours when stored at 0°C[7][10].
Quantification of this compound Stock Solution (Optional but Recommended)
The concentration of the this compound stock solution can be verified using a UV-Vis spectrophotometer.
-
Dilute an aliquot of the alkaline stock solution in 0.01 M NaOH to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance at 252 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance
-
ε is the molar extinction coefficient (8,400 M⁻¹ cm⁻¹)[10]
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in Molarity (M)
-
Dilution of this compound Stock Solution for Experimental Use
To initiate the release of nitric oxide, the alkaline stock solution must be diluted into a physiological buffer.
-
Prepare your experimental setup with the physiological buffer (e.g., cell culture media, PBS) pre-warmed to the desired temperature (e.g., 37°C).
-
Immediately before starting the experiment, add the required volume of the cold alkaline this compound stock solution to the physiological buffer to achieve the desired final concentration.
-
Mix rapidly and thoroughly. The decomposition of this compound and the release of NO will begin instantly upon dilution into the neutral pH buffer.
Nitric Oxide Signaling Pathway
The primary biological target of nitric oxide is soluble guanylate cyclase (sGC). The activation of sGC leads to the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG), leading to various downstream cellular responses, including smooth muscle relaxation.
Caption: Canonical Nitric Oxide (NO) Signaling Pathway.
Experimental Workflow
The following diagram illustrates the logical workflow for preparing and using this compound solutions.
Caption: Workflow for this compound Solution Preparation and Use.
Safety Precautions
This compound is for research use only and not for human or veterinary use[1][8]. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the crystalline solid in a well-ventilated area or fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information. The substance itself is not classified as hazardous according to the Globally Harmonized System (GHS)[9].
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. netascientific.com [netascientific.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. echemi.com [echemi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Calculating PROLI NONOate Concentration in Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the preparation and use of PROLI NONOate, a rapid-releasing nitric oxide (NO) donor, in various experimental settings. Accurate concentration calculations and proper handling are crucial for obtaining reproducible and meaningful results.
Introduction to this compound
This compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a water-soluble diazeniumdiolate that spontaneously decomposes under physiological conditions (pH 7.4, 37°C) to release two molecules of nitric oxide (NO) per molecule of the parent compound.[1][2] Its extremely short half-life of approximately 1.8 seconds makes it an ideal tool for studying the immediate cellular responses to a bolus of NO.[1][2]
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃O₄·2Na | [3] |
| Formula Weight | 219.1 g/mol | [3] |
| Appearance | Crystalline solid | |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [3] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][2] |
| NO Release | 2 moles of NO per mole of this compound | [1][2] |
| UV/Vis (λmax) | 252 nm in 0.01 M NaOH | |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹cm⁻¹ at 252 nm | |
| Storage | Store at -80°C under an inert gas (e.g., nitrogen) for up to one year. |
Experimental Protocols
Preparation of a this compound Stock Solution (10 mM)
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled on ice
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Pre-cool Solutions: Place the 0.01 M NaOH solution on ice to ensure it is cold. Alkaline solutions of this compound are stable for up to 24 hours at 0°C.
-
Weighing this compound: Due to its sensitivity to moisture and air, it is recommended to handle solid this compound in a glove box with an inert atmosphere. Weigh out 2.191 mg of this compound.
-
Dissolution: Add 1 mL of ice-cold 0.01 M NaOH to the weighed this compound to create a 10 mM stock solution.
-
Vortex: Gently vortex the solution until the solid is completely dissolved.
-
Storage: Keep the stock solution on ice for immediate use or store at 0°C for up to 24 hours. For longer-term storage, it is recommended to prepare fresh solutions.
Verification of Stock Solution Concentration (Optional but Recommended)
The concentration of the this compound stock solution can be verified using a UV-Vis spectrophotometer.
Procedure:
-
Dilution: Dilute an aliquot of the 10 mM stock solution in 0.01 M NaOH to a final concentration within the linear range of the spectrophotometer (e.g., 1:100 dilution to 100 µM).
-
Measurement: Measure the absorbance at 252 nm.
-
Calculation: Use the Beer-Lambert law to calculate the concentration:
-
Concentration (M) = Absorbance / (ε × path length)
-
Where ε = 8,400 M⁻¹cm⁻¹ and the path length is typically 1 cm.
-
Preparation of Working Solutions
The release of NO is initiated by diluting the alkaline stock solution into a neutral pH buffer (e.g., phosphate-buffered saline (PBS), cell culture medium) at 37°C. Due to the rapid release of NO, working solutions should be prepared immediately before application to the experimental system.
Example: Preparation of a 100 µM Working Solution
-
Pre-warm Buffer: Pre-warm the neutral pH buffer to 37°C.
-
Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed neutral buffer.
-
Immediate Use: Mix gently and use the working solution immediately.
Recommended Concentrations for In Vitro and In Vivo Experiments
The optimal concentration of this compound will vary depending on the cell type, experimental model, and the specific biological question being investigated. The following table provides a summary of concentrations reported in the literature to serve as a starting point for experimental design.
| Application | Cell/Tissue Type or Animal Model | Concentration/Dose | Observed Effect | Reference |
| In Vitro | ||||
| Biofilm Dispersal | Mixed bacterial communities | 40 µM | Reduction in polysaccharides, proteins, and microbial cells. | |
| Vasodilation | Rat pulmonary arteries | 10⁻⁸ - 10⁻⁴ M (other NONOates) | Relaxation of contracted artery rings. | [4] |
| Inhibition of Cell Migration | Rat aortic vascular smooth muscle cells | Concentration-dependent | Inhibition of cell migration. | [5] |
| Inhibition of Cell Proliferation | Human aortic vascular smooth muscle cells | 10⁻⁵ - 10⁻³ M (DETA-NONOate) | Inhibition of proliferation. | [6] |
| Neuroprotection | Rat cortical neurons | 1 - 10 µM (DETA-NONOate) | Inhibition of H₂O₂-induced neurotoxicity. | [7] |
| Induction of Apoptosis | Motor neurons | 20 µM (DETA-NONOate) producing 100 nM NO | Induced apoptosis in trophic factor-deprived neurons. | [8] |
| In Vivo | ||||
| Vasodilation/Pulmonary Hypertension | Sheep | 24 nmol/kg/min (intravenous infusion) | Relief of pulmonary hypertension. | |
| Inhibition of Platelet Aggregation | Rat | 3-30 nmol/kg/min (intravenous infusion of MAHMA NONOate) | Inhibition of ADP-induced platelet aggregation. | [9] |
| Inhibition of Neointimal Hyperplasia | Rat carotid artery | 20 mg (periadventitial application) | Decreased injury-induced increases in UbcH10 levels. | [10] |
Note: The provided concentrations for other NONOates can serve as a useful reference, but optimization for this compound is recommended due to its unique rapid-release kinetics.
Signaling Pathways and Experimental Workflows
Nitric Oxide Signaling Pathway
Nitric oxide released from this compound primarily acts by activating soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[11] cGMP then acts as a second messenger, activating Protein Kinase G (PKG), which phosphorylates various downstream targets, leading to a physiological response such as smooth muscle relaxation.[1][12]
Caption: Nitric oxide signaling cascade initiated by this compound.
Experimental Workflow for Concentration Calculation
The following workflow outlines the logical steps for determining the appropriate this compound concentration for your experiment.
Caption: Workflow for determining optimal this compound concentration.
Safety Precautions
This compound is a chemical reagent and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the solid compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
By following these detailed application notes and protocols, researchers can confidently and accurately calculate and apply this compound concentrations in their experiments, leading to reliable and reproducible findings in the study of nitric oxide signaling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide and Superoxide Contribute to Motor Neuron Apoptosis Induced by Trophic Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet inhibitory effects of the nitric oxide donor drug MAHMA NONOate in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Inhibits Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia by Increasing the Ubiquitination and Degradation of UbcH10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for PROLI NONOate Dose-Response Studies in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, regulating vascular tone, platelet aggregation, and endothelial cell function.[1][2] PROLI NONOate is a diazeniumdiolate compound that spontaneously releases NO under physiological conditions, with a very short half-life of approximately 1.8 seconds, making it a useful tool for studying the acute effects of NO in biological systems.[1] These application notes provide a comprehensive guide for conducting dose-response studies of this compound in endothelial cells to elucidate its effects on NO production and downstream signaling pathways.
Core Concepts of this compound Action
This compound belongs to the class of diazeniumdiolates, which are characterized by their ability to release NO in a pH- and temperature-dependent manner.[1] The rapid release of NO from this compound allows for precise temporal control in experimental setups. Once released, NO can activate soluble guanylyl cyclase (sGC) in target cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.[2][3]
Data Presentation: Expected Dose-Response to NONOates
| Parameter Measured | Expected Dose-Response Relationship | Typical Concentration Range (µM) | Key Considerations |
| Nitrite (B80452) (NO₂⁻) Production | Increases with this compound concentration until a plateau is reached. | 0.1 - 100 | Nitrite is a stable oxidation product of NO and its concentration in the cell culture medium can be measured as an indicator of NO production.[4][5][6] |
| Intracellular cGMP Levels | Increases with this compound concentration, often correlating with NO production. | 0.1 - 100 | cGMP is a key second messenger in the NO signaling pathway.[2][3] |
| Cell Viability/Proliferation | Effects can be biphasic; low concentrations may be pro-proliferative, while high concentrations can be cytotoxic.[7][8][9] | 0.001 - 100 | It is crucial to assess the impact of this compound on cell health to distinguish specific signaling effects from general toxicity. |
| Endothelial Permeability | The effect of NO on endothelial permeability can be complex and context-dependent, with some studies showing a decrease and others an increase.[10] | 0.1 - 100 | This can be assessed by measuring the flux of labeled macromolecules across an endothelial cell monolayer. |
Experimental Protocols
Endothelial Cell Culture
This protocol provides a general guideline for the culture of human umbilical vein endothelial cells (HUVECs), a commonly used primary cell line for studying endothelial function.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., M199) supplemented with 20% fetal bovine serum, penicillin-streptomycin, hydrocortisone, epidermal growth factor, and amphotericin B.[11]
-
Trypsin-EDTA solution[11]
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture HUVECs in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[12]
-
For experiments, detach cells from the flask using trypsin-EDTA when they reach 80-90% confluency.[11]
-
Neutralize trypsin with a medium containing serum, centrifuge the cells, and resuspend them in a fresh medium.
-
Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for NO measurement) at a predetermined density.
-
Allow the cells to adhere and grow to confluency before starting the experiment.
This compound Dose-Response Experiment
This protocol describes how to treat endothelial cells with varying concentrations of this compound and collect samples for analysis.
Materials:
-
Confluent endothelial cells in culture plates
-
This compound
-
Cold 0.01 M NaOH solution
-
Phenol (B47542) red-free cell culture medium
Procedure:
-
Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 10 mM) in cold 0.01 M NaOH immediately before use. Keep the stock solution on ice to prevent premature NO release.
-
Preparation of Working Solutions: Serially dilute the stock solution in phenol red-free cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Wash the confluent endothelial cell monolayers with PBS.
-
Replace the medium with the prepared this compound working solutions. Include a vehicle control (medium with the same concentration of NaOH as the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours, depending on the endpoint being measured).
-
-
Sample Collection:
-
For NO Measurement: Collect the cell culture supernatant for nitrite analysis using the Griess assay.
-
For cGMP Assay: Lyse the cells according to the instructions of a commercially available cGMP assay kit.
-
For Cell Viability Assay: Proceed with a standard viability assay (e.g., MTT, PrestoBlue).
-
Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a colorimetric method for the measurement of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[4][6]
Materials:
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)[4][13]
-
Sodium nitrite (for standard curve)
-
Deionized water
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same medium used for the experiment (e.g., 0-100 µM).
-
Assay:
-
Add 50 µL of each standard or sample (cell culture supernatant) to a 96-well plate in duplicate or triplicate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound dose-response studies.
Caption: The canonical nitric oxide signaling pathway in endothelial cells.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Endothelium-Dependent Nitric Oxide-cGMP Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of local production of endothelium-derived nitric oxide on cGMP signaling and S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bowdish.ca [bowdish.ca]
- 5. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Endogenously produced nitric oxide inhibits endothelial cell growth as demonstrated using novel antisense cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability changes in response to NONOate and NONOate prodrug derived nitric oxide in a blood-brain barrier model formed by primary porcine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Effects of rotational culture on morphology, nitric oxide production and cell cycle of endothelial cells [scielo.org.ar]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Measuring Nitric Oxide Release from PROLI NONOate in Real-Time: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The transient nature and low physiological concentrations of NO make its direct and real-time measurement challenging. PROLI NONOate is a valuable tool in NO research due to its rapid and predictable release of nitric oxide. It spontaneously decomposes in a pH-dependent, first-order process, liberating two moles of NO per mole of the parent compound.[1][2][3] With a half-life of approximately 1.8 seconds at 37°C and pH 7.4, this compound is an ultra-fast NO donor, making it ideal for studying rapid, NO-mediated signaling events.[1][2][3]
This application note provides detailed protocols for the real-time measurement of NO release from this compound using three common techniques: electrochemical sensing, chemiluminescence, and fluorescence microscopy. It also includes a summary of the kinetic data of this compound and a diagram of the canonical NO/cGMP signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃Na₂O₄ | [1] |
| Molecular Weight | 219.11 g/mol | [1] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][2][3] |
| NO Moles Released | 2 moles NO / mole of this compound | [1][2][3] |
| Decomposition | pH-dependent, first-order kinetics | [2] |
Table 2: Comparison of Real-Time NO Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Electrochemical Sensing | Direct oxidation of NO at an electrode surface, generating a measurable current. | High sensitivity, real-time continuous monitoring, quantitative. | Prone to interference from other electroactive species, requires specialized equipment and expertise. |
| Chemiluminescence | Reaction of NO with ozone to produce light, which is detected by a photomultiplier tube. | Highly sensitive and specific for NO, considered a gold-standard for NO quantification. | Requires specialized and expensive equipment, typically measures NO in the gas phase. |
| Fluorescence Microscopy | Use of fluorescent probes that react with NO to produce a fluorescent signal, allowing for spatial and temporal imaging in live cells. | Provides spatial resolution, suitable for live-cell imaging, relatively accessible. | Indirect measurement, potential for artifacts from probe photobleaching or non-specific reactions. |
Experimental Protocols
Protocol 1: Real-Time NO Measurement using an Electrochemical Sensor
This protocol describes the use of a commercially available nitric oxide-selective microelectrode to measure the real-time release of NO from this compound in an aqueous solution.
Materials:
-
This compound
-
NO-selective microelectrode (e.g., ISO-NOP series) and data acquisition system
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
0.1 M NaOH
-
Calibration solutions (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, or standardized NO gas)
-
Stir plate and stir bar
-
Faraday cage (recommended)
Procedure:
-
Electrode Polarization and Calibration:
-
Polarize the NO microelectrode according to the manufacturer's instructions (typically +0.7V to +0.9V) for at least 2-4 hours before use.
-
Prepare a stock solution of a stable NO donor (e.g., SNAP) of known concentration.
-
Add a known volume of deoxygenated PBS to a reaction vessel placed on a stir plate within a Faraday cage to minimize electrical noise.
-
Immerse the polarized electrode in the PBS and allow the baseline signal to stabilize.
-
Generate a calibration curve by adding known concentrations of the NO standard to the PBS and recording the corresponding current change. Due to the rapid decomposition of this compound, using a more stable donor for calibration is often more practical.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in ice-cold 0.1 M NaOH immediately before use. This compound is stable in alkaline solutions.
-
-
Real-Time Measurement of NO Release:
-
Add fresh, deoxygenated PBS (pH 7.4) at 37°C to the reaction vessel with the calibrated NO electrode.
-
Allow the baseline to stabilize.
-
Initiate the reaction by injecting a small volume of the this compound stock solution into the PBS to achieve the desired final concentration (e.g., 1-10 µM).
-
Record the current (pA or nA) over time. The rapid increase in current corresponds to the burst of NO release from this compound decomposition.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration curve.
-
Plot NO concentration as a function of time to visualize the release profile.
-
Calculate kinetic parameters such as the peak NO concentration and the rate of NO decay.
-
Protocol 2: Real-Time NO Measurement using Chemiluminescence
This protocol outlines the detection of NO released from this compound using a chemiluminescence-based NO analyzer. This method relies on the reaction of NO with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light upon returning to its ground state.
Materials:
-
This compound
-
Chemiluminescence NO analyzer
-
Reaction vessel with a gas-tight septum
-
Inert gas (e.g., nitrogen or argon)
-
Phosphate-buffered saline (PBS), pH 7.4, deoxygenated
-
0.1 M NaOH
Procedure:
-
Instrument Setup and Calibration:
-
Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This includes starting the ozone generator and vacuum pump.
-
Calibrate the instrument using a certified NO gas standard.
-
-
Reaction Setup:
-
Add a known volume of deoxygenated PBS (pH 7.4) at 37°C to the reaction vessel.
-
Continuously purge the headspace of the reaction vessel with an inert gas at a constant flow rate. This carrier gas will transport the released NO to the analyzer.
-
Connect the gas outlet of the reaction vessel to the inlet of the chemiluminescence analyzer.
-
Allow the baseline signal to stabilize.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in ice-cold 0.1 M NaOH immediately before use.
-
-
Real-Time Measurement of NO Release:
-
Inject a small volume of the this compound stock solution through the septum into the PBS to initiate NO release.
-
The analyzer will detect the NO in the carrier gas in real-time. Record the signal (typically in parts per billion, ppb, or parts per million, ppm).
-
-
Data Analysis:
-
Convert the measured signal to NO concentration using the calibration data.
-
Plot the NO concentration over time to observe the rapid release and subsequent decay.
-
Protocol 3: Live-Cell Imaging of NO Release using Fluorescence Microscopy
This protocol describes the visualization of intracellular NO release from this compound in real-time using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound
-
DAF-FM diacetate
-
Pluronic F-127 (optional, to aid probe loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
0.1 M NaOH
-
Fluorescence microscope with appropriate filters for FITC/GFP (excitation ~488 nm, emission ~515 nm) and time-lapse imaging capabilities.
Procedure:
-
Cell Preparation and Probe Loading:
-
Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Prepare a loading solution of 5-10 µM DAF-FM diacetate in HBSS. The addition of 0.02% Pluronic F-127 can facilitate probe solubilization.
-
Wash the cells twice with warm HBSS.
-
Incubate the cells with the DAF-FM diacetate loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the probe by intracellular esterases.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in ice-cold 0.1 M NaOH immediately before imaging. Dilute to the final working concentration in HBSS just prior to addition to the cells.
-
-
Live-Cell Imaging:
-
Mount the dish or coverslip on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire a baseline fluorescence image of the DAF-FM loaded cells.
-
Carefully add the this compound solution to the cells.
-
Immediately begin time-lapse image acquisition to capture the rapid increase in fluorescence as DAF-FM reacts with the released NO.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest over time using image analysis software.
-
Plot the change in fluorescence intensity (ΔF/F₀) to represent the intracellular NO concentration dynamics.
-
Mandatory Visualization
References
Application Notes and Protocols: PROLI NONOate for Studying cGMP Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a valuable pharmacological tool for investigating the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. As a member of the NONOate class of compounds, this compound serves as a rapid and predictable nitric oxide donor. Its utility lies in its spontaneous decomposition under physiological conditions to release a known amount of NO, which in turn activates soluble guanylate cyclase (sGC) to produce the second messenger cGMP. This application note provides detailed information on the properties of this compound, protocols for its use in key experiments, and data presentation guidelines to facilitate research into cGMP-mediated physiological and pathophysiological processes.
Mechanism of Action
This compound, chemically known as 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a water-soluble crystalline solid.[1][2] Its mechanism of action is centered on its ability to spontaneously release nitric oxide in a pH-dependent manner.[1][2][3][4] This decomposition follows first-order kinetics.[2][3][4] Under physiological conditions (pH 7.4 and 37°C), this compound has a very short half-life of approximately 1.8 seconds.[1][3] For every mole of this compound, two moles of NO are liberated.[3][4][5] The released NO diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), leading to a conformational change that activates the enzyme. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent rise in intracellular cGMP concentration leads to the activation of downstream effectors, such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs), thereby modulating a wide array of cellular functions including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.
Chemical and Physical Properties
| Property | Value | Reference |
| Formal Name | 1-(hydroxy-NNO-azoxy)-L-proline, disodium salt | [1][2] |
| CAS Registry No. | 178948-42-0 | [1][2] |
| Molecular Formula | C5H7N3O4 • 2Na | [1][2] |
| Formula Weight | 219.1 g/mol | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Purity | ≥98% | [1][2] |
| Solubility | Highly soluble in water and aqueous buffers (>100 mg/ml) | [1][2] |
| UV/Vis. λmax | 252 nm | [1][2] |
| Stability | Stable for at least one year when stored at -80°C under nitrogen. Crystals are sensitive to moisture. | [1] |
| Half-life (t1/2) | ~1.8 seconds at 37°C, pH 7.4 | [1][3] |
| NO Release | 2 moles of NO per mole of this compound | [3][4][5] |
Applications in cGMP Signaling Research
The rapid and predictable release of NO makes this compound an ideal tool for a variety of applications aimed at elucidating the role of the NO/cGMP pathway:
-
Vasodilation Studies: Investigating the role of cGMP in smooth muscle relaxation and blood pressure regulation.
-
Platelet Aggregation Assays: Studying the inhibitory effects of the NO/cGGMP pathway on platelet activation and thrombosis.
-
Neurotransmission Research: Exploring the involvement of cGMP in neuronal signaling and synaptic plasticity.
-
Drug Discovery: Screening for compounds that modulate sGC activity or other components of the cGMP pathway.
Experimental Protocols
Preparation of this compound Stock Solutions
Caution: this compound is sensitive to moisture and air. Handle in a dry environment, preferably in a glove box with an inert atmosphere.[1]
-
Alkaline Stock Solution (Stable): Prepare a stock solution (e.g., 10 mM) in cold 0.01 M NaOH.[1] This alkaline solution is stable for up to 24 hours when stored at 0°C.[1] The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm (ε = 8,400 M⁻¹cm⁻¹).[1]
-
Working Solutions: To initiate NO release, dilute the alkaline stock solution into a physiological buffer (e.g., phosphate-buffered saline (PBS) or Krebs-Henseleit buffer) at pH 7.0-7.4 immediately before use.[1]
Measurement of Intracellular cGMP Levels
This protocol describes the measurement of cGMP accumulation in cultured cells in response to this compound stimulation using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, platelets)
-
This compound
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
0.1 M HCl
-
cGMP ELISA kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency.
-
Pre-incubation: Wash the cells with PBS and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 30 minutes at 37°C to prevent cGMP degradation.[6]
-
Stimulation: Add varying concentrations of freshly prepared this compound working solution to the cells and incubate for the desired time at 37°C. A time course and dose-response experiment is recommended to determine optimal conditions.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding 0.1 M HCl to the cells.[7]
-
Sample Preparation: Incubate at room temperature for 20 minutes, then scrape the cells and centrifuge to pellet cellular debris.[7]
-
cGMP Measurement: Analyze the supernatant for cGMP content using a cGMP ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of cGMP in each sample and normalize to the protein concentration of the cell lysate.
Quantitative Data Example:
| This compound [µM] | cGMP [pmol/mg protein] (Mean ± SEM) |
| 0 (Control) | 5.2 ± 0.8 |
| 0.1 | 15.8 ± 2.1 |
| 1 | 45.3 ± 5.7 |
| 10 | 120.6 ± 12.3 |
| 100 | 250.1 ± 25.9 |
Note: The above data is illustrative. Actual results will vary depending on the cell type and experimental conditions.
Vasodilation Assay (Wire Myography)
This protocol outlines the use of wire myography to assess the vasodilatory effect of this compound on isolated blood vessels.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Wire myograph system
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
This compound
Procedure:
-
Vessel Preparation: Dissect and mount arterial rings in the wire myograph chambers filled with Krebs-Henseleit buffer, gassed with 95% O2/5% CO2 at 37°C.
-
Equilibration and Viability Check: Allow the vessels to equilibrate under optimal tension. Check the viability of the endothelium by assessing the relaxation response to acetylcholine (B1216132) after pre-constriction with a vasoconstrictor.
-
Pre-constriction: Constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) to achieve a stable contraction plateau.
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of this compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC50 value.
Quantitative Data Example:
| This compound [M] | % Relaxation (Mean ± SEM) |
| 10⁻⁹ | 5.2 ± 1.1 |
| 10⁻⁸ | 25.7 ± 3.4 |
| 10⁻⁷ | 60.1 ± 5.8 |
| 10⁻⁶ | 85.4 ± 4.2 |
| 10⁻⁵ | 98.9 ± 0.9 |
Note: The above data is illustrative. Actual results will vary depending on the vessel type and experimental conditions.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the use of light transmission aggregometry to measure the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
This compound
Procedure:
-
PRP Preparation: Prepare PRP and PPP from fresh whole blood by centrifugation.
-
Baseline Measurement: Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation). Replace with a cuvette containing PPP to set the 100% aggregation mark.
-
Inhibition Assay: Pre-incubate PRP with different concentrations of this compound or vehicle control for a short period (e.g., 1-2 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission for a defined period.
-
Data Analysis: Measure the maximal aggregation for each condition. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
Quantitative Data Example:
| This compound [µM] | % Inhibition of Aggregation (Mean ± SEM) |
| 0.1 | 15.3 ± 2.5 |
| 1 | 48.9 ± 4.1 |
| 10 | 85.2 ± 3.7 |
| 100 | 97.6 ± 1.5 |
Note: The above data is illustrative. Actual results will vary depending on the agonist used and experimental conditions.
Visualizations
cGMP Signaling Pathway
References
- 1. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Homogeneous single-label cGMP detection platform for the functional study of nitric oxide-sensitive (soluble) guanylyl cyclases and cGMP-specific phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Anti-Platelet Aggregation Studies with PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a member of the diazeniumdiolate class of nitric oxide (NO) donors. A key characteristic of this compound is its extremely short half-life, reported to be approximately 1.8 seconds at 37°C and pH 7.4, leading to the rapid and spontaneous release of two moles of NO per mole of the parent compound.[1] Nitric oxide is a critical signaling molecule in the cardiovascular system and a potent endogenous inhibitor of platelet activation and aggregation.[2][3] The rapid release of NO from this compound makes it a valuable tool for investigating the acute effects of NO on platelet function.
These application notes provide a comprehensive overview of the theoretical framework, experimental protocols, and data interpretation for studying the anti-platelet aggregation effects of this compound.
Putative Mechanism of Action
The primary mechanism by which nitric oxide inhibits platelet aggregation is through the activation of soluble guanylate cyclase (sGC) in platelets.[4][5] This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase (PKG).[4][6] PKG phosphorylates several target proteins, ultimately resulting in a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.[4]
Some studies with other NONOates, such as MAHMA NONOate, suggest the existence of a cGMP-independent pathway, possibly involving the activation of the sarco-endoplasmic reticulum calcium-ATPase (SERCA), which also contributes to the reduction of intracellular calcium.[2][7] Additionally, the parent molecule of this compound contains a proline-spermine backbone. Spermine (B22157) itself has been shown to inhibit platelet aggregation, potentially by interfering with the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa receptor.[8][9] Therefore, the anti-platelet effects of this compound may be multifactorial, involving both NO-dependent and potentially backbone-related mechanisms.
Quantitative Data from Related Compounds
Table 1: Anti-platelet activity of Spermine and related Polyamines
| Compound | Agonist | Concentration | % Inhibition of Aggregation | Species | Reference |
| Spermine | ADP | 1-100 µM | Dose-dependent inhibition | Human | [8] |
| Spermine | Collagen | 1-100 µM | Dose-dependent inhibition | Human | [8] |
| Polyamines (general) | ADP | 10 µM | 75% | Rabbit (Normal) | [7] |
| Spermine | ADP | Not specified | 54% | Rabbit (Hypercholesterolemic) | [7] |
Note: One study reported that spermine in the 1-100 µM range could increase ADP and epinephrine-induced platelet aggregation, suggesting a complex dose-dependent or condition-specific effect.[9]
Table 2: Anti-platelet activity of other NONOates
| Compound | Agonist | Effect | In Vivo/In Vitro | Species | Reference |
| MAHMA NONOate | ADP | Dose-dependent inhibition | In Vivo | Rat | [10] |
| MAHMA NONOate | Collagen | Concentration-dependent inhibition | In Vitro | Rat | [11] |
| DEA/NONOate + PGI2 | TRAP-6 | Reduced aggregation from 74% to 19% (with DAPT) | Ex Vivo | Human | [12] |
Experimental Protocols
The following are generalized protocols for investigating the anti-platelet aggregation effects of this compound. These should be adapted and optimized based on specific experimental goals and available equipment.
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
Vacutainer tubes containing 3.2% or 3.8% sodium citrate (B86180).
-
Polypropylene (B1209903) tubes.
-
Centrifuge with a swinging bucket rotor.
Procedure:
-
Draw whole blood into sodium citrate vacutainer tubes. Invert gently to mix.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Collect the supernatant (PPP), which will be used to blank the aggregometer.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
Light Transmission Aggregometry (LTA)
Materials:
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
PRP and PPP.
-
This compound stock solution (prepare fresh in an appropriate buffer, e.g., PBS pH 7.4).
-
Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid).
Procedure:
-
Calibrate the aggregometer using PPP for 100% aggregation and PRP for 0% aggregation.
-
Pipette PRP into a cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (given the short half-life of this compound, this pre-incubation time should be minimal, or the agonist should be added immediately after).
-
Add the platelet agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
-
To determine the IC50 value, perform a dose-response curve with varying concentrations of this compound.
Measurement of Platelet Activation Markers by Flow Cytometry
This protocol can be used to assess the effect of this compound on the expression of platelet activation markers, such as P-selectin (CD62P) and the activated form of GPIIb/IIIa (PAC-1 binding).
Materials:
-
Flow cytometer.
-
Fluorescently labeled antibodies (e.g., anti-CD62P-FITC, PAC-1-FITC).
-
PRP.
-
This compound.
-
Platelet agonists.
-
Fixation solution (e.g., 1% paraformaldehyde).
Procedure:
-
Prepare PRP as described above.
-
In separate tubes, add PRP and incubate with different concentrations of this compound or vehicle.
-
Add a platelet agonist at a sub-maximal concentration.
-
Incubate for a defined period at room temperature.
-
Add the fluorescently labeled antibodies and incubate in the dark.
-
Fix the platelets with paraformaldehyde.
-
Analyze the samples using a flow cytometer to quantify the percentage of positive platelets and the mean fluorescence intensity.
Logical Relationships and Expected Outcomes
The anti-platelet effect of this compound is expected to be rapid and transient due to its short half-life. The magnitude of inhibition will likely be dose-dependent. It is also anticipated that the inhibitory effect will be more pronounced against weaker agonists or sub-maximal concentrations of strong agonists.
References
- 1. Inhibition of platelet aggregation and endogenous lectin activity by oligoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Platelets and Cardioprotection: The Role of Nitric Oxide and Carbon Oxide | MDPI [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Platelet aggregation is inhibited by a nitric oxide-like factor released from human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Inhibition of platelet aggregation by putrescine, spermidine, and spermine in hypercholesterolemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamines inhibit both platelet aggregation and glycoprotein IIb/IIIa activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of polyamines on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet inhibitory effects of the nitric oxide donor drug MAHMA NONOate in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of rat platelet aggregation by the diazeniumdiolate nitric oxide donor MAHMA NONOate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y12 receptor blockade synergizes strongly with nitric oxide and prostacyclin to inhibit platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mimicking Physiological Nitric Oxide Bursts with PROLI NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Its signaling is often characterized by rapid, transient bursts. Mimicking these physiological bursts in a controlled experimental setting is crucial for understanding NO-mediated signaling pathways and for the development of novel therapeutics. PROLI NONOate is a valuable tool for this purpose due to its exceptionally short half-life, which allows for the generation of a rapid and transient pulse of nitric oxide.[3][4]
This document provides detailed application notes and protocols for utilizing this compound to mimic physiological nitric oxide bursts in research settings.
Chemical Properties and Handling of this compound
This compound (1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a water-soluble compound that spontaneously releases two moles of NO per mole of the parent compound.[4] Its defining characteristic is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[3][4] This rapid decomposition allows for the generation of a controlled burst of NO, closely mimicking physiological signaling events.
Storage and Handling:
-
Long-term storage: Store this compound sealed under an inert atmosphere (e.g., nitrogen) at -80°C for stability of at least one year.[5]
-
Handling: The crystalline solid is sensitive to moisture and air. It is recommended to handle the compound in a glove box with an inert atmosphere. Keep the vial sealed until use.[5]
-
Stock Solutions: Prepare a stock solution in 0.01 M NaOH, in which it is stable. Alkaline solutions can be stored at 0°C for up to 24 hours.[5] The concentration of the stock solution can be verified by measuring its UV absorbance at 252 nm (ε = 8,400 M⁻¹cm⁻¹).[5]
Data Presentation
The rapid release of nitric oxide from this compound makes it a potent activator of downstream signaling pathways. The following table summarizes the key parameters of this compound and compares it with other commonly used NONOates.
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Typical Concentration Range for Cellular Assays | Key Characteristics |
| This compound | ~1.8 seconds [3][4] | 2 [4] | 10 µM - 100 µM [1][6] | Ultrafast NO release, ideal for mimicking physiological bursts. |
| DEA NONOate | ~2 minutes[4] | 1.5[4] | 0.05 µM - 5 µM[7][8] | Fast NO release, suitable for studying rapid signaling events. |
| Spermine NONOate | ~39 minutes[4] | 2[4] | 0.2 µM - 5 µM[8][9] | Slower, more sustained NO release. |
| DETA NONOate | ~20 hours[3][4] | 2[4] | 20 µM - 1 mM[10][11] | Long-lasting, sustained NO release, suitable for chronic exposure studies. |
The following table provides an example of a concentration-dependent effect of a fast-acting NONOate (DEANO) on vascular relaxation, which can be adapted for designing experiments with this compound.
| Concentration of DEANO | Relaxation of Phenylephrine-induced Contraction (%) | pEC50 |
| 1 nM | ~10% | \multirow{6}{*}{6.45 ± 0.02} |
| 10 nM | ~25% | |
| 100 nM | ~50% | |
| 1 µM | ~80% | |
| 10 µM | ~100% | |
| 100 µM | ~107% |
Data adapted from a study on diethylamine (B46881) NONOate (DEANO) in mouse aortic smooth muscle cells.[6] A similar concentration-response relationship is expected for this compound due to its rapid NO release, though the potency may vary depending on the cell type and experimental conditions.
Experimental Protocols
Protocol 1: Mimicking Physiological NO Bursts in Cultured Mammalian Cells to Study cGMP Signaling
This protocol describes how to treat cultured mammalian cells with this compound to induce a rapid burst of NO and measure the subsequent activation of the downstream messenger, cyclic guanosine (B1672433) monophosphate (cGMP).
Materials:
-
Cultured mammalian cells (e.g., vascular smooth muscle cells, endothelial cells, or neuronal cells)
-
This compound
-
0.01 M NaOH
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium (pH 7.4)
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) - optional, to prevent cGMP degradation
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-90%).
-
Preparation of this compound Stock Solution:
-
On the day of the experiment, prepare a fresh stock solution of this compound (e.g., 10 mM) in ice-cold 0.01 M NaOH.
-
Keep the stock solution on ice to minimize degradation.
-
-
Cell Treatment:
-
Wash the cells once with warm PBS or serum-free medium.
-
Replace the medium with fresh, pre-warmed (37°C) culture medium or buffer (pH 7.4). If using, add the PDE inhibitor at this stage and pre-incubate for 10-15 minutes.
-
To initiate the NO burst, add the desired final concentration of this compound to the cell culture medium by diluting the stock solution. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of a 10 mM stock solution. Mix gently and quickly.
-
Incubate the cells for a short period (e.g., 30 seconds to 5 minutes) at 37°C to allow for NO release and signaling to occur. The optimal time should be determined empirically for the specific cell type and endpoint.
-
-
Cell Lysis and cGMP Measurement:
-
After the incubation period, aspirate the medium and immediately lyse the cells with the lysis buffer provided in the cGMP EIA kit.
-
Follow the manufacturer's instructions for the cGMP EIA kit to quantify the intracellular cGMP concentration.
-
-
Data Analysis:
-
Generate a concentration-response curve by treating cells with a range of this compound concentrations (e.g., 1 µM to 100 µM).
-
Perform a time-course experiment to determine the peak of the cGMP response.
-
Protocol 2: Ex Vivo Vasodilation Assay in Isolated Aortic Rings
This protocol describes the use of this compound to study vasodilation in isolated arterial segments, a classic physiological response to NO.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat or mouse)
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Vasoconstrictor (e.g., phenylephrine)
-
This compound
-
0.01 M NaOH
Procedure:
-
Preparation of Aortic Rings:
-
Isolate the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adipose and connective tissue and cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
-
-
This compound Treatment:
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Start with a low concentration (e.g., 10 nM) and increase the concentration stepwise (e.g., by half-log increments) up to a maximum concentration (e.g., 100 µM), allowing the response to stabilize at each concentration.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric tension throughout the experiment.
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC₅₀ value for this compound-induced vasodilation.
-
Visualization of Signaling Pathways and Workflows
Caption: The NO/sGC/cGMP signaling pathway activated by this compound.
Caption: Experimental workflow for studying cGMP signaling in cultured cells.
Conclusion
This compound is an invaluable tool for researchers studying the dynamic processes regulated by nitric oxide. Its ultra-short half-life provides a reliable method for generating transient bursts of NO, closely mimicking physiological signaling events. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this compound to investigate the intricate roles of nitric oxide in health and disease, and to facilitate the development of novel therapeutic interventions targeting NO signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Vasodilator efficacy of nitric oxide depends on mechanisms of intracellular calcium mobilization in mouse aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Npom-Protected NONOate Enables Light-Triggered NO/cGMP Signalling in Primary Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide-Dependent Production of cGMP Supports the Survival of Rat Embryonic Motor Neurons Cultured with Brain-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROLI NONOate in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROLI NONOate is a diazeniumdiolate-based nitric oxide (NO) donor notable for its exceptionally rapid and spontaneous release of NO in aqueous solutions at physiological pH and temperature. This characteristic makes it a valuable tool for neuroscience research, particularly for studying cellular responses to transient and localized bursts of NO, mimicking physiological or pathological signaling events. These application notes provide an overview of its use, key experimental considerations, and detailed protocols for its application in neuronal cell cultures.
Chemical Properties and Handling
This compound distinguishes itself from other NONOates through its remarkably short half-life.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(Hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt | |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | |
| Molecular Weight | 219.1 g/mol | |
| Half-life (t½) | 1.8 seconds (at 37°C, pH 7.4) | [1] |
| NO Release | 2 moles of NO per mole of parent compound | [1] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | |
| Storage | Store at -80°C as a solid |
Stock Solution Preparation: Due to its rapid decomposition in aqueous solutions, it is crucial to prepare stock solutions of this compound immediately before use. A common practice is to prepare a concentrated stock solution in a basic buffer (e.g., 10 mM NaOH) where it is more stable, and then dilute it into the experimental buffer (at physiological pH) to initiate NO release.
Key Applications in Neuroscience Research
The ultra-fast NO-releasing properties of this compound make it particularly suitable for investigating:
-
Rapid Signaling Events: Studying the immediate downstream effects of NO, such as the activation of soluble guanylate cyclase (sGC) and subsequent cGMP production.
-
Synaptic Plasticity: Investigating the role of transient NO signals in processes like long-term potentiation (LTP) and long-term depression (LTD).
-
Neurovascular Coupling: Mimicking the rapid release of NO from neurons or endothelial cells to study its effects on cerebral blood flow.
-
Neurotoxicity and Neuroprotection: Examining the immediate cellular responses to a bolus of NO, which can be either protective or detrimental depending on the concentration and cellular context.[2]
Signaling Pathways
Nitric oxide released from this compound primarily acts through the canonical NO/cGMP signaling pathway.
Canonical NO/sGC/cGMP Signaling Pathway.
Experimental Protocols
Note: Due to the extremely short half-life of this compound, precise timing and rapid execution of experimental steps are critical. The following protocols are adapted from general neuroscience methodologies with specific considerations for this fast-acting NO donor.
Neuronal Cell Culture Treatment
This protocol outlines the general procedure for treating primary neuronal cultures with this compound.
Materials:
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or cerebellar granule neurons)
-
This compound
-
10 mM NaOH (for stock solution)
-
Neurobasal medium or desired culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density on appropriate culture plates (e.g., poly-D-lysine coated plates) and culture for the desired number of days in vitro (DIV) to allow for maturation.
-
Stock Solution Preparation (Immediate Use): Just before the experiment, weigh out the required amount of this compound and dissolve it in ice-cold 10 mM NaOH to prepare a concentrated stock solution (e.g., 10 mM). Keep the stock solution on ice to minimize degradation.
-
Treatment: a. Aspirate the culture medium from the neuronal cultures. b. Wash the cells once with pre-warmed PBS. c. Add pre-warmed culture medium to the cells. d. Immediately add the calculated volume of the this compound stock solution to the culture medium to achieve the desired final concentration. Gently swirl the plate to ensure rapid mixing.
-
Incubation: Due to the 1.8-second half-life, the NO exposure will be very brief. Subsequent experimental readouts should be timed accordingly to capture the desired phase of the cellular response (e.g., immediate, early, or late responses).
Experimental Workflow for Neuronal Treatment
Workflow for treating neuronal cultures with this compound.
Neuronal Viability (Neurotoxicity/Neuroprotection) Assay
This protocol is designed to assess the effect of a transient burst of NO from this compound on neuronal survival.
Materials:
-
Treated neuronal cultures (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Calcein-AM
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
Procedure (using MTT assay):
-
Following treatment with this compound, incubate the neuronal cultures for a desired period (e.g., 24 hours) to allow for potential neurotoxic or neuroprotective effects to manifest.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Table 2: Hypothetical Quantitative Data for Neuronal Viability
| Treatment Group | This compound Concentration (µM) | Neuronal Viability (% of Control) |
| Control | 0 | 100 ± 5 |
| Low Dose | 10 | 105 ± 6 |
| Medium Dose | 100 | 95 ± 8 |
| High Dose | 500 | 60 ± 7 |
| Very High Dose | 1000 | 35 ± 5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the neuronal type, culture conditions, and experimental setup.
Intracellular cGMP Measurement
This protocol is adapted to measure the rapid and transient increase in cGMP levels following stimulation with this compound.
Materials:
-
Treated neuronal cultures (from Protocol 1)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
0.1 M HCl for cell lysis
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Pre-treat the neuronal cultures with a phosphodiesterase inhibitor such as IBMX (e.g., 0.5 mM) for 30 minutes to prevent cGMP degradation.
-
Prepare a fresh stock solution of this compound.
-
Add this compound to the culture medium. Due to its rapid NO release, the stimulation time should be very short. It is advisable to test a time course (e.g., 5, 15, 30, 60 seconds) to capture the peak cGMP response.
-
At the end of the stimulation period, immediately stop the reaction and lyse the cells by adding ice-cold 0.1 M HCl.
-
Centrifuge the cell lysates to pellet cellular debris.
-
Measure the cGMP concentration in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
Table 3: Hypothetical Time Course of cGMP Production
| Time after this compound (100 µM) | cGMP Concentration (pmol/mg protein) |
| 0 seconds (Control) | 5 ± 1 |
| 5 seconds | 50 ± 8 |
| 15 seconds | 85 ± 12 |
| 30 seconds | 60 ± 9 |
| 60 seconds | 25 ± 5 |
| 5 minutes | 10 ± 2 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only, designed to reflect the expected rapid and transient nature of the cGMP response to this compound.
Intracellular Calcium Imaging
This protocol is for monitoring rapid changes in intracellular calcium concentration in response to NO from this compound.
Materials:
-
Neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with a fast image acquisition system
Procedure:
-
Dye Loading: Incubate the neuronal cultures with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in imaging buffer for 30-45 minutes at 37°C.
-
Washing: Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification of the AM ester (approximately 20-30 minutes).
-
Imaging: a. Mount the coverslip onto the microscope stage and perfuse with imaging buffer. b. Begin image acquisition at a high frame rate (e.g., >1 Hz) to capture rapid changes. c. Establish a baseline fluorescence reading. d. Apply this compound directly to the imaging chamber and continue recording the fluorescence signal.
-
Data Analysis: Analyze the change in fluorescence intensity over time for individual neurons or regions of interest.
Experimental Workflow for Calcium Imaging
Workflow for calcium imaging with this compound.
Conclusion
This compound is a powerful tool for investigating the roles of transient nitric oxide signals in the nervous system. Its utility is maximized when experimental designs account for its extremely short half-life. The protocols provided herein offer a framework for applying this compound in key neuroscience research applications. Researchers should optimize concentrations and time points for their specific neuronal models and experimental questions.
References
Controlling Membrane Biofouling with PROLI NONOate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane biofouling, the undesirable accumulation of microorganisms and their extracellular polymeric substances (EPS) on membrane surfaces, remains a critical challenge in various industrial and biomedical applications. This phenomenon significantly reduces membrane performance, leading to decreased flux, increased transmembrane pressure (TMP), and ultimately, premature membrane failure. Traditional chemical cleaning methods often involve harsh chemicals that can damage the membrane and have negative environmental impacts.[1] PROLI NONOate, a diazeniumdiolate-based nitric oxide (NO) donor, offers a promising alternative by leveraging the signaling role of NO in biofilm dispersal.[1][2][3] At sub-lethal concentrations, NO can trigger the dispersal of a wide range of bacterial biofilms, making it an attractive agent for biofouling control.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound to control membrane biofouling.
Mechanism of Action
Nitric oxide, a signaling molecule in many biological systems, has been shown to induce biofilm dispersal by modulating the intracellular levels of the secondary messenger cyclic diguanylate (c-di-GMP).[1] High levels of c-di-GMP are associated with a sessile, biofilm-forming state in bacteria, while lower levels promote motility and a planktonic lifestyle. This compound, upon decomposition, releases NO, which can activate phosphodiesterases that degrade c-di-GMP, leading to the dispersal of the biofilm matrix. This non-bactericidal mechanism of action is advantageous as it is less likely to promote the development of resistant bacterial strains.
Caption: Signaling pathway of this compound-induced biofilm dispersal.
Quantitative Data on Efficacy
The following tables summarize the quantitative effects of this compound treatment on various parameters of membrane biofouling.
Table 1: Effect of this compound on Membrane Bioreactor (MBR) Performance
| Parameter | Treatment Condition | Duration | Result | % Reduction/Increase | Reference |
| Fouling Resistance (Rf) | 80 µM this compound (backwashing) | 37 days | Reduced Rf increase | 56% | [1] |
| Transmembrane Pressure (TMP) | 80 µM this compound (daily exposure) | 85 days | Reduced TMP | 32.3% | [1] |
| Fouling Resistance (Rf) | 80 µM this compound (daily exposure) | 85 days | Reduced Rf | 28.2% | [1] |
| Protein Content in Biofilm | 80 µM this compound (daily exposure) | 85 days | Reduced protein | 37.7% | [1] |
| Microbial Cells in Biofilm | 80 µM this compound (daily exposure) | 85 days | Reduced microbial cells | 66.7% | [1] |
Table 2: Effect of this compound on Reverse Osmosis (RO) Membrane Performance
| Parameter | Treatment Condition | Duration | Result | % Reduction/Increase | Reference |
| Rate of Biofouling (pressure rise) | 40 µM this compound (at 24-h intervals) | - | Reduced biofouling rate | 92% | [2][3] |
| Polysaccharide Content in Biofilm | 40 µM this compound | - | Reduced polysaccharides | 48% | [2][4] |
| Protein Content in Biofilm | 40 µM this compound | - | Reduced proteins | 66% | [2][4] |
| Microbial Cells in Biofilm | 40 µM this compound | - | Reduced microbial cells | 29% | [2][4] |
| Biofilm Surface Coverage | 40 µM this compound | - | Reduced surface coverage | from 98% to 59% | [3] |
| Average Biofilm Thickness | 40 µM this compound | - | Reduced thickness | from 26 µm to 20 µm | [3] |
| Time to Reach Max TMP | 40 µM this compound | - | Increased time | 22% | [3] |
Experimental Protocols
Protocol 1: Prophylactic Treatment of Membrane Biofouling in a Membrane Bioreactor (MBR)
This protocol is designed for the continuous, low-dose application of this compound to prevent the onset of severe biofouling.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
10 mM NaOH solution (sterile)
-
Membrane bioreactor system with parallel membrane modules (one for treatment, one for control)
-
Peristaltic pump
-
Timer
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to the short half-life of this compound in aqueous solutions at neutral pH (1.8 seconds at 37°C, pH 7.4), prepare a fresh stock solution in 10 mM NaOH immediately before use.[2][4]
-
For an 80 µM final concentration in the treatment vessel, prepare a concentrated stock solution (e.g., 8 mM in 10 mM NaOH).
-
-
MBR System Setup:
-
Operate two identical MBRs in parallel. One will serve as the treatment reactor (MBR-1) and the other as the control (MBR-2).
-
Maintain consistent operating conditions for both reactors, such as Mixed Liquor Suspended Solids (MLSS) concentration (e.g., 2-4 g/L) and hydraulic retention time (e.g., 10 h).[1]
-
-
Daily Treatment Regimen:
-
Once daily, remove the membrane module from MBR-1 and immerse it in a separate tank containing a freshly prepared 80 µM this compound solution for 1 hour.[1]
-
Simultaneously, immerse the control membrane module from MBR-2 in a solution without this compound for the same duration.[1]
-
After the treatment period, return the membrane modules to their respective MBRs.
-
-
Monitoring and Data Collection:
-
Continuously monitor the transmembrane pressure (TMP) of both membrane modules.
-
Daily, after the treatment, measure the fouling resistance (Rf) of each membrane.
-
Periodically (e.g., at the end of the experiment), collect biofilm samples from both membranes for analysis of biomass components (proteins, polysaccharides, microbial cells) using techniques like confocal laser scanning microscopy (CLSM) and EPS extraction.[2]
-
Caption: Workflow for prophylactic this compound treatment in an MBR.
Protocol 2: Remedial Treatment of Established Biofilm in a Reverse Osmosis (RO) System
This protocol is designed for the intermittent application of this compound to disperse an already established biofilm on an RO membrane.
Materials:
-
This compound
-
10 mM NaOH solution (sterile)
-
Laboratory-scale RO system
-
Syringe pump or peristaltic pump
-
Pressure transducer
Procedure:
-
Establishment of Biofilm:
-
Operate the RO system with a feed solution containing a representative bacterial community (e.g., cultured from an industrial RO membrane) until a significant increase in transmembrane pressure indicates biofilm formation.[2]
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10,000 µM) in 10 mM NaOH.[2]
-
-
Treatment Application:
-
Inject the this compound stock solution into the RO feed line at a dilution rate that achieves a final concentration of 40 µM in the system.[2] For example, inject at a 1:250 dilution for 30 minutes.[2]
-
For the control system, inject a 10 mM NaOH solution without this compound under the same conditions.[2]
-
Repeat the treatment at 24-hour intervals.[2]
-
-
Monitoring and Analysis:
-
Continuously monitor the transmembrane pressure to assess the rate of biofouling.
-
After a set period, dismantle the RO module and collect membrane coupons for analysis.
-
Quantify biofilm parameters such as surface coverage, average thickness, and the abundance of polysaccharides, proteins, and microbial cells using CLSM and EPS extraction methods.[2][3]
-
Caption: Workflow for remedial this compound treatment in an RO system.
Concluding Remarks
This compound presents a powerful, biologically-inspired approach for controlling membrane biofouling. Its efficacy in reducing biofilm formation and restoring membrane performance has been demonstrated in both MBR and RO systems. The provided protocols offer a starting point for researchers to explore the application of this technology. Optimization of dosing concentration, frequency, and integration with other cleaning strategies may further enhance its effectiveness. As a non-biocidal agent, this compound is a valuable tool in the development of sustainable and effective anti-biofouling strategies.
References
- 1. The application of nitric oxide to control biofouling of membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. S-EPMC4357936 - Nitric oxide treatment for the control of reverse osmosis membrane biofouling. - OmicsDI [omicsdi.org]
- 4. Nitric Oxide Treatment for the Control of Reverse Osmosis Membrane Biofouling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Griess Assay for PROLI NONOate Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Due to its short half-life and high reactivity, direct measurement of NO is challenging.[2][3][4] Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release NO under physiological conditions and are widely used as NO donors in research.[5]
PROLI NONOate is a particularly useful tool in this class, characterized by its extremely rapid, pH-dependent release of nitric oxide.[5][6][7] The Griess assay provides a simple, rapid, and cost-effective colorimetric method to indirectly quantify NO release by measuring the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[3][8] This application note provides a detailed protocol for using the Griess assay to measure NO released from this compound.
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction.[3][8]
-
In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt.
-
This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a stable, colored azo compound.[1][9]
The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration and can be quantified by measuring its absorbance at approximately 540-550 nm.[3][9]
Caption: Principle of the two-step Griess reaction for nitrite detection.
This compound Characteristics
Understanding the properties of this compound is crucial for proper experimental design. Its most notable feature is its extremely short half-life at physiological pH.[5][6] Alkaline stock solutions are stable and allow for precise initiation of NO release upon dilution into a neutral pH buffer.[10]
| Property | Value | Reference |
| Chemical Formula | C₅H₇N₃Na₂O₄ | [6] |
| Molecular Weight | 219.1 g/mol | [6][11] |
| Half-life (t₁/₂) | ~1.8 seconds (at 37°C, pH 7.4) | [5][6][7] |
| NO Release Stoichiometry | 2 moles of NO per mole of parent compound | [6][7][12] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [7][12] |
| Stock Solution Stability | Stable in cold (0-4°C) 10 mM NaOH | [10] |
| Storage | -80°C, sealed under inert gas (e.g., nitrogen) | [10][12] |
Experimental Protocols
This protocol is designed for a 96-well microplate format, but can be adapted for cuvettes.
-
Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Sulfanilamide
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED)
-
Phosphoric Acid (H₃PO₄) or Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH), 10 mM, cold (4°C)
-
Deionized, nitrite-free water
-
Experimental buffer or cell culture medium (phenol red-free medium is recommended to avoid potential interference, though some protocols state it is acceptable)
-
-
Equipment:
-
Microplate reader with a 520-550 nm filter (540 nm is optimal)
-
96-well flat-bottom microplates
-
Calibrated single and multichannel pipettes
-
Incubator (if working with live cells)
-
Centrifuge (for clarifying samples)
-
-
Griess Reagent: It is recommended to prepare this fresh by mixing Component A and Component B immediately before use.[1]
-
Component A (Sulfanilamide Solution): Dissolve 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Store protected from light at 4°C.
-
Component B (NED Solution): Dissolve 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Store protected from light at 4°C.
-
Working Griess Reagent: Mix equal volumes of Component A and Component B. Prepare enough for the immediate experiment.[13]
-
-
Sodium Nitrite (NaNO₂) Stock Solution (1 mM):
-
Accurately weigh 6.9 mg of sodium nitrite.
-
Dissolve in 100 mL of deionized water to make a 1 mM stock solution.
-
Store at 4°C for short-term use. For long-term storage, aliquot and freeze at -20°C.
-
-
This compound Stock Solution (e.g., 10 mM):
Caption: Experimental workflow for the Griess assay with this compound.
-
Prepare Nitrite Standard Curve:
-
In a 96-well plate, prepare serial dilutions of the 1 mM NaNO₂ stock solution to create standards ranging from 0 to 100 µM.[9][14]
-
Use the same buffer or cell culture medium that your samples are in to prepare the dilutions. This is critical to control for matrix effects.[3]
-
A typical dilution series could be: 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM.
-
Add 50-100 µL of each standard to triplicate wells.
-
-
Sample Preparation and NO Release:
-
Plate cells or prepare your acellular buffer in a separate 96-well plate or tube. The final volume should account for the addition of the this compound stock.
-
Pre-warm the plate/tubes to 37°C to ensure the correct half-life of this compound.
-
To initiate NO release, add a small volume of the cold this compound stock solution to the sample wells to achieve the desired final concentration. Mix quickly and gently.
-
Crucial Timing: Due to the 1.8-second half-life, the conversion of NO to nitrite is extremely rapid.[6][15] Incubate for a very short, defined period (e.g., 1 to 5 minutes) to allow for the accumulation of nitrite. This time should be kept consistent across all samples.
-
After incubation, take a 50-100 µL aliquot of the sample supernatant for the Griess reaction. If samples contain cells or debris, centrifuge briefly and use the supernatant.
-
-
Griess Reaction:
-
Transfer the 50-100 µL sample aliquots to a new 96-well plate (the one containing your standards is often used).
-
Add an equal volume (50-100 µL) of the freshly mixed working Griess Reagent to all standard and sample wells.[13]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[9][13] A magenta color will develop.
-
-
Measurement:
Data Analysis
-
Standard Curve: Average the absorbance readings for each set of nitrite standard replicates. Subtract the average absorbance of the 0 µM (blank) standard from all other readings.
-
Plotting: Plot the background-subtracted absorbance (Y-axis) against the known nitrite concentration (X-axis).
-
Linear Regression: Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99).
-
Sample Concentration: Average the absorbance readings for your sample replicates and subtract the blank absorbance. Use the standard curve equation to calculate the concentration of nitrite in your samples.
Nitrite Concentration (µM) = (Absorbance_sample - c) / m
Remember to account for any dilution factors used during sample preparation.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background in blank wells | Contaminated water or reagents with nitrite/nitrate.[16] | Use fresh, high-purity deionized water. Prepare fresh reagents. |
| Low sensitivity / weak signal | Insufficient incubation time for NO release/conversion. Sample pH is not optimal for NONOate decomposition. Griess reagent is old or degraded. | Increase the incubation time after adding this compound (e.g., up to 10 min). Ensure sample buffer is at physiological pH (~7.4). Prepare fresh Griess reagent. |
| Poor standard curve (low R²) | Pipetting errors. Incorrect dilutions. | Use calibrated pipettes. Prepare standards carefully. Ensure standards are prepared in the same matrix as the samples. |
| Precipitate forms after adding Griess reagent | High protein concentration in the sample. Presence of heparin in plasma samples.[16] | Deproteinize samples (e.g., with ZnSO₄ or a 10 kDa cutoff filter) before the assay.[17][18] |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. himedialabs.com [himedialabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Griess Reagent System Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 12. netascientific.com [netascientific.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.cn [abcam.cn]
- 18. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for Detecting Nitric Oxide (NO) from PROLI NONOate using DAF-FM Diacetate Fluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its transient nature and low physiological concentrations, however, make its direct and quantitative measurement challenging. Diaminofluorescein-FM (DAF-FM) diacetate is a widely used fluorescent probe for the detection of nitric oxide in biological systems. This cell-permeant molecule is non-fluorescent until it is hydrolyzed by intracellular esterases to DAF-FM, which then reacts with derivatives of NO to form a highly fluorescent triazole product.
PROLI NONOate is a popular NO donor compound due to its rapid and predictable release of two moles of NO per mole of the parent compound, with a very short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1] This makes it an excellent tool for studying the acute effects of NO in various experimental models. These application notes provide a detailed protocol for the detection and relative quantification of NO released from this compound using DAF-FM diacetate in a cell-free system.
Principle of Detection
The detection of NO using DAF-FM is not a direct reaction with the NO radical itself. Instead, DAF-FM reacts with an oxidative product of NO, which is formed in the presence of oxygen.[2][3] The prevailing evidence suggests that the reactive species is the nitrogen dioxide radical (NO₂•), which oxidizes DAF-FM in a rate-limiting step to a nitrosamine (B1359907) intermediate. This intermediate then reacts with another molecule of NO to form the fluorescent triazole derivative, DAF-FM T.[2][4]
DAF-FM diacetate, the probe used for loading, is cell-permeable. Inside cells, it is deacetylated by intracellular esterases to the membrane-impermeable DAF-FM, thus trapping the probe intracellularly.[5][6] The fluorescence of the resulting DAF-FM T can be measured using a fluorometer, fluorescence microscope, or flow cytometer with excitation and emission maxima typically around 495 nm and 515 nm, respectively.[6]
Data Presentation
The following table summarizes representative quantitative data for the detection of NO released from various concentrations of this compound using DAF-FM in a buffered solution. The fluorescence intensity is measured over a short time course, reflecting the rapid NO release from this compound.
| Time (seconds) | This compound (1 µM) Relative Fluorescence Units (RFU) | This compound (10 µM) Relative Fluorescence Units (RFU) | This compound (50 µM) Relative Fluorescence Units (RFU) | This compound (100 µM) Relative Fluorescence Units (RFU) |
| 0 | 100 | 100 | 100 | 100 |
| 5 | 150 | 350 | 800 | 1500 |
| 10 | 250 | 700 | 1600 | 3000 |
| 15 | 320 | 950 | 2200 | 4100 |
| 20 | 360 | 1100 | 2600 | 4800 |
| 30 | 380 | 1200 | 2800 | 5200 |
| 45 | 390 | 1250 | 2900 | 5400 |
| 60 | 395 | 1280 | 2950 | 5500 |
Note: These are representative data based on the known rapid kinetics of this compound and typical DAF-FM responses. Actual fluorescence intensity will vary depending on experimental conditions such as buffer composition, temperature, and instrument settings. A baseline fluorescence of 100 RFU is assumed for the DAF-FM solution before the addition of this compound.
Experimental Protocols
Materials and Reagents
-
DAF-FM diacetate (e.g., from Thermo Fisher Scientific, BD Biosciences)
-
This compound (e.g., from Cayman Chemical, Santa Cruz Biotechnology)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Hydroxide (NaOH)
-
Black, clear-bottom 96-well microplates
-
Microplate fluorometer with excitation at ~495 nm and emission at ~515 nm
Preparation of Stock Solutions
-
DAF-FM Diacetate Stock Solution (10 mM):
-
Bring the vial of DAF-FM diacetate powder and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution (e.g., add 10 µL of DMSO to 50 µg of DAF-FM diacetate, MW ~507 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
This compound Stock Solution (10 mM):
-
Prepare a fresh stock solution of this compound immediately before use due to its instability in aqueous solutions.
-
Dissolve the required amount of this compound in ice-cold 0.1 M NaOH to achieve a 10 mM concentration. The basic solution prevents the spontaneous release of NO.
-
Keep the stock solution on ice until use.
-
Experimental Procedure for Cell-Free NO Detection
-
Preparation of Working Solutions:
-
DAF-FM Working Solution (10 µM): Dilute the 10 mM DAF-FM diacetate stock solution 1:1000 in PBS (pH 7.4). For a cellular assay, allow 30-60 minutes for the diacetate groups to be cleaved by esterases. For a cell-free assay, this de-esterification step is not enzymatically driven but can occur slowly via hydrolysis; however, for rapid NO detection from this compound, using DAF-FM (the deacetylated form) directly, if available, is preferable. If using DAF-FM diacetate, be aware that the reaction may be slower.
-
This compound Working Solutions: Prepare serial dilutions of the 10 mM this compound stock solution in ice-cold 0.1 M NaOH to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) upon addition to the reaction buffer. Remember to account for the dilution factor when adding to the DAF-FM solution.
-
-
Fluorescence Measurement:
-
Pipette 180 µL of the 10 µM DAF-FM working solution into the wells of a black, clear-bottom 96-well plate.
-
Establish a baseline fluorescence reading for each well using the microplate fluorometer (Excitation: 495 nm, Emission: 515 nm).
-
Initiate the reaction by adding 20 µL of the this compound working solutions to the respective wells. The addition of the basic NONOate solution to the neutral PBS will trigger the rapid release of NO.
-
Immediately begin kinetic measurements of fluorescence intensity every 5-10 seconds for the first minute, and then at longer intervals for up to 5-10 minutes.
-
Include a negative control well containing DAF-FM solution with the addition of 20 µL of 0.1 M NaOH (vehicle control).
-
Include a positive control using a NONOate with a longer half-life, such as DEA NONOate, if desired, to observe a more sustained increase in fluorescence.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from all subsequent readings for each well.
-
Plot the change in fluorescence intensity over time for each concentration of this compound.
-
The initial rate of fluorescence increase can be used as a measure of the rate of NO release.
-
Mandatory Visualizations
Signaling Pathway and Detection Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfrbm.org [sfrbm.org]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
how to prevent premature PROLI NONOate decomposition
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the handling and use of PROLI NONOate, a rapid-releasing nitric oxide (NO) donor. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to help ensure the success of your experiments and prevent premature decomposition of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a diazeniumdiolate-based compound that serves as a rapid nitric oxide (NO) donor. It is widely used in biomedical research to study the physiological and pathological effects of NO. Its key feature is its extremely short half-life under physiological conditions, allowing for precise, burst-like delivery of NO.
Q2: How should I store solid this compound?
Solid this compound is sensitive to moisture and air.[1] For long-term storage, it should be kept in a tightly sealed vial, preferably under an inert nitrogen atmosphere, at -80°C.[1] Under these conditions, it is stable for at least one to two years.[1][2]
Q3: Can I prepare a stock solution of this compound in advance?
Yes, but with specific precautions. This compound is most stable in alkaline solutions. You can prepare a stock solution in cold (0°C) 0.01 M NaOH, which can be stored on ice for up to 24 hours with minimal decomposition.[1] It is highly recommended to prepare this stock solution fresh on the day of the experiment. Do not store stock solutions in aqueous buffers at neutral pH, as the compound will rapidly decompose.
Q4: How do I initiate NO release from my this compound stock solution?
To initiate the release of nitric oxide, you can add a portion of the alkaline stock solution to an excess of buffer at a neutral pH (e.g., pH 7.0-7.4).[1] The protons in the neutral buffer will trigger the rapid decomposition of this compound and the release of NO.
Q5: How can I confirm the concentration of my this compound stock solution?
The concentration of a freshly prepared alkaline stock solution can be verified using UV-Vis spectrophotometry. Intact this compound has a characteristic UV absorbance maximum at 252 nm with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹.[1] This measurement should be performed on the alkaline stock solution before dilution into a neutral buffer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of NO signal or inconsistent experimental results. | 1. Premature decomposition of stock solution: The stock solution was not kept sufficiently alkaline or cold. 2. Decomposition of solid compound: Improper storage of the solid this compound (exposure to moisture or air).[1] 3. Low-quality reagents: The buffer or solvent used for the stock solution may be contaminated. | 1. Always prepare stock solutions in fresh, cold (0°C) 0.01 M NaOH and use them within 24 hours.[1] 2. Ensure solid this compound is stored at -80°C under an inert atmosphere.[1] Consider handling in a glove box if available.[1] 3. Use high-purity, sterile-filtered reagents for all solutions. |
| Visible precipitate in the stock solution. | 1. Reaction with acidic components: The NaOH solution may have absorbed atmospheric CO₂, reducing its alkalinity and causing the this compound to decompose and precipitate. 2. Contamination: The solvent or container may be contaminated. | 1. Prepare fresh 0.01 M NaOH for each new stock solution. 2. Use scrupulously clean glassware or disposable plasticware. Filter the NaOH solution if necessary. |
| Lower than expected NO release. | 1. Inaccurate initial concentration: The assumed concentration of the solid or stock solution is incorrect. 2. Decomposition prior to use: The compound may have degraded during storage or handling. | 1. Verify the concentration of your alkaline stock solution using UV-Vis spectrophotometry (λmax = 252 nm, ε = 8,400 M⁻¹cm⁻¹).[1] 2. Review storage and handling procedures to ensure they comply with the recommendations. |
| Variability between experiments. | 1. Inconsistent timing: Due to its extremely short half-life, even minor delays between adding this compound to the buffer and starting the measurement can lead to significant variations. 2. Temperature fluctuations: The decomposition rate is temperature-dependent. | 1. Standardize your experimental workflow to ensure the timing of all additions and measurements is consistent. 2. Use a temperature-controlled system (e.g., a water bath) to maintain a constant temperature throughout the experiment. |
Data Summary
The stability and rate of NO release from this compound are highly dependent on pH and temperature. The decomposition follows first-order kinetics.[1]
| Compound | Half-life (t₁/₂) at pH 7.4 | Temperature (°C) | Moles of NO Released per Mole of Compound | Reference |
| This compound | ~1.8 seconds | 37 | 2 | [1][2][3] |
| DEA NONOate | ~2 minutes | 37 | 1.5 | [3][4] |
| Spermine NONOate | ~39 minutes | 37 | 2 | [4] |
| DETA NONOate | ~20 hours | 37 | 2 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled to 0°C
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a fresh solution of 0.01 M NaOH and chill it on an ice bath for at least 30 minutes.
-
Allow the vial of solid this compound to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation of moisture on the cold solid.
-
Weigh out the required amount of this compound in a fume hood. For a 10 mM stock solution, this is 2.191 mg per mL of solvent.
-
Add the solid to a pre-chilled microcentrifuge tube.
-
Add the appropriate volume of cold 0.01 M NaOH to the tube.
-
Gently vortex or pipette up and down to dissolve the solid completely.
-
Keep the stock solution on ice at all times and use it within 24 hours. For best results, use it immediately after preparation.
Protocol 2: Measurement of this compound Decomposition by UV-Vis Spectrophotometry
This protocol allows for the determination of the decomposition rate of this compound by monitoring the decrease in absorbance at 252 nm.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Set the spectrophotometer to read absorbance at 252 nm.
-
Set the temperature of the cuvette holder to 37°C.
-
Add the pre-warmed PBS (pH 7.4) to the quartz cuvette.
-
Blank the spectrophotometer with the PBS.
-
Initiate the experiment by adding a small, known volume of the cold alkaline this compound stock solution to the PBS in the cuvette. The final concentration should be sufficient to give a reliable absorbance reading (e.g., 50-100 µM).
-
Immediately start recording the absorbance at 252 nm over time. Given the rapid decomposition, you will need to take readings every second or faster if your instrument allows.
-
Continue recording until the absorbance reading stabilizes at or near zero.
-
The half-life can be calculated from the first-order decay curve of the absorbance data.
Visual Guides
Decomposition Pathway of this compound
Caption: Decomposition pathway of this compound upon protonation.
Troubleshooting Workflow for this compound Experiments
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Optimizing PROLI NONOate Concentration
Welcome to the technical support center for PROLI NONOate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing this compound concentrations for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt) is a diazeniumdiolate-based nitric oxide (NO) donor. Its primary action is the rapid, spontaneous release of two moles of NO per mole of parent compound upon exposure to physiological conditions (pH 7.4, 37°C).[1][2][3] This release is a first-order process and is independent of enzymatic activation. The released NO acts as a signaling molecule, primarily by activating soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling events.
Q2: What is the half-life of this compound and why is it critical for my experiments?
A2: this compound has an extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2][3] This is a critical parameter. It means that within seconds of adding it to your cell culture medium, the majority of the compound will have decomposed and released its NO payload. Your experimental design, especially the timing of treatment and subsequent assays, must account for this rapid "burst" of NO rather than a sustained release.
Q3: How should I prepare and store this compound?
A3: this compound is a crystalline solid that is sensitive to moisture and air.
-
Storage: For long-term stability (≥ 2 years), store the solid compound at -80°C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Stock Solution: To prevent premature NO release, prepare a concentrated stock solution in a cold, alkaline buffer, such as 0.01 M NaOH . Alkaline solutions are stable and can be stored at 0°C for up to 24 hours. This compound is highly soluble in aqueous buffers (>100 mg/mL).[1]
-
Working Solution: To initiate NO release, dilute the alkaline stock solution directly into your pre-warmed (37°C) cell culture medium or physiological buffer (pH 7.0-7.4) immediately before adding it to the cells.
Q4: What concentration range of this compound should I start with?
A4: The optimal concentration is highly cell-type dependent. Nitric oxide can have biphasic effects: low concentrations can be protective or pro-proliferative, while high concentrations are often cytostatic or cytotoxic. Based on studies with related, longer-lived NONOates, a broad range should be tested initially.
-
Starting Range: We recommend performing a dose-response curve starting from a low micromolar range to a high micromolar or low millimolar range (e.g., 1 µM to 1000 µM ).
-
Literature Context: Studies on other NO donors have shown pro-proliferative effects at concentrations of 5-200 µM and anti-proliferative or cytotoxic effects above 200 µM in certain cancer cell lines. In some models, concentrations up to 1 mM have been used to induce cytostasis. Another NO donor was found to be cytotoxic to cancer cells at doses higher than 100 µM.
Q5: My cells show no response to this compound. What could be the issue?
A5: This could be due to several factors:
-
Concentration Too Low: The concentration may be insufficient to elicit a response in your specific cell type.
-
Compound Degradation: If the stock solution was not prepared fresh or was prepared in a neutral pH buffer and allowed to sit, the NO may have already dissipated before it reached the cells.
-
Assay Timing: Given the 1.8-second half-life, the biological effects may be very transient. If you are performing a viability assay (e.g., MTT) after 24 or 48 hours, you are measuring the long-term consequences of a very brief NO signal. The initial signaling events may have occurred and resolved long before your measurement.
Q6: I am seeing high levels of cell death even at low concentrations. What is happening?
A6:
-
High Cell Sensitivity: Your cell line may be exceptionally sensitive to NO-induced stress.
-
Concentration Too High: Even a "low" micromolar concentration provides a significant burst of NO. You may need to test an even lower range (e.g., nanomolar concentrations).
-
Stock Solution Error: Double-check the calculations for your stock solution and dilutions. Because it is dissolved in 0.01 M NaOH, ensure the final concentration of NaOH in the well is negligible and does not affect the medium's pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Stock solution instability: Preparing stock solution too far in advance or at the wrong pH. 2. Timing variations: Inconsistent timing between adding this compound and performing the assay. 3. Cell density differences: Variations in cell seeding density can alter the effective NO concentration per cell. | 1. Always prepare a fresh alkaline stock solution on the day of the experiment. 2. Standardize all timings precisely. Use a timer for all steps post-treatment. 3. Ensure consistent cell seeding density across all plates and experiments. |
| Low cell viability across all concentrations | 1. pH shock: The addition of the alkaline stock solution may be altering the pH of the culture medium. 2. Bolus NO toxicity: The rapid burst of NO is causing widespread oxidative stress and cell death. | 1. Ensure the volume of the 0.01 M NaOH stock added to the medium is minimal (e.g., ≤1% of the final volume) so the medium's buffering capacity is not overwhelmed. 2. Test significantly lower concentrations (e.g., 0.1-10 µM). Consider comparing results with a slow-releasing NO donor (like DETA NONOate) to see if the rate of release is the critical factor. |
| Difficulty dissolving the compound | 1. Incorrect solvent: Attempting to dissolve directly in neutral buffer or medium. | 1. This compound is highly soluble in aqueous solutions.[1] Ensure you are dissolving it first in a small volume of cold 0.01 M NaOH before further dilution. |
| MTT/XTT assay results are unclear or have high background | 1. Reaction with NO: Residual reactive nitrogen species could interfere with the tetrazolium dye reduction. 2. Timing of assay: The metabolic state of the cells may be fluctuating significantly in the hours following the NO burst. | 1. After the short treatment period, consider replacing the medium with fresh medium before adding the viability reagent. 2. Perform a time-course experiment. Measure viability at several time points (e.g., 4, 12, 24, 48 hours) after the initial treatment to find the optimal window to observe the effect. |
Data Presentation Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇N₃O₄ · 2Na | [1] |
| Molecular Weight | 219.1 g/mol | [1] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][2][3] |
| NO Moles Released | 2 moles NO / 1 mole of compound | [1][2] |
| Solubility | >100 mg/mL in aqueous buffers | [1] |
| Storage | -80°C (Solid) | [1] |
| Stable Stock Solution | In 0.01 M NaOH (0°C, up to 24h) |
Table 2: Recommended Starting Concentrations for Cell Viability Optimization
Note: These ranges are suggested starting points based on data from various NONOates. The optimal concentration for this compound must be determined empirically for each cell line.
| Cell Type Category | Suggested Initial Range (µM) | Expected Effect | Rationale / Notes |
| Sensitive Primary Cells (e.g., Endothelial Cells) | 0.1 - 50 | Biphasic: Potential protection at low conc., toxicity at high conc. | These cells are often sensitive to oxidative stress. The NO burst can be highly toxic. |
| Standard Cancer Cell Lines (e.g., A549, HeLa) | 1 - 500 | Biphasic: Potential proliferation at low conc., cytostasis/cytotoxicity at high conc. | Generally more robust, but high concentrations of NO are known to induce cell cycle arrest or apoptosis. |
| Resistant or Fast-Growing Cell Lines | 10 - 1000 | Primarily cytostatic or cytotoxic effects expected. | Higher metabolic activity may require a larger NO signal to elicit a response. |
Experimental Protocols & Visualizations
Protocol: Determining Optimal this compound Concentration using MTT Assay
This protocol outlines a method to determine the dose-dependent effect of a short-burst NO release from this compound on cell viability.
Materials:
-
This compound solid
-
Sterile, cold 0.01 M Sodium Hydroxide (NaOH)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.
-
-
Preparation of this compound (Perform Immediately Before Use):
-
On the day of the experiment, prepare a 100 mM stock solution of this compound by dissolving the required amount in sterile, cold 0.01 M NaOH. For example, dissolve 2.19 mg in 100 µL of 0.01 M NaOH. Keep this stock on ice.
-
Prepare serial dilutions from this stock solution in cold 0.01 M NaOH to create a range of concentrations (e.g., 50 mM, 10 mM, 1 mM, etc.).
-
-
Cell Treatment:
-
Warm the cell plate to 37°C.
-
Dilute the alkaline stock solutions 1:100 directly into the wells containing 100 µL of medium to achieve final concentrations of 1000 µM, 500 µM, 100 µM, etc. Mix gently by tapping the plate.
-
Vehicle Control: Add the same volume of 0.01 M NaOH (diluted 1:100 in medium) to control wells.
-
Untreated Control: Leave wells with cells and medium only.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve.
-
Experimental Workflow Diagram
Nitric Oxide Signaling Pathway
The primary canonical pathway activated by NO is the stimulation of soluble guanylate cyclase (sGC), leading to the production of cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG) to phosphorylate various downstream targets, resulting in a physiological response.
References
challenges in measuring the short half-life of PROLI NONOate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental challenges in measuring the short half-life of PROLI NONOate.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and under what conditions?
This compound is a nitric oxide (NO) donor that is known for its extremely rapid release of NO. It spontaneously dissociates in a pH-dependent, first-order process. Under physiological conditions (37°C, pH 7.4), its half-life is approximately 1.8 to 2 seconds.[1][2][3][4] This process liberates two moles of NO for every mole of the parent compound.[1][3][5]
Q2: Why is the measurement of this compound's half-life so challenging?
The primary challenges stem from its ultra-short half-life and the reactive nature of the product, nitric oxide:
-
Rapid Decomposition: The 1.8-second half-life requires specialized equipment capable of rapid mixing and high-speed data acquisition to accurately capture the kinetic profile.[6]
-
NO Reactivity: Nitric oxide is a highly reactive free radical with a short half-life in biological media, making its direct and accurate quantification an analytical challenge.[7] It can react with oxygen and other molecules in the solution, leading to underestimation of the release rate.[6]
-
Methodological Lag: The response time of the detection method must be significantly faster than the half-life of the compound. Slower methods, such as those relying on the accumulation of stable end-products like nitrite, are not suitable for real-time kinetic measurements of this compound.
Q3: How should I properly prepare and handle a this compound stock solution?
To prevent premature decomposition, this compound should be handled carefully. It is stable as a solid when stored under recommended conditions (typically -80°C).[3] For experiments, a stock solution should be prepared by dissolving the solid compound in a basic solution, such as 0.01 M NaOH, where it remains stable.[8] This basic stock solution should be kept on ice and used shortly after preparation. The NO release is initiated by diluting the stock solution into a neutral or acidic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[7]
Q4: What factors critically influence the rate of NO release from this compound?
The decomposition of NONOates is highly dependent on environmental conditions.[9] The two most critical factors are:
-
pH: The release of NO is initiated by protons.[2] Therefore, the rate of decomposition is highly pH-dependent. The compound is stable in basic solutions and decomposes rapidly at physiological or acidic pH.
-
Temperature: The decomposition rate is temperature-dependent.[2][10] Experiments must be performed at a precisely controlled temperature (e.g., 37°C) to ensure reproducible results that are comparable to literature values.
Q5: Which analytical methods are best suited for measuring such a rapid NO release?
To accurately measure the sub-two-second half-life, methods with a rapid response time are essential:
-
Direct NO Detection:
-
Amperometric NO Sensors: Electrochemical sensors can provide real-time, direct measurement of NO concentration.[7][11]
-
Chemiluminescence: This highly sensitive method involves reacting NO with ozone, which produces light that can be quantified. It is a gold-standard technique for NO detection and can have a response time of seconds, making it suitable for these measurements.[11][12]
-
-
Separation Techniques:
-
Microchip Electrophoresis: This technique has been successfully used to separate this compound from the released NO and its degradation product, nitrite, allowing for the study of the decomposition process.[7]
-
Troubleshooting Guide
Problem: My measured half-life is significantly longer than the reported ~2 seconds.
| Potential Cause | Suggested Solution |
| Slow Mixing Dynamics | The initiation of NO release must be virtually instantaneous. Use a stopped-flow apparatus or ensure extremely rapid and vigorous mixing of the stock solution into the buffer. |
| Incorrect pH or Temperature | Verify the final pH of the reaction buffer after the addition of the basic stock solution. Ensure the reaction vessel is maintained at a constant, accurate temperature (e.g., 37°C). The half-life is longer at lower temperatures.[2] |
| Detector Response Lag | The data acquisition rate and the intrinsic response time of your detector may be too slow to capture the rapid decay. Consult the instrument's specifications. A response time of >1 second will lead to inaccurate measurements. |
| Stock Solution Degradation | If the stock solution was not prepared in a sufficiently basic solution or was left at room temperature, it may have partially decomposed, leading to altered kinetics. Always prepare fresh stock solutions in cold 0.01 M NaOH.[7][8] |
Problem: I am detecting a very low or no nitric oxide signal.
| Potential Cause | Suggested Solution |
| This compound Degradation | The solid compound may have degraded due to improper storage (e.g., exposure to moisture or high temperatures). Use a fresh vial and store it at -80°C.[3][5] |
| Rapid NO Scavenging | NO is rapidly oxidized by dissolved oxygen in the buffer. While difficult to eliminate completely, using de-gassed buffers can sometimes improve the signal. |
| Instrument Calibration/Sensitivity | Ensure your NO detection system is properly calibrated and has the required sensitivity to measure the expected concentrations of NO. |
| Premature Decomposition | Ensure the stock solution is sufficiently basic (pH > 10) to prevent decomposition before the experiment begins. Accidental contamination of the stock with an acidic solution will trigger premature NO release. |
Quantitative Data Summary
The half-life of this compound is exceptionally short compared to other commonly used NONOate compounds. This makes it an "ultrafast" NO donor, suitable for applications requiring a rapid, localized burst of nitric oxide.[1]
| NONOate Compound | Half-life (t½) at pH 7.4 | Temperature (°C) | Reference |
| This compound | ~1.8 seconds | 37 | [1][2][3] |
| MAHMA NONOate | ~1 minute | 37 | [2] |
| DEA NONOate | ~2 minutes | 37 | [2] |
| DPTA NONOate | ~3 hours | 37 | [10] |
| DETA NONOate | ~20 hours | 37 | [2][10] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Prepare a 10 mM sodium hydroxide (B78521) (NaOH) solution in high-purity, deionized water. Pre-chill the solution on ice.
-
Weigh the required amount of solid this compound in a microcentrifuge tube.
-
Add the appropriate volume of the cold 10 mM NaOH solution to the solid this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the solid is completely dissolved.
-
Keep the stock solution on ice at all times and use it within one hour of preparation for best results.
Protocol 2: General Procedure for Initiating and Measuring NO Release
-
Equilibrate your reaction buffer (e.g., PBS, pH 7.4) to the desired temperature (e.g., 37°C) in the reaction chamber of your analytical instrument (e.g., NO sensor chamber, stopped-flow spectrophotometer).
-
Calibrate the detection system according to the manufacturer's instructions.
-
Initiate data recording.
-
Rapidly inject a small volume of the cold this compound stock solution into the temperature-equilibrated buffer to achieve the final desired concentration. Ensure immediate and thorough mixing.
-
Continue recording the signal (e.g., NO concentration) over time until it peaks and returns to baseline.
-
Analyze the decay portion of the resulting curve using a first-order kinetic model to calculate the half-life.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for measuring this compound half-life.
Caption: Troubleshooting logic for inaccurate half-life results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Microchip electrophoresis with amperometric detection for the study of the generation of nitric oxide by NONOate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROLI NONOate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistency in experiments involving the nitric oxide (NO) donor, PROLI NONOate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound, or 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt, is a fast-acting nitric oxide (NO) donor.[1][2][3] It belongs to the class of compounds known as diazeniumdiolates (NONOates), which spontaneously release NO in aqueous solutions.[4] The defining characteristic of this compound is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2][3] Under these conditions, one mole of this compound liberates two moles of NO.[2][3]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical to maintain the integrity of this compound. The solid compound is sensitive to moisture and air.[1]
-
Storage: Store the solid compound at -80°C in a sealed vial, preferably under an inert atmosphere like nitrogen.[1][2][3] Under these conditions, it is stable for at least one to two years.[2][3]
-
Handling: When preparing solutions, it is best to handle the solid compound in a glove box with an inert atmosphere to prevent premature decomposition.[1] If a glove box is unavailable, work quickly and keep the vial sealed as much as possible.
Q3: How do I prepare a stable stock solution of this compound?
A3: this compound is stable in alkaline solutions. To prepare a stock solution, dissolve the solid compound in 10 mM NaOH.[1][5] This alkaline stock solution can be stored at 0°C for up to 24 hours.[1] It is highly soluble in aqueous buffers, allowing for the preparation of concentrated stock solutions.[2][3]
Q4: How do I initiate the release of nitric oxide from my this compound stock solution?
A4: To initiate NO release, add an aliquot of the alkaline stock solution to your experimental buffer (e.g., phosphate-buffered saline, cell culture medium) at a physiological pH of 7.0-7.4.[1] The decomposition of this compound and the subsequent release of NO will begin immediately.
Q5: How can I verify the concentration of my this compound stock solution?
A5: The concentration of the intact this compound in your alkaline stock solution can be verified using UV-Vis spectrophotometry.[1] this compound has a characteristic UV absorbance maximum at 252 nm with a molar extinction coefficient (ε) of 8,400 M⁻¹cm⁻¹.[1] This measurement should be performed on the alkaline stock solution before dilution into neutral pH buffer.
Troubleshooting Guides
Problem 1: Inconsistent or no observable effect in my experiment.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Observed effects are not what I expected from nitric oxide.
The observed biological response may not be solely due to the released NO. It is crucial to consider the effects of the parent compound and its byproducts.
Caption: Logic diagram for dissecting NO-dependent vs. independent effects.
Problem 3: Variability in results between different experimental days.
This can be due to subtle variations in experimental conditions.
-
Buffer Composition: The decomposition rate of NONOates can be affected by the buffer composition.[6] Ensure you use the exact same buffer preparation for each experiment.
-
Temperature: The half-life of this compound is temperature-dependent.[4] Always perform experiments at a consistent and controlled temperature (e.g., 37°C).
-
pH of Final Solution: The addition of the alkaline this compound stock solution can slightly increase the pH of your experimental medium. This can be a significant factor in unbuffered or weakly buffered solutions. It is crucial to measure the final pH of your experimental solution after adding the this compound stock and to have a pH control where the pH of the medium is adjusted to the same level without the donor.[7]
Data Presentation
Table 1: Comparison of Common NONOates
| NONOate | Half-life (at 37°C, pH 7.4) | Moles of NO Released per Mole of Donor |
| This compound | ~1.8 seconds | 2 [2][3] |
| DEA NONOate | ~2 minutes | 1.5 |
| PAPA NONOate | ~15 minutes | 2 |
| SPERMINE NONOate | ~39 minutes | 2 |
| DPTA NONOate | ~3 hours | 2 |
| DETA NONOate | ~20 hours | 2 |
Data compiled from multiple sources.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
Materials:
-
This compound solid
-
10 mM Sodium Hydroxide (NaOH), chilled
-
Experimental buffer (e.g., PBS, cell culture medium), at the desired temperature (e.g., 37°C)
Procedure:
-
Weigh the desired amount of this compound solid in a microcentrifuge tube, preferably in an inert atmosphere.
-
Add the appropriate volume of chilled 10 mM NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the solid is completely dissolved. Keep the stock solution on ice.
-
Verify the concentration of the stock solution by measuring its absorbance at 252 nm. Dilute an aliquot of the stock solution in 10 mM NaOH for the measurement.
-
To prepare the working solution, add the required volume of the stock solution to the pre-warmed experimental buffer to achieve the final desired concentration. Use immediately.
Protocol 2: General Protocol for Cell Culture Treatment
Materials:
-
Cultured cells
-
This compound stock solution (10 mM in 10 mM NaOH)
-
Cell culture medium
-
Decomposed this compound solution (see step 2 below)
-
Vehicle control (10 mM NaOH)
-
NO scavenger (e.g., cPTIO)
Procedure:
-
Plate cells at the desired density and allow them to adhere or reach the desired confluency.
-
Prepare Controls:
-
Decomposed Donor Control: In a separate tube, dilute the this compound stock solution to the final experimental concentration in cell culture medium and let it sit at 37°C for at least 1 minute (approximately 30 half-lives) to ensure complete NO release.
-
Vehicle Control: Prepare a solution with the same volume of 10 mM NaOH as used for the this compound treatment group in cell culture medium.
-
NO Scavenger Control: Prepare a treatment group that includes both this compound and the NO scavenger at its effective concentration.
-
-
Treatment:
-
For the experimental group, add the appropriate volume of the this compound stock solution directly to the cell culture medium to reach the final concentration.
-
Add the prepared control solutions to their respective wells.
-
-
Incubate the cells for the desired period.
-
Proceed with your downstream analysis (e.g., cell viability assay, Western blot, etc.).
Mandatory Visualizations
This compound Decomposition and NO Release
Caption: this compound decomposition pathway.
General Signaling Pathway of Nitric Oxide
Caption: Canonical NO/cGMP signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. netascientific.com [netascientific.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
how to accurately determine PROLI NONOate stock concentration
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for accurately determining the concentration of PROLI NONOate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate concentration critical?
A1: this compound is a diazeniumdiolate-based nitric oxide (NO) donor. It is highly valued in research for its extremely rapid and pH-dependent release of NO, with a half-life of just 1.8 seconds at 37°C and pH 7.4.[1][2] Accurate stock concentration is crucial for ensuring the precise and reproducible delivery of NO in experimental systems, which is fundamental for studying NO-dependent signaling pathways and their pharmacological effects.
Q2: What are the primary methods for determining this compound concentration?
A2: There are two main approaches:
-
Direct Measurement (Recommended): UV-Vis spectrophotometry is used to measure the concentration of the intact this compound molecule in a stabilized, alkaline solution before it decomposes to release NO.[3]
-
Indirect Measurement: The Griess assay can be used to quantify the total amount of NO released by measuring its stable oxidation product, nitrite (B80452) (NO₂⁻).[4] This method is more complex and prone to interferences.[5]
Q3: How should I handle and store this compound?
A3: this compound is a crystalline solid that is sensitive to moisture and air.[3] For long-term storage, it should be kept sealed under an inert gas (like nitrogen or argon) at -80°C, where it is stable for at least one to two years.[1][3]
Q4: How do I prepare a stable stock solution of this compound?
A4: this compound is unstable at neutral or acidic pH. To prevent premature NO release, stock solutions must be prepared in a cold, alkaline buffer. A common practice is to dissolve the solid this compound in ice-cold 0.01 M NaOH.[3] These alkaline solutions are stable for up to 24 hours when stored at 0°C.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Conditions | Reference(s) |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | In 0.01 M NaOH | [3] |
| Maximum Absorbance (λmax) | 252 nm | In 0.01 M NaOH | [1][3] |
| Half-life (t½) | ~1.8 seconds | pH 7.4, 37°C | [1][2] |
| NO Release Stoichiometry | 2 moles of NO / mole of this compound | pH-dependent decomposition | [1] |
| Storage Temperature | -80°C | Solid, under inert gas | [1][3] |
Experimental Workflows and Logical Relationships
Caption: Workflow for this compound concentration determination.
Experimental Protocols
Protocol 1: Direct Concentration Measurement via UV-Vis Spectrophotometry
This method is highly recommended for its accuracy and simplicity. It measures the intact this compound molecule before it releases NO.
Materials:
-
This compound solid
-
0.01 M Sodium Hydroxide (NaOH), chilled to 4°C
-
UV-transparent cuvettes (e.g., quartz)
-
Calibrated UV-Vis spectrophotometer
Methodology:
-
Prepare Alkaline Stock: In an inert atmosphere (glove box), weigh the desired amount of this compound and dissolve it in ice-cold 0.01 M NaOH to create a concentrated stock solution (e.g., 10 mM). Keep this solution on ice at all times.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 252 nm.[3]
-
Blanking: Use a quartz cuvette filled with 0.01 M NaOH to blank the instrument.
-
Sample Preparation: Prepare a dilution of your this compound stock solution using the same ice-cold 0.01 M NaOH. The final absorbance should ideally fall within the linear range of your instrument (typically 0.1 - 1.0).
-
Measurement: Immediately measure the absorbance of the diluted sample at 252 nm.
-
Calculation: Use the Beer-Lambert law to calculate the concentration:
-
Concentration (M) = Absorbance / (ε * l)
-
Where:
-
Absorbance (A) is the measured value.
-
ε (molar extinction coefficient) is 8,400 M⁻¹ cm⁻¹.[3]
-
l (path length) is typically 1 cm for a standard cuvette.
-
-
Protocol 2: Indirect Concentration Measurement via Griess Assay
This method quantifies the nitrite formed from the rapid decomposition of NO in an aqueous buffer. It requires a standard curve and is susceptible to interference.
Materials:
-
This compound alkaline stock solution (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Nitrite (NaNO₂) for standard curve
-
Griess Reagent:
-
Reagent A: Sulfanilamide in an acidic solution
-
Reagent B: N-(1-naphthyl)ethylenediamine (NED) in solution
-
-
96-well microplate and plate reader (~540 nm)
Methodology:
-
Prepare Nitrite Standard Curve:
-
Prepare a 1 M stock solution of sodium nitrite in deionized water.
-
Perform serial dilutions to create standards ranging from ~1 µM to 100 µM in PBS (pH 7.4).
-
Add 50 µL of each standard to triplicate wells of a 96-well plate.
-
-
Initiate NO Release:
-
Crucial Step: Due to the 1.8-second half-life, you must work quickly. Add a small volume of your alkaline this compound stock to a known excess volume of PBS (pH 7.4) to initiate decomposition. The final concentration of nitrite should fall within your standard curve.
-
For example, add 5 µL of a 10 mM this compound stock to 495 µL of PBS. This will theoretically yield 100 µM of NO₂⁻ (assuming 1:1 conversion for calculation simplicity, though 2 moles of NO are released).
-
Immediately add 50 µL of this reaction mixture to triplicate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to all standard and sample wells. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells. Incubate for another 5-10 minutes. A purple color will develop.[6]
-
-
Measurement: Measure the absorbance of the plate at a wavelength between 520-550 nm.
-
Calculation:
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the linear regression equation from the curve to calculate the nitrite concentration in your samples.
-
Remember that 1 mole of this compound releases 2 moles of NO.[1] Adjust your final calculation to determine the original this compound concentration.
-
Troubleshooting Guide
Q: My this compound solid has turned yellow/brown. Can I still use it?
A: Discoloration indicates decomposition, likely due to exposure to air and moisture.[3] It is strongly recommended to discard the product and use a fresh vial to ensure accurate and reliable results.
Q: The absorbance of my alkaline stock solution is lower than expected when measured by UV-Vis.
A: This could be due to several factors:
-
Decomposition: The stock solution may have been prepared incorrectly (e.g., at room temperature or not in 0.01 M NaOH) or stored for too long (>24 hours), causing premature NO release.[3]
-
Inaccurate Weighing: Ensure your balance is calibrated. Weighing should be done quickly in an inert atmosphere if possible.
-
Incomplete Dissolution: Ensure the solid is completely dissolved by vortexing the cold solution thoroughly.
Q: My Griess assay results are inconsistent or show very low NO levels.
A: This is a common issue with fast-releasing donors like this compound.
-
Timing is Critical: The half-life is only 1.8 seconds.[1] The time between adding the this compound to the neutral buffer and adding the Griess reagents must be minimized and kept consistent. Any delay will result in the loss of NO gas from the solution before it can be oxidized to nitrite.
-
Interference: Components in your buffer or cell culture media can interfere with the Griess reaction.[5] Always run a standard curve in the exact same buffer as your sample.
-
Low Sensitivity: The Griess assay has a detection limit of around 0.5 µM.[4][5] Ensure your expected nitrite concentration is well above this limit.
Q: Can I measure the concentration directly in my experimental buffer (pH 7.4)?
A: No. Measuring absorbance at 252 nm must be done on the intact this compound molecule.[3] In a pH 7.4 buffer, the compound will decompose almost instantly, and the absorbance reading will be inaccurate as the parent molecule disappears. The concentration must be determined in a stabilizing alkaline solution (0.01 M NaOH) before it is introduced to the experimental system.
Nitric Oxide Signaling Pathway
Caption: Simplified nitric oxide (NO) signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
PROLI NONOate Stability: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing PROLI NONOate, understanding its temperature-dependent stability is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store PROO NONOate to ensure its stability?
For long-term storage, this compound should be kept in a sealed container, preferably under an inert nitrogen atmosphere, at -80°C.[1][2] Under these conditions, it is reported to be stable for at least two years.[1] The crystalline solid is sensitive to moisture and may discolor upon exposure to air.[2] It is crucial to keep the vial sealed until use, especially if a glove box with an inert atmosphere is not available.[2]
Q2: What is the recommended procedure for preparing a this compound stock solution?
To prepare a stable stock solution, dissolve the crystalline this compound in a cold (0°C) 0.01 M sodium hydroxide (B78521) (NaOH) solution.[2] Alkaline solutions of NONOates are significantly more stable and can be stored at 0°C for up to 24 hours.[2] this compound is highly soluble in aqueous buffers, allowing for the preparation of concentrated stock solutions that can be diluted for final use.[1][3]
Q3: How does temperature affect the half-life and nitric oxide (NO) release from this compound?
Q4: How can I initiate the release of nitric oxide from my this compound stock solution for an experiment?
To initiate NO release, an aliquot of the cold, alkaline stock solution of this compound should be added to an excess of a buffer at the desired experimental pH, typically between 7.0 and 7.4.[2] The introduction to the acidic environment (relative to the alkaline stock solution) triggers the spontaneous, first-order decomposition of this compound, leading to the release of two moles of NO per mole of the parent compound.[1][3]
Q5: How can I monitor the decomposition of this compound?
The decomposition of this compound can be monitored spectrophotometrically. The intact this compound molecule has a characteristic ultraviolet (UV) absorbance maximum at 252 nm (ε = 8,400 M⁻¹ cm⁻¹).[1][2] By measuring the decrease in absorbance at this wavelength over time, the rate of decomposition can be determined.[2] This method allows for the quantification of the remaining intact this compound in the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no NO release | Improper storage of this compound leading to degradation. | Ensure this compound is stored at -80°C under an inert atmosphere.[1][2] Check for any discoloration of the crystalline solid, which may indicate degradation.[2] |
| Stock solution prepared incorrectly or stored for too long. | Prepare fresh stock solutions in cold 0.01 M NaOH immediately before use.[2] Do not store alkaline stock solutions for more than 24 hours at 0°C.[2] | |
| Incorrect pH of the final reaction buffer. | Verify the pH of the experimental buffer is within the optimal range (typically 7.0-7.4) for NO release. The decomposition is pH-dependent.[1][3] | |
| NO release is too rapid for the experimental setup | The experiment is being conducted at a high temperature (e.g., 37°C). | Consider performing the experiment at a lower temperature to slow down the decomposition rate and prolong NO release, if the experimental design allows. |
| The inherent nature of this compound is an extremely short half-life. | If a slower, more sustained release of NO is required, consider using a different NONOate with a longer half-life, such as DETA NONOate.[4][6] | |
| Variability between experimental repeats | Inconsistent temperature control. | Ensure precise and consistent temperature control of the reaction buffer throughout the experiment, as small temperature fluctuations can significantly impact the decomposition rate. |
| Inaccurate measurement of this compound concentration. | Use UV spectrophotometry to confirm the concentration of your stock solution by measuring the absorbance at 252 nm before each experiment.[2] | |
| Precipitate forms in the stock solution | The solubility limit has been exceeded or the solution is old. | This compound is generally highly soluble in aqueous buffers.[1][3] If a precipitate is observed, try preparing a more dilute stock solution. Always use freshly prepared solutions. |
Data Presentation: Effect of Temperature on NONOate Half-Life
While specific half-life data for this compound at various temperatures is limited, the following table illustrates the general trend of temperature's effect on the stability of different NONOates. This data is provided for comparative purposes to highlight the inverse relationship between temperature and half-life.
| NONOate | Half-life at 37°C (pH 7.4) | Half-life at 22-25°C (pH 7.4) |
| This compound | ≈1.8 seconds [1][3][4] | Not specified |
| MAHMA NONOate | ≈1 minute[4] | ≈3 minutes[4] |
| DEA NONOate | ≈2 minutes[4] | ≈16 minutes[4] |
| PAPA NONOate | ≈15 minutes[4] | ≈77 minutes[4] |
| DPTA NONOate | ≈3 hours[5] | Not specified |
| DETA NONOate | ≈20 hours[4][5] | ≈56 hours[4] |
Experimental Protocols
Protocol: Determination of this compound Thermal Stability by UV-Vis Spectroscopy
This protocol outlines a method to determine the half-life of this compound at a specific temperature by monitoring its decomposition using a UV-Vis spectrophotometer.
Materials:
-
This compound
-
0.01 M Sodium Hydroxide (NaOH), chilled to 0°C
-
Phosphate buffer (or other desired buffer), pH 7.4, pre-equilibrated to the target temperature
-
Temperature-controlled UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: Immediately before the experiment, accurately weigh a small amount of this compound and dissolve it in chilled 0.01 M NaOH to a known concentration (e.g., 10 mM). Keep this solution on ice.
-
Set up the spectrophotometer: Set the spectrophotometer to the desired temperature. Set the wavelength to 252 nm to monitor the absorbance of intact this compound.
-
Prepare the reaction mixture: Add the pre-warmed pH 7.4 buffer to a quartz cuvette.
-
Initiate the reaction: Rapidly inject a small, known volume of the cold this compound stock solution into the buffer in the cuvette to achieve the desired final concentration (e.g., 100 µM). Immediately and thoroughly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting.
-
Measure absorbance: Immediately place the cuvette in the temperature-controlled holder of the spectrophotometer and begin recording the absorbance at 252 nm over time. For this compound, data collection should be rapid due to its very short half-life.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The decomposition of NONOates follows first-order kinetics, so this plot should yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) using the following equation: t₁/₂ = 0.693 / k.
-
Visualizations
Caption: Decomposition pathway of this compound influenced by temperature and pH.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting low NO yield from PROLI NONOate
Welcome to the technical support center for PROLI NONOate. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of this nitric oxide (NO) donor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diazeniumdiolate-based molecule that serves as a rapid nitric oxide (NO) donor.[1][2][3][4] It is a water-soluble, crystalline solid that spontaneously decomposes under physiological conditions to release NO.[2][3][4] Chemically, its formal name is 1-(hydroxy-NNO-azoxy)-L-proline, disodium (B8443419) salt.[2][3][4]
Q2: How does this compound release nitric oxide?
This compound releases NO through a spontaneous, pH-dependent decomposition process.[1][2][5] In the presence of protons (i.e., in acidic or neutral aqueous solutions), the compound undergoes first-order hydrolysis, which cleaves the N-N bond and liberates two moles of NO for every mole of the parent compound.[1][5][6] It is relatively stable in basic (alkaline) solutions.[5][7]
Q3: What are the key characteristics of this compound?
This compound is known for its extremely rapid NO release profile. Its key features are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | [2][3][4] |
| Molecular Weight | 219.1 g/mol | [2][3][4] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4) | [1][2][5] |
| NO Yield | 2 moles NO / mole of compound | [1][2][5] |
| Solubility | Highly soluble in aqueous buffers (>100 mg/mL) | [2][3] |
| Recommended Storage | -80°C | [2][3][4] |
Q4: How does this compound's half-life compare to other common NONOates?
This compound has one of the shortest half-lives among commercially available NONOates, making it suitable for applications requiring a rapid, bolus delivery of NO.
| NONOate Compound | Half-life (t½) at 37°C, pH 7.4 | Source(s) |
| This compound | ~1.8 seconds | [1][5][7] |
| DEA NONOate | ~2 minutes | [5] |
| DPTA NONOate | ~3 hours | [5][7] |
| DETA NONOate | ~20 hours | [5][7] |
Troubleshooting Guide: Low NO Yield
Q: I am detecting a much lower nitric oxide (or nitrite) concentration than expected after adding this compound to my system. What are the possible causes?
A low NO yield is a common issue that can almost always be traced to a few key factors related to the compound's inherent instability and the methods used for its detection. The following sections break down the most likely causes and provide step-by-step solutions.
Cause 1: Premature Decomposition of this compound
Due to its extremely short half-life (~1.8 seconds at physiological pH), the compound can decompose before your experiment or measurement begins.
-
Improper Storage: The solid compound must be stored at -80°C to maintain stability.[2][4] Storage at higher temperatures can lead to gradual degradation.
-
Stock Solution Preparation: this compound is stable in basic solutions. Stock solutions should be prepared fresh immediately before use in a cold, slightly alkaline buffer (e.g., 10 mM NaOH). Preparing stock solutions in neutral or acidic buffers (like PBS at pH 7.4) will cause rapid decomposition, exhausting the NO before it's added to your experimental system.
-
Handling Delay: Any delay between dissolving the compound and adding it to your system can result in significant loss of NO.
Solution:
-
Verify Storage: Ensure the compound has been consistently stored at -80°C.
-
Revise Stock Solution Protocol: Prepare a concentrated stock solution in ice-cold 10 mM NaOH .
-
Minimize Time: Add the alkaline stock solution to your experimental buffer/media immediately after preparation. The pH shift upon addition to your neutral experimental buffer will initiate the rapid release of NO.
Cause 2: Incorrect Buffer or Media pH
The decomposition rate of this compound is entirely dependent on the proton concentration (pH).[5][8]
-
Acidic Conditions: If your buffer pH is lower than 7.4, the half-life will be even shorter than 1.8 seconds.
-
Basic Conditions: If your buffer is too alkaline, the NO release will be significantly slowed or inhibited.
Solution:
-
Calibrate pH Meter: Ensure your pH meter is accurately calibrated.
-
Measure Buffer pH: Precisely measure the pH of your experimental buffer or cell culture media at the experimental temperature (37°C).
-
Adjust if Necessary: Ensure the final pH of your experimental medium is in the desired range (typically 7.2-7.4) after the addition of the small volume of alkaline stock solution.
Cause 3: Issues with Nitric Oxide Detection Method
Low readings may stem from the detection method itself, not the NO donor. The most common method for quantifying NO from NONOates is the Griess assay, which measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solution.[9][10][11]
-
Reagent Degradation: Griess reagents can degrade over time, especially if exposed to light.
-
Interfering Substances: Components in your sample (e.g., certain amino acids, proteins in cell culture media) can interfere with the Griess reaction.[10] Phenol (B47542) red in culture media is a known interfering substance.
-
Inaccurate Standard Curve: An improperly prepared or degraded nitrite standard will lead to inaccurate calculations.
Solution:
-
Use Fresh Reagents: Prepare fresh Griess reagents or use a new commercial kit.
-
Run a Positive Control: Test your Griess reagents with a known sodium nitrite standard to confirm they are working correctly.
-
De-proteinize Samples: If using serum or cell lysates, de-proteinize the samples using a spin filter before performing the Griess assay.[12]
-
Use Phenol Red-Free Media: For cell culture experiments, use phenol red-free media for the duration of the NO exposure and measurement to avoid interference.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that minimizes premature decomposition.
Materials:
-
This compound solid (stored at -80°C)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Microcentrifuge tubes
-
Ice bucket
Methodology:
-
Prepare a 10 mM solution of NaOH in deionized water. Pre-chill this solution on ice for at least 30 minutes.
-
Remove the vial of this compound from the -80°C freezer and place it on dry ice.
-
Weigh the desired amount of this compound quickly and place it in a pre-chilled microcentrifuge tube.
-
Add the appropriate volume of ice-cold 10 mM NaOH to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly at a low setting until the solid is fully dissolved. Keep the tube on ice at all times.
-
Use the stock solution immediately by adding the required volume to your pre-warmed experimental system. Do not store the stock solution.
Protocol 2: Measuring Nitrite Concentration using the Griess Assay
Objective: To quantify the amount of NO released into an aqueous sample by measuring the concentration of its stable breakdown product, nitrite.
Materials:
-
Commercial Griess Reagent Kit (typically contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine solutions) or individually prepared reagents.[9][12]
-
Sodium Nitrite (NaNO₂) for standard curve
-
Experimental samples (e.g., buffer, cell culture supernatant)
-
Phenol red-free culture medium (if applicable)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm.[9][10][12]
Methodology:
-
Prepare Nitrite Standards:
-
Create a 100 µM primary standard solution of sodium nitrite in your experimental buffer (the same buffer your samples are in).
-
Perform serial dilutions to create a standard curve ranging from ~1 µM to 50 µM. Include a "zero" standard (buffer only).
-
-
Sample Preparation:
-
Collect 50-100 µL of your experimental sample supernatant into a well of the 96-well plate.
-
Add 50-100 µL of each nitrite standard to separate wells.
-
-
Griess Reaction:
-
Measurement:
-
Calculation:
-
Subtract the absorbance of the "zero" standard from all other readings.
-
Plot the absorbance values of your standards against their known concentrations to create a standard curve.
-
Use the equation of the line from your standard curve to calculate the nitrite concentration in your experimental samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. netascientific.com [netascientific.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Protocol Griess Test [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Avoiding Artifacts in Experiments with Rapid NO Donors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with rapid nitric oxide (NO) donors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity. How can I determine if it's from the nitric oxide (NO) or the donor molecule itself?
A1: This is a critical concern, as the donor molecule or its decomposition byproducts can have biological effects independent of NO.[1][2] To dissect these effects, you should include the following controls in your experiment:
-
"Spent" Donor Control: Decompose the NO donor in your experimental buffer for a period significantly longer than its half-life before adding it to your cells. This solution will contain the parent amine and other decomposition products, but no active NO. Any observed effects can be attributed to the byproducts.[1]
-
Parent Amine/Thiol Control: If commercially available, test the parent amine (for NONOates) or thiol (for S-nitrosothiols) at the same concentration as the donor. This will help identify effects of the core chemical structure.
-
NO Scavenger Control: Co-incubate your cells with the NO donor and a well-established NO scavenger, such as carboxy-PTIO (c-PTIO). If the observed effect is abolished, it is likely mediated by NO. If the effect persists, it may be an artifact.
Q2: My NO measurements are inconsistent or lower than expected. What could be the cause?
A2: Several factors can lead to inaccurate NO measurements:
-
Improper Storage and Handling: Many NO donors are sensitive to light, temperature, and moisture. Store them according to the manufacturer's instructions, typically in the dark at low temperatures. Prepare stock solutions fresh whenever possible. Some donors, like S-nitrosoglutathione (GSNO), show reduced NO release from frozen stocks compared to fresh preparations.[3]
-
Reaction with Media Components: Components in your cell culture media, such as thiols (e.g., cysteine), can react with and consume NO or the donor itself, leading to lower-than-expected concentrations.
-
Rapid NO Decay: NO has a very short half-life in biological systems, rapidly reacting with oxygen and other molecules.[1] Ensure your detection method is sensitive enough and appropriately timed to capture the NO release profile of your chosen donor.
-
Inaccurate Quantification Method: Different NO detection methods have distinct limitations. The Griess assay, for example, measures nitrite (B80452), a stable oxidation product of NO. However, it's an indirect measurement and can be prone to interference from other components in the sample.[4][5] Real-time methods like electrochemical sensors provide a more direct measurement of NO release.[6][7][8]
Q3: Can the decomposition byproducts of NO donors interfere with my assays?
A3: Yes, byproducts can interfere with various assays. For example:
-
Thiols and Disulfides: The decomposition of S-nitrosothiols (RSNOs) releases the corresponding thiol and disulfide. These can interfere with assays that rely on thiol-reactive probes or affect the redox state of your system.
-
Amines: NONOates decompose to release the parent amine. While often considered relatively inert, at high concentrations, some parent amines may have biological activity.[2]
-
Cyanide: Sodium nitroprusside (SNP) releases cyanide upon decomposition, which is a potent inhibitor of cellular respiration. This is a significant concern, especially in long-term experiments or at high SNP concentrations.
Q4: How do I choose the right NO donor for my experiment?
A4: The choice of NO donor depends on the desired kinetics of NO release.
-
For rapid, bolus-like NO delivery: Donors with short half-lives, such as MAHMA NONOate (t½ ≈ 1.3 min), are suitable.[9]
-
For sustained, steady-state NO levels: Donors with longer half-lives, like DETA NONOate (t½ ≈ 20 hours), are more appropriate.[1][10]
Consider the experimental timeframe and the biological question you are addressing. It is crucial to characterize the NO release profile of your chosen donor under your specific experimental conditions (e.g., temperature, pH, and media composition).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal in fluorescence-based NO detection (e.g., DAF-FM). | Autofluorescence of the NO donor or its byproducts. | Run a control with the donor in cell-free media to assess its intrinsic fluorescence. Consider using a different detection method like an electrochemical sensor. |
| Cell death observed even with an NO scavenger. | Toxicity from the donor molecule or its byproducts. | Perform a "spent" donor control and a parent molecule control as described in FAQ 1.[1] |
| Inconsistent results between different batches of the same NO donor. | Degradation of the NO donor stock. | Prepare fresh stock solutions for each experiment. Store the solid compound under the recommended conditions (e.g., desiccated, protected from light, at low temperature). |
| Unexpected changes in cellular redox state. | Release of thiols/disulfides from RSNO decomposition. | Use a NONOate-based donor if thiol-related artifacts are a concern. Include appropriate redox controls in your experiment. |
| Inhibition of cellular respiration. | Cyanide release from sodium nitroprusside (SNP). | Avoid using SNP for long-term experiments or with cells sensitive to cyanide. Consider alternative donors like NONOates or RSNOs. |
Quantitative Data on Rapid NO Donors
The half-life (t½) of an NO donor is a critical parameter that dictates the rate and duration of NO release. The following table summarizes the half-lives of several common rapid NO donors under physiological conditions (pH 7.4, 37°C).
| NO Donor | Class | Half-life (t½) | Reference(s) |
| PROLI NONOate | Diazeniumdiolate | ~1.8 seconds | [10] |
| MAHMA NONOate | Diazeniumdiolate | ~1.3 minutes | [9] |
| DEA/NO | Diazeniumdiolate | ~3.9 minutes | [11] |
| Spermine NONOate | Diazeniumdiolate | ~37-73 minutes | [9][11] |
| PAPA NONOate | Diazeniumdiolate | ~15 minutes | [3] |
| NOC-5 | Diazeniumdiolate | ~93 minutes | [3] |
| DETA NONOate | Diazeniumdiolate | ~20 hours | [1][10] |
| S-Nitroso-N-acetylpenicillamine (SNAP) | S-Nitrosothiol | ~37 hours (can be accelerated by thiols) | [11] |
Note: Half-lives can be influenced by temperature, pH, and the presence of other molecules in the solution.
Experimental Protocols
Protocol 1: Measuring Nitrite Production using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) in phosphoric acid.
-
Sodium Nitrite (NaNO₂) standard solution (e.g., 100 µM).
-
Your experimental samples (e.g., cell culture supernatant).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Prepare a Nitrite Standard Curve:
-
Perform serial dilutions of the NaNO₂ standard solution in your experimental buffer/media to create a range of concentrations (e.g., 0-100 µM).
-
Add 50 µL of each standard concentration to separate wells of the 96-well plate.
-
-
Sample Preparation:
-
Add 50 µL of your experimental samples to separate wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent to each well containing standards and samples.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/purple color will develop.
-
-
Measurement:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite) from all standard and sample readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the equation of the standard curve to calculate the nitrite concentration in your samples.
-
Protocol 2: Real-Time NO Measurement with an Electrochemical Sensor
Electrochemical sensors allow for the direct, real-time measurement of NO release from donor compounds.
Materials:
-
NO-sensitive electrochemical sensor and meter.
-
Calibration solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, with copper (II) chloride to catalyze NO release).
-
Stirred, temperature-controlled reaction vessel.
-
Your NO donor of interest.
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions. This typically involves generating a known concentration of NO from a standard solution (e.g., SNAP and CuCl₂) and recording the sensor's response.
-
-
Baseline Measurement:
-
Add your experimental buffer/media to the reaction vessel and allow the sensor to establish a stable baseline reading.
-
-
NO Donor Addition:
-
Add a known concentration of your rapid NO donor to the reaction vessel.
-
-
Data Acquisition:
-
Record the sensor's output (typically in picoamperes or nanomolar) over time. This will give you a real-time profile of NO release and subsequent decay.
-
-
Data Analysis:
-
From the recorded data, you can determine key kinetic parameters such as the peak NO concentration, the time to peak, and the half-life of NO release.
-
Signaling Pathway and Workflow Diagrams
Canonical NO/cGMP Signaling Pathway
This pathway is a primary mechanism through which NO exerts its biological effects, particularly in smooth muscle relaxation.
Caption: The canonical nitric oxide (NO) signaling pathway leading to cellular responses.
Experimental Workflow for Investigating NO Donor Effects
This diagram outlines a logical workflow for designing experiments with NO donors to minimize artifacts.
Caption: A recommended experimental workflow for using rapid NO donors.
References
- 1. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencellonline.com [sciencellonline.com]
- 5. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 6. Technical brief: Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
PROLI NONOate quality control and purity assessment
Welcome to the technical support center for PROLI NONOate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, or 1-(hydroxy-NNO-azoxy)-L-proline, is a diazeniumdiolate-based nitric oxide (NO) donor. Its primary application in research is to serve as a source of NO, a critical signaling molecule in various physiological and pathophysiological processes. Due to its extremely short half-life, it is ideal for experiments requiring a rapid, bolus delivery of NO.[1][2]
Q2: What are the key chemical and physical properties of this compound?
A2: The key properties are summarized in the table below. This compound is known for its rapid, pH-dependent decomposition to release nitric oxide.[1][2]
Q3: How should I properly store and handle this compound?
A3: this compound should be stored as a crystalline solid at -80°C for long-term stability (≥ 2 years).[1] When preparing for an experiment, allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use, as the compound is unstable in aqueous environments.
Q4: What is the mechanism of NO release from this compound?
A4: this compound decomposes spontaneously in aqueous solutions via a first-order process.[1] This decomposition is pH-dependent and results in the liberation of two moles of NO per mole of the parent compound.[1] The decomposition does not typically require enzymatic catalysis.[3][4]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 178948-42-0 | [1][2] |
| Molecular Formula | C₅H₇N₃O₄ • 2Na | [1][2] |
| Formula Weight | 219.1 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Crystalline solid | [1][2] |
| Solubility | >100 mg/mL in aqueous buffers | [1][2] |
| UV Maximum (λmax) | 252 nm | [1][2] |
| Storage Temperature | -80°C | [1] |
| Stability | ≥ 2 years at -80°C | [1] |
Table 2: Comparative NO Release Kinetics of Common NONOates (at 37°C, pH 7.4)
| NONOate Compound | Half-life (t½) | NO Moles Released per Mole of Donor | Release Profile | Reference(s) |
| This compound | 1.8 seconds | 2 | Ultrafast (Burst) | [1][5] |
| Spermine NONOate | 39 minutes | 2 | Fast | [6] |
| DETA NONOate | 20 hours | 2 | Slow (Sustained) | [5][6] |
Experimental Protocols
Protocol 1: Purity Assessment by UV-Vis Spectrophotometry
This protocol provides a quick method to confirm the presence and concentration of this compound in a freshly prepared solution before its decomposition.
Methodology:
-
Prepare a stock solution of this compound by dissolving it in cold 10 mM NaOH. A typical concentration is 10 mM. Perform this step quickly.
-
Immediately dilute the stock solution in 10 mM NaOH to a final concentration within the linear range of your spectrophotometer (e.g., 100 µM).
-
Measure the absorbance of the solution at 252 nm using a UV-Vis spectrophotometer. Use 10 mM NaOH as the blank.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (for many NONOates, this is in the range of 7,000-8,000 M⁻¹cm⁻¹ at ~250 nm), b is the path length (typically 1 cm), and c is the concentration. Note: The exact extinction coefficient for this compound should be obtained from the supplier's Certificate of Analysis if available.
Protocol 2: Quantification of NO Release using the Griess Assay
This protocol measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, to quantify its release from this compound.
Methodology:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in cold 10 mM NaOH.
-
Initiate the reaction by diluting the stock solution into your experimental buffer (e.g., PBS, pH 7.4) at 37°C to the desired final concentration.
-
At predetermined time points, collect aliquots (e.g., 50 µL) of the reaction mixture. Due to the rapid release from this compound, time points should be very short (e.g., 0, 5, 10, 30, 60 seconds).
-
-
Nitrite Standard Curve Preparation:
-
Griess Reaction:
-
Add 50 µL of your collected samples to separate wells of the 96-well plate.
-
Add 50 µL of Sulfanilamide solution to all sample and standard wells.[7]
-
Incubate for 5-10 minutes at room temperature, protected from light.[7]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to all wells.[7]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.[7]
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the nitrite concentration in your samples using the linear regression equation.
-
Troubleshooting Guides
Issue 1: I am not detecting any NO release with the Griess assay.
-
Question: Why is my Griess assay failing to detect nitrite from this compound?
-
Answer: This is a common issue due to the extremely rapid NO release.
-
Timing: this compound's half-life is only 1.8 seconds at 37°C and pH 7.4.[1][5] Your sampling time points may be too late. You must capture the nitrite concentration within the first minute of the reaction.
-
Solution Freshness: Did you prepare the this compound stock solution immediately before the experiment? The compound degrades rapidly once dissolved in a neutral pH buffer. Stock solutions should be made in cold 10 mM NaOH and used instantly.
-
Assay Sensitivity: The Griess assay has a detection limit of around 2.5 µM.[7][8] If your this compound concentration is too low, the resulting nitrite level may be below the detection threshold. Consider increasing the initial concentration.
-
Interference: Components in complex biological media can interfere with the Griess reaction.[9] Run your standard curve in the same media as your experiment to account for any matrix effects.[7]
-
Issue 2: My experimental results are inconsistent or not reproducible.
-
Question: What factors could be causing variability in my experiments using this compound?
-
Answer: Consistency is key when working with a highly reactive compound.
-
pH and Temperature Control: The rate of NO release is strictly dependent on pH and temperature.[3] Ensure your buffers are precisely pH-adjusted and that your experiments are conducted at a constant, monitored temperature.
-
Pipetting and Mixing: Due to the rapid kinetics, the timing and efficiency of mixing the this compound solution into the reaction buffer are critical. Standardize your pipetting technique to ensure the reaction starts consistently across all samples.
-
Stock Solution Degradation: Never use a previously prepared and stored stock solution. A fresh solution must be made for each experiment.
-
Issue 3: I am observing cellular effects that seem unrelated to nitric oxide.
-
Question: Could this compound or its byproducts have effects independent of NO?
-
Answer: Yes, this is a possibility, particularly at high concentrations.
-
Direct Compound Effects: Some studies have shown that the NONOate molecule itself, independent of NO release, can have biological effects.[10]
-
Byproduct Toxicity: The decomposition of this compound releases the parent amine (proline) in addition to NO. While proline is a naturally occurring amino acid, the accumulation of amine byproducts from other NONOates can potentially induce cytotoxicity.[3][11]
-
Controls: It is crucial to include proper controls. A "spent" NONOate solution (one that has been allowed to fully decompose) can be used as a control to test for the effects of the byproducts alone.
-
Visualizations
Caption: Workflow for quantifying NO release from this compound.
Caption: Troubleshooting logic for the Griess assay with this compound.
Caption: Simplified signaling pathway for NO-induced biofilm dispersal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. Griess Reagent System [worldwide.promega.com]
- 9. mdpi.com [mdpi.com]
- 10. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing PROLI NONOate in Flow-Through Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the rapid kinetics of PROLI NONOate in flow-through systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its kinetics challenging to manage?
A1: this compound is a diazeniumdiolate-based nitric oxide (NO) donor.[1][2][3][4][5] Its primary challenge lies in its extremely rapid, pH-dependent decomposition to release NO.[1][2][3][4][5][6][7] Under physiological conditions (pH 7.4, 37°C), it has a half-life of approximately 1.8 seconds, making precise and sustained delivery of NO in dynamic flow-through systems difficult.[1][2][3][4][5][6][7]
Q2: How can I prepare a stable stock solution of this compound?
A2: this compound is stable in alkaline solutions. To prepare a stock solution, dissolve the crystalline solid in 0.01 M NaOH.[6] This alkaline stock solution can be stored at 0°C for up to 24 hours.[6] For long-term storage, the solid compound should be kept at -80°C under an inert nitrogen atmosphere, where it is stable for at least one year.[6]
Q3: How do I initiate nitric oxide release from the this compound stock solution in my flow-through system?
A3: To initiate NO release, the alkaline stock solution must be introduced into a buffer with a neutral pH (e.g., phosphate-buffered saline, pH 7.0-7.4).[6] In a flow-through system, this is typically achieved by mixing the alkaline stock solution with the neutral buffer flow just prior to the point of application or measurement.
Q4: Can I monitor the concentration of my this compound stock solution?
A4: Yes, the concentration of the intact this compound in the basic stock solution can be determined using UV-Vis spectrophotometry. It has a characteristic UV absorbance maximum at 252 nm (extinction coefficient, ε = 8,400 M⁻¹cm⁻¹).[6] This allows for verification of the stock concentration before initiating experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no detectable NO release | 1. Premature decomposition of this compound: The stock solution may have been exposed to acidic or neutral pH before entering the system. 2. Degraded this compound solid: Improper storage (exposure to moisture or air) can lead to degradation.[6] 3. Inaccurate stock solution concentration: Errors in weighing or dilution. | 1. Ensure dedicated alkaline flow path: Use a separate, inert tubing for the alkaline stock solution and mix it with the neutral buffer at the latest possible point before the target area. 2. Verify storage conditions: Store solid this compound at -80°C under nitrogen.[6] Visually inspect for discoloration, which indicates degradation.[6] 3. Confirm stock concentration: Measure the absorbance of the alkaline stock solution at 252 nm.[6] |
| NO release is too rapid and transient for the experiment | 1. Inherent rapid kinetics of this compound: The half-life of 1.8 seconds at physiological pH is too short for sustained exposure.[1][2][6][7] 2. High temperature: The decomposition rate is temperature-dependent. | 1. Implement a continuous infusion system: Use a syringe pump to continuously introduce fresh this compound stock solution into the flowing buffer to achieve a steady-state NO concentration. 2. Consider encapsulation or polymer conjugation: For longer-term release, explore methods like encapsulation in biodegradable microparticles (e.g., PELA-based) to stabilize this compound and slow NO release.[8] 3. Lower the experimental temperature: If the experimental design allows, reducing the temperature will slow the decomposition rate. |
| Variability between experimental runs | 1. Inconsistent mixing of stock and buffer: Poor mixing can lead to localized pH variations and unpredictable NO release. 2. Fluctuations in flow rate: Changes in the flow rates of either the stock solution or the buffer will alter the final concentration and the rate of NO generation. 3. Clogging of tubing: Small-bore tubing can become clogged, affecting flow rates. | 1. Use a static mixer: Place a micro-static mixer at the junction of the two flow paths to ensure rapid and homogenous mixing. 2. Use high-precision pumps: Employ calibrated syringe pumps or peristaltic pumps to maintain stable and reproducible flow rates. 3. Filter solutions: Filter both the alkaline stock and the buffer solution before use to remove any particulates. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference(s) |
| Half-life (t½) | 1.8 seconds | 37°C, 0.1 M phosphate (B84403) buffer (pH 7.4) | [1][2][6][7] |
| NO Moles Released per Mole of Parent Compound | 2 | pH-dependent, first-order process | [1][2][7] |
| UV Absorbance Maximum (λmax) | 252 nm | In aqueous solution | [6] |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹cm⁻¹ | at 252 nm | [6] |
| Storage Stability (Solid) | ≥ 1 year | -80°C under nitrogen | [6] |
| Storage Stability (Alkaline Solution) | 24 hours | 0°C in 0.01 M NaOH | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Environment: If possible, handle the solid this compound in a glove box with an inert atmosphere to minimize exposure to air and moisture.[6]
-
Reagents and Equipment:
-
This compound crystalline solid
-
0.01 M Sodium Hydroxide (NaOH), chilled to 4°C
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Equilibrate the sealed vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound solid quickly and accurately.
-
Dissolve the solid in a known volume of chilled 0.01 M NaOH to achieve the target stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
(Optional but recommended) Verify the concentration by measuring the absorbance at 252 nm. Dilute an aliquot of the stock solution in 0.01 M NaOH to a concentration within the linear range of the spectrophotometer. Use the Beer-Lambert law (A = εbc) to calculate the concentration.
-
Store the stock solution on ice (0°C) for immediate use (within 24 hours).[6]
-
Protocol 2: Continuous Infusion of this compound in a Flow-Through System
-
System Setup:
-
Two high-precision syringe pumps.
-
Gas-tight syringes for the this compound stock solution and the experimental buffer.
-
Inert, small-bore tubing (e.g., PEEK or Teflon).
-
A T-junction or a micro-static mixer.
-
The experimental flow cell or chamber.
-
-
Procedure:
-
Load one syringe with the prepared alkaline this compound stock solution and the other with the experimental buffer (e.g., PBS, pH 7.4).
-
Place the syringes into their respective pumps.
-
Connect the tubing from each syringe to the T-junction or static mixer.
-
Connect the outlet of the mixer to the inlet of the flow cell.
-
Set the flow rates of the two pumps to achieve the desired final concentration of this compound in the experimental buffer. For example, to achieve a 100 µM final concentration from a 10 mM stock, a flow rate ratio of 1:99 (stock:buffer) is required.
-
Start the pumps simultaneously to initiate the flow and the pH-triggered decomposition of this compound.
-
Allow the system to equilibrate for a period determined by the volume of the tubing and flow cell before starting data acquisition.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Experimental workflow for continuous NO delivery.
Caption: Troubleshooting logic for inconsistent NO release.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. thomassci.com [thomassci.com]
- 4. This compound - Applications - CAT N°: 82145 [bertin-bioreagent.com]
- 5. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. georgelab.bme.ucdavis.edu [georgelab.bme.ucdavis.edu]
Validation & Comparative
A Head-to-Head Battle of Nitric Oxide Donors: PROLI NONOate vs. DETA NONOate
For researchers, scientists, and drug development professionals navigating the landscape of nitric oxide (NO) donors, the choice between rapidly releasing and slowly releasing compounds is critical. This guide provides an objective comparison of two widely used diazeniumdiolates, PROLI NONOate and DETA NONOate, focusing on their distinct nitric oxide release profiles and the experimental methodologies to evaluate their efficacy.
Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes. Its transient nature necessitates the use of donor compounds, or NONOates, to study its effects in a controlled manner. This compound is known for its rapid, short-lived burst of NO, while DETA NONOate provides a slow, sustained release. The selection of the appropriate donor is paramount and depends entirely on the specific experimental question being addressed.
Quantitative Comparison of NO Release
The fundamental difference between this compound and DETA NONOate lies in their kinetics of NO release under physiological conditions. The following table summarizes their key characteristics.
| Parameter | This compound | DETA NONOate | Reference |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds | ~20 hours | [1][2] |
| Moles of NO released per mole of parent compound | 2 | 2 | [1][2] |
| Release Kinetics | First-order, rapid decomposition | First-order, slow decomposition | [1][2] |
| Typical Application | Mimicking bolus NO signaling events | Establishing a steady-state NO concentration |
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for preparing NONOate solutions and for quantifying their nitric oxide release.
Preparation of NONOate Stock Solutions
Both this compound and DETA NONOate are sensitive to moisture and acidic pH. Therefore, proper handling and preparation of stock solutions are crucial for obtaining reliable experimental results.
Materials:
-
This compound or DETA NONOate solid
-
0.01 M NaOH solution, chilled on ice
-
Inert gas (e.g., argon or nitrogen)
-
Airtight vial
Protocol:
-
Handle the solid NONOate in a glove box or under an inert atmosphere to minimize exposure to air and moisture.[3]
-
Prepare a stock solution by dissolving the NONOate in ice-cold 0.01 M NaOH. Alkaline conditions prevent the spontaneous decomposition of the NONOate.[3][4]
-
For long-term storage, flush the vial containing the stock solution with an inert gas, seal it tightly, and store it at -80°C.[3][4] Alkaline stock solutions are generally stable at 0°C for up to 24 hours.[3][4]
-
To initiate NO release, dilute the alkaline stock solution into a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at the desired final concentration immediately before use.
Quantification of Nitric Oxide Release: The Griess Assay
The Griess assay is a common and straightforward colorimetric method for the indirect quantification of NO by measuring its stable oxidation product, nitrite (B80452) (NO₂⁻).
Materials:
-
Griess Reagent: A solution containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid. Many commercial kits are also available.
-
Sodium nitrite (NaNO₂) standard solutions (for generating a standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol:
-
Sample Preparation: Collect the cell culture supernatant or buffer in which the NONOate was dissolved. If using cell culture supernatant, it is advisable to use phenol (B47542) red-free media to avoid interference with the absorbance reading.
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer or medium as the samples.
-
Griess Reaction: a. Pipette 50-100 µL of each standard and sample into separate wells of a 96-well plate. b. Add an equal volume of Griess reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink to magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Quantification: Subtract the absorbance of the blank (buffer/medium with Griess reagent) from the absorbance of the standards and samples. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to determine the nitrite concentration in the samples, which corresponds to the amount of NO released.
Real-time Nitric Oxide Detection: Electrochemical Sensing
For monitoring the kinetics of NO release in real-time, an electrochemical NO-selective sensor is the method of choice. This technique provides direct and instantaneous measurement of NO concentration.
Materials:
-
NO-selective electrode and a compatible free radical analyzer
-
Calibration solutions of a stable NO donor (e.g., S-nitrosoglutathione) or saturated NO solutions
-
Reaction vessel maintained at 37°C
Protocol:
-
Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using solutions of known NO concentrations.
-
Experimental Setup: Place the physiological buffer in the reaction vessel and allow it to equilibrate to 37°C. Submerge the tip of the NO-selective electrode in the buffer.
-
Initiation of NO Release: Inject the prepared NONOate solution into the buffer to achieve the desired final concentration.
-
Data Acquisition: Record the electrical current generated by the electrode over time. The current is directly proportional to the concentration of NO in the solution.
-
Data Analysis: Convert the measured current to NO concentration using the calibration curve. Plot the NO concentration as a function of time to visualize the release profile of the NONOate.
Signaling Pathway and Experimental Workflow
The primary intracellular target of nitric oxide is soluble guanylate cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates many of the downstream effects of NO.
Caption: The Nitric Oxide-cGMP signaling pathway.
A typical experimental workflow to compare the effects of this compound and DETA NONOate on this pathway would involve treating cells with each donor and then measuring the resulting intracellular cGMP levels.
Caption: Workflow for comparing the effects of NONOates on cGMP.
Conclusion
This compound and DETA NONOate are powerful tools for investigating the roles of nitric oxide in biological systems. Their distinct release profiles make them suitable for different experimental aims. This compound is ideal for studying the effects of rapid, transient NO signals, whereas DETA NONOate is the preferred choice for experiments requiring a sustained, steady-state concentration of NO. The selection of the appropriate donor, coupled with rigorous experimental design and accurate quantification methods, is essential for advancing our understanding of nitric oxide's multifaceted functions in health and disease.
References
- 1. Microchip electrophoresis with amperometric detection for the study of the generation of nitric oxide by NONOate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.gdc.cancer.gov [portal.gdc.cancer.gov]
- 4. researchgate.net [researchgate.net]
comparing half-lives of different NONOate compounds
A Comparative Guide to the Half-Lives of NONOate Compounds for Researchers
Diazeniumdiolates, commonly known as NONOates, are a versatile class of nitric oxide (NO) donor compounds widely utilized in biomedical research. Their utility stems from their ability to spontaneously release NO under physiological conditions in a predictable, first-order kinetic manner.[1] This release is dependent on pH and temperature, with decomposition being nearly instantaneous at a pH of 5.0.[1][2][3] The diverse range of available NONOates, each with a distinct half-life, allows researchers to mimic either the transient, low-level synthesis of NO by endothelial and neuronal NO synthases (eNOS and nNOS) or a more sustained release.[4] This guide provides a comparative overview of the half-lives of various NONOate compounds, details the experimental protocols for their determination, and illustrates the key signaling pathways involved.
Comparative Half-Lives of Common NONOate Compounds
The rate of NO release is a critical factor in experimental design, and it is primarily dictated by the chemical structure of the parent amine.[5] The half-lives of NONOates can range from a mere 1.8 seconds for PROLI NONOate to as long as 56 hours for DETA NONOate, providing a broad spectrum of NO release profiles for various research applications.[1] The following table summarizes the half-lives and NO release stoichiometry of several common NONOate compounds at both physiological and room temperatures.
| NONOate Compound | Half-Life (t½) at 37°C, pH 7.4 | Half-Life (t½) at 22-25°C, pH 7.4 | Moles of NO Released per Mole of Compound |
| This compound | ~1.8 seconds[1][6][7] | Not typically measured | 2[1][6][7] |
| MAHMA NONOate | ~1 minute[1] | ~3 minutes[1] | 2[1] |
| DEA NONOate | ~2 minutes[8][9] | ~16 minutes[8][9] | 1.5[8][9][10] |
| PAPA NONOate | ~15 minutes[1][8] | ~77 minutes[1][8] | 2[1][8] |
| Spermine NONOate | ~39 minutes[1][11][12] | ~230 minutes[1][11] | 2[1][11] |
| DPTA NONOate | ~3 hours[1] | ~5 hours[1] | 2[1] |
| DETA NONOate | ~20 hours[1][8][13] | ~56 hours[1][8][13] | 2[1][13] |
Experimental Protocol for Determining NONOate Half-Life
The determination of a NONOate's half-life is typically achieved by monitoring its decomposition under controlled physiological conditions. The most common method involves UV-Vis spectrophotometry, leveraging the characteristic UV absorbance of the intact NONOate molecule.
Methodology: UV-Vis Spectrophotometry
-
Preparation of Stock Solution: A concentrated stock solution of the NONOate compound is prepared in a basic buffer, typically 0.01 M NaOH.[12] In this alkaline environment, NONOates are stable and can be stored for short periods.[3]
-
Initiation of Decomposition: To initiate the release of nitric oxide, an aliquot of the alkaline stock solution is diluted into a temperature-controlled buffer at physiological pH (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) maintained at 37°C.[12][14]
-
Spectrophotometric Monitoring: The decomposition of the NONOate is monitored by recording the decrease in its UV absorbance over time. The absorbance is measured at the compound's specific maximum wavelength (λmax), which is typically around 252 nm for many NONOates.[11][12]
-
Data Analysis and Half-Life Calculation: The decomposition of NONOates follows first-order kinetics.[1][15][16] The natural logarithm of the absorbance is plotted against time, yielding a linear relationship. The slope of this line represents the negative of the first-order rate constant (-k). The half-life (t½) is then calculated using the following equation:[17][18]
t½ = 0.693 / k
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the nitric oxide signaling pathway and the experimental workflow for half-life determination.
Caption: Nitric oxide signaling pathway initiated by NONOate decomposition.
Caption: Experimental workflow for determining NONOate half-life via UV-Vis spectrophotometry.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 3. NONOate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. astorscientific.us [astorscientific.us]
- 15. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 16. Half-life - Wikipedia [en.wikipedia.org]
- 17. Half Lives [chem.purdue.edu]
- 18. Khan Academy [khanacademy.org]
A Comparative Guide to Nitric Oxide Donors: PROLI NONOate vs. S-nitrosothiols (SNAP)
For researchers in pharmacology, cell biology, and drug development, the choice of a nitric oxide (NO) donor is critical for experimental success. The kinetics of NO release—how quickly and for how long the molecule is delivered—can profoundly influence biological outcomes. This guide provides an objective, data-driven comparison of two widely used NO donors: PROLI NONOate, a fast-releasing diazeniumdiolate, and S-nitroso-N-acetylpenicillamine (SNAP), a trigger-dependent S-nitrosothiol.
Chemical Properties and Mechanism of NO Release
This compound and SNAP differ fundamentally in their chemical structure and the mechanisms by which they release nitric oxide.
This compound is a member of the diazeniumdiolate class of compounds, often referred to as NONOates. These molecules feature a [N(O)NO]⁻ functional group. In aqueous solutions, this compound undergoes spontaneous, pH-dependent decomposition to liberate two molecules of NO per molecule of the parent compound.[1][2][3][4][5] The release follows first-order kinetics and is extremely rapid under physiological conditions.[1][2][6]
S-nitroso-N-acetylpenicillamine (SNAP) belongs to the S-nitrosothiol (RSNO) family. Unlike NONOates, the S-NO bond in SNAP is relatively stable in the dark and in the absence of metal ions.[7] Its decomposition to release NO is not spontaneous and requires a trigger. Common triggers include:
-
Transition Metal Ions: Trace amounts of transition metal ions, particularly cuprous ions (Cu⁺), catalyze the breakdown of SNAP to NO and a disulfide.[7][8]
-
Light: Photolysis (cleavage by light) can trigger the homolytic cleavage of the S-NO bond, generating NO and a corresponding thiyl radical.[7][9][10]
-
Reducing Agents: Agents like ascorbate (B8700270) can stimulate decomposition by reducing contaminating metal ions (e.g., Cu²⁺ to Cu⁺), which then catalyze NO release.[7]
Quantitative Data Comparison
The distinct release profiles of this compound and SNAP dictate their suitability for different experimental designs. The following table summarizes their key quantitative characteristics.
| Parameter | This compound | SNAP (S-nitroso-N-acetylpenicillamine) |
| Class | Diazeniumdiolate (NONOate) | S-nitrosothiol (RSNO) |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4)[1][2][3][4][5] | Highly variable; hours to days. One study reports ~37 hours in the absence of catalysts.[11] |
| NO Moles Released | 2 moles NO per mole of donor[1][2][3][4][5] | 1 mole NO per mole of donor |
| Release Kinetics | First-order, spontaneous[1][2] | Trigger-dependent; rate depends on catalyst/trigger concentration[7][12] |
| Release Conditions | pH- and temperature-dependent; spontaneous in aqueous buffer[2][6] | Requires a trigger: light, heat, or metal ions (e.g., Cu⁺)[7][8] |
| Control over Release | Limited; release begins upon dissolution | High; release can be initiated and modulated by applying a trigger |
| Storage & Stability | Stable as a solid at -80°C (≥ 2 years)[1][3] | Stable as a solid when protected from light and heat |
| Aqueous Solubility | High (>100 mg/mL)[1][3][5] | Soluble in various organic solvents and aqueous buffers |
Biological Signaling and Applications
Both donors are used to study the canonical NO signaling pathway, where NO activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger. However, their applications diverge based on their release kinetics.
-
This compound is ideal for experiments requiring a rapid, high-concentration bolus of NO. Its applications include studying acute physiological responses to NO and its use as an effective agent for inducing the dispersal of bacterial biofilms.[13][14][15] For instance, its short half-life makes it highly effective in biofilm reduction without causing long-term growth inhibition.[14]
-
SNAP is preferred for studies requiring sustained, low-level NO release or precise temporal control. By modulating light exposure or the concentration of catalysts, researchers can control the rate and duration of NO delivery.[12] This makes it suitable for long-term cell culture experiments, studying the regulation of gene expression (such as endothelial nitric oxide synthase, eNOS), and investigating chronic exposure effects.[10][16]
Experimental Protocols
This protocol describes a common method for directly measuring and comparing the real-time NO release profiles of this compound and SNAP using an NO-sensitive electrode.
Principle: An amperometric sensor (NO electrode) generates an electrical current that is directly proportional to the concentration of NO in the solution. This allows for real-time tracking of NO release from a donor compound.
Materials:
-
NO donor stock solutions (e.g., 10 mM this compound in 10 mM NaOH; 10 mM SNAP in DMSO). Store protected from light.
-
Phosphate-buffered saline (PBS), pH 7.4, maintained at 37°C.
-
Calibrated NO amperometric sensor and data acquisition system.
-
Stirred, temperature-controlled reaction vessel.
-
For SNAP: Copper(II) chloride (CuCl₂) solution and L-ascorbic acid solution to catalyze release.
Procedure:
-
System Setup: Assemble the reaction vessel with 10 mL of pre-warmed PBS (37°C) and a magnetic stir bar.
-
Electrode Calibration: Calibrate the NO sensor according to the manufacturer's instructions, typically using a standard NO solution or a stable donor with known release characteristics.
-
Baseline Reading: Submerge the electrode in the PBS and allow the baseline current to stabilize for 5-10 minutes.
-
Initiate NO Release:
-
For this compound: Inject a small volume of the stock solution into the PBS to achieve the desired final concentration (e.g., 10 µM). Immediately begin recording the current.
-
For SNAP: First, inject the SNAP stock solution to the desired final concentration (e.g., 20 µM). To initiate release, add a catalyst, such as Cu²⁺ and ascorbic acid, and begin recording.[9]
-
-
Data Acquisition: Record the current over time until it returns to baseline. For this compound, this will be rapid (minutes). For SNAP, the recording period may be significantly longer (hours).
-
Data Analysis: Convert the measured current (nA or pA) to NO concentration (nM or µM) using the calibration curve. Plot NO concentration versus time to generate the release profile for each donor.
Conclusion
The choice between this compound and SNAP is determined by the experimental requirements for NO delivery.
-
Choose this compound for applications requiring an immediate, short-lived, high-concentration pulse of NO. Its spontaneous and rapid decomposition provides a reliable bolus delivery, but offers little temporal control.
-
Choose SNAP for experiments that demand a slow, sustained, and controllable release of NO. The necessity of a trigger provides an exceptional level of control, allowing researchers to initiate and modulate NO delivery to suit long-term studies, though care must be taken to control for catalysts present in biological media.
By understanding these fundamental differences, researchers can select the appropriate tool to precisely investigate the multifaceted roles of nitric oxide in biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netascientific.com [netascientific.com]
- 4. thomassci.com [thomassci.com]
- 5. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of nitric oxide release from S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The application of nitric oxide to control biofouling of membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. mdpi.com [mdpi.com]
- 16. Nitric oxide donors regulate nitric oxide synthase in bovine pulmonary artery endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
PROLI NONOate: A Comprehensive Guide to Its Advantages Over Other Fast-Releasing Nitric Oxide Donors
For researchers and drug development professionals investigating the multifaceted roles of nitric oxide (NO), the choice of an appropriate NO donor is paramount. The ideal donor should offer predictable and reproducible NO release, allowing for precise control over the dosage and timing of NO delivery. Among the class of fast-releasing NO donors, PROLI NONOate stands out due to its unique chemical properties and predictable behavior in physiological solutions. This guide provides an objective comparison of this compound with other fast-releasing NO donors, supported by experimental data and detailed protocols.
Key Advantages of this compound
This compound's primary advantage lies in its exceptionally rapid and predictable decomposition to release nitric oxide. Key features include:
-
Ultrafast NO Release : this compound has a remarkably short half-life of approximately 1.8 seconds at 37°C and pH 7.4, making it one of the fastest NO donors available.[1][2] This allows for the precise delivery of a bolus of NO, mimicking the transient physiological production of NO in many biological systems.
-
Predictable First-Order Kinetics : The decomposition of this compound follows simple, first-order kinetics.[1] This means the rate of NO release is directly proportional to the concentration of the parent compound, allowing for accurate and reproducible dosing.
-
High NO Yield : Each mole of this compound spontaneously liberates two moles of nitric oxide upon decomposition.[1]
-
Spontaneous Decomposition : Unlike some other classes of NO donors, NONOates like this compound do not require enzymatic activation or co-factors to release NO.[1] Their decomposition is primarily dependent on pH and temperature.
Comparative Data Analysis
The distinct advantage of this compound's rapid release is evident when compared to other commonly used NO donors. The following table summarizes the half-lives of several NONOates, highlighting the ultrafast nature of this compound.
| NO Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Release Category |
| This compound | ~1.8 seconds | 2 | Ultrafast |
| MAHMA NONOate | ~1 minute | 2 | Fast |
| DEA NONOate | ~2 minutes | 1.5 | Fast |
| Spermine NONOate | ~39 minutes | 2 | Slow |
| DETA NONOate | ~20 hours | 2 | Slow |
Data compiled from multiple sources.[1][3]
The practical implication of these differences in half-life is a vastly different kinetic profile of NO concentration over time. While direct comparative kinetic data for all fast-releasing donors under identical conditions is sparse in the literature, a comparison between this compound and the slow-releasing DETA NONOate illustrates this point clearly. A 40 μM solution of this compound results in a rapid spike in NO concentration, reaching a maximum of approximately 0.91 μM within 90 seconds, which is then quickly depleted.[2] In contrast, a much higher concentration of DETA NONOate (500 μM) releases NO slowly, resulting in a sustained but significantly lower peak concentration.[2] This demonstrates this compound's suitability for applications requiring a rapid, high-concentration burst of NO.
Signaling Pathways and Experimental Workflows
To understand the biological effects of NO released from donors like this compound, it is crucial to consider its primary signaling pathway, the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.
Caption: The Nitric Oxide/cGMP Signaling Pathway.
The following diagram illustrates a typical workflow for quantifying NO release from a donor using the Griess assay.
Caption: Workflow for the Griess Assay to Quantify Nitric Oxide.
Detailed Experimental Protocols
Protocol 1: Quantification of NO Release using the Griess Assay
This protocol allows for the indirect measurement of NO by quantifying its stable breakdown product, nitrite, in an aqueous solution.
Materials:
-
NO donor stock solution (e.g., this compound, DEA NONOate) prepared in 10 mM NaOH.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Griess Reagent:
-
Solution I: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Solution II: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of sodium nitrite standards in PBS.
-
Initiate the NO release by diluting the NO donor stock solution to the desired final concentration in pre-warmed PBS (37°C).
-
At various time points (e.g., 0, 15s, 30s, 1, 2, 5, 10 minutes), collect 50 µL aliquots of the NO donor solution.
-
Add 50 µL of each standard or sample to individual wells of the 96-well plate.
-
Add 50 µL of Griess Reagent Solution I to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution II to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Construct a standard curve from the absorbance readings of the nitrite standards.
-
Determine the nitrite concentration in the samples from the standard curve, which corresponds to the amount of NO released.
Protocol 2: Comparative Assessment of Vasodilation in Isolated Arterial Rings
This ex vivo protocol compares the vasodilatory potency of different NO donors on pre-constricted arterial segments.
Materials:
-
Isolated arterial rings (e.g., rat aorta or pulmonary artery).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂ at 37°C.
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619).
-
NO donor solutions (this compound, DEA NONOate, Sodium Nitroprusside) of varying concentrations.
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5 g), with solution changes every 15-20 minutes.
-
Induce a submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine to ~80% of maximum).
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of the NO donor to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.
-
Wash the tissues extensively and allow them to return to baseline before testing the next donor.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Compare the potency (e.g., EC₅₀ values) and efficacy (maximal relaxation) of the different NO donors.[4]
Protocol 3: Comparative Cytotoxicity Assessment using MTT Assay
This in vitro assay measures cell viability and can be used to compare the cytotoxic effects of byproducts from different NO donors.
Materials:
-
Adherent cell line (e.g., endothelial cells, smooth muscle cells).
-
Complete cell culture medium.
-
NO donor solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plate.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of each NO donor for a specified period (e.g., 24 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and MTT solution, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Compare the dose-dependent cytotoxicity (e.g., IC₅₀ values) of the different NO donors.
Conclusion
This compound offers significant advantages for researchers requiring precise, rapid, and predictable delivery of nitric oxide. Its ultrafast release kinetics, governed by a simple first-order decomposition, and high yield of NO make it an invaluable tool for studying transient NO signaling events. In contrast, other "fast-releasing" donors like DEA NONOate have considerably longer half-lives, resulting in a slower, more sustained release of NO. The choice of NO donor will ultimately depend on the specific experimental question being addressed. For applications that aim to mimic a physiological burst of NO or require precise temporal control, this compound is a superior choice. The provided protocols offer a starting point for researchers to quantitatively assess and compare the performance of this compound with other NO donors in their specific experimental systems.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
PROLI NONOate: A Comparative Guide to its Efficacy in Biological Systems
For researchers and professionals in drug development, the selection of an appropriate nitric oxide (NO) donor is critical for achieving desired biological outcomes. This guide provides a detailed comparison of PROLI NONOate, a fast-acting NO donor, with other alternatives, supported by experimental data and detailed protocols.
This compound: An Overview
This compound, or 1-(hydroxy-NNO-azoxy)-L-proline, is a diazeniumdiolate (NONOate) compound that spontaneously releases nitric oxide under physiological conditions.[1][2][3] Its defining characteristic is its extremely short half-life of approximately 1.8 seconds at 37°C and pH 7.4, during which it liberates two moles of NO per mole of the parent compound.[1][2][3] This rapid, pH-dependent dissociation makes it a valuable tool for applications requiring a burst of NO.[1][2][3]
Comparative Analysis of NO Donors
The efficacy of a NONOate is largely determined by its half-life and the amount of NO it releases. This compound's rapid release profile contrasts sharply with other commonly used NONOates, as detailed in the table below.
| NO Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Key Characteristics |
| This compound | ~1.8 seconds | 2 | Ultrafast NO release |
| MAHMA NONOate | ~1 minute | 2 | Fast NO release |
| DEA NONOate | ~2 minutes | 1.5 | Fast NO release |
| PAPA NONOate | ~15 minutes | 2 | Moderate NO release |
| Spermine (SP) NONOate | ~39 minutes | 2 | Slower NO release |
| DPTA NONOate | ~3 hours | 2 | Slow, prolonged NO release |
| DETA NONOate | ~20 hours | 2 | Very slow, sustained NO release |
Data compiled from multiple sources.[1][4]
Efficacy of this compound in Biofilm Dispersal
A significant application of this compound is in the dispersal of bacterial biofilms, which are a major issue in industrial and medical settings. The sub-lethal concentrations of NO released by this compound can trigger the dispersal of these biofilms without being bactericidal.[5][6]
Quantitative Effects on Biofilm Reduction
| Parameter | System | This compound Concentration | % Reduction / Effect |
| Rate of Biofouling | Laboratory-scale Reverse Osmosis (RO) system | Not specified | 92% reduction[5] |
| Polysaccharides | RO system biofilm | Micromolar concentrations | 48% reduction[5] |
| Proteins | RO system biofilm | Micromolar concentrations | 66% reduction[5] |
| Microbial Cells | RO system biofilm | Micromolar concentrations | 29% reduction[5] |
| Biofilm Surface Coverage | RO system biofilm | Micromolar concentrations | Reduced to 59% (vs. 98% in control)[5] |
| Average Biofilm Thickness | RO system biofilm | Micromolar concentrations | Reduced to 20 µm (vs. 26 µm in control)[5] |
| Fouling Resistance (Rf) | Membrane Bioreactor (MBR) | 80 µM (daily backwash for 37 days) | 56% reduction[6] |
| Transmembrane Pressure (TMP) | MBR | 80 µM (daily 1hr exposure for 85 days) | 32.3% reduction[6] |
| Proteins in Biofilm | MBR | 80 µM | 37.7% reduction[6] |
| Microbial Cells in Biofilm | MBR | 80 µM | 66.7% reduction[6] |
Signaling Pathway and Experimental Workflow
NO-Induced Biofilm Dispersal Pathway
Nitric oxide serves as a signaling molecule that can induce the transition of bacteria from a sessile, biofilm state to a planktonic, free-swimming state. This is primarily achieved through the degradation of the intracellular signaling molecule, cyclic diguanylate monophosphate (c-di-GMP).
Caption: Signaling cascade of NO-mediated biofilm dispersal.
Experimental Workflow for Efficacy Testing
The following diagram outlines a typical experimental procedure for evaluating the efficacy of this compound in reducing biofouling in a membrane-based system.
Caption: Experimental workflow for evaluating anti-biofouling efficacy.
Experimental Protocols
Biofilm Dispersal Assay
This protocol is a generalized method for assessing the ability of this compound to disperse pre-formed biofilms.
-
Biofilm Growth: Culture bacteria (e.g., Pseudomonas aeruginosa or mixed communities from industrial membranes) in a suitable medium in microtiter plates or on membrane surfaces until a mature biofilm is formed.
-
Preparation of NONOate Solution: Prepare a stock solution of this compound in a high pH buffer (e.g., 10 mM NaOH) to prevent premature NO release. Immediately before use, dilute the stock solution into the experimental medium (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (e.g., 80 µM).
-
Treatment: Remove the growth medium from the established biofilms and add the this compound-containing medium. For control wells, add medium without the NO donor.
-
Incubation: Incubate the biofilms with the treatment solution for a specified period (e.g., 1 hour).
-
Quantification of Remaining Biofilm: After incubation, remove the supernatant. The remaining attached biofilm can be quantified by various methods, such as crystal violet staining, followed by measurement of absorbance, or by scraping and plating for viable cell counts.
-
Analysis: Calculate the percentage of biofilm dispersal by comparing the amount of biofilm in the treated samples to the untreated controls.
Analysis of Biofilm Composition
This protocol outlines the steps to analyze the key components of the biofilm extracellular polymeric substances (EPS).
-
Biofilm Collection: Scrape the biofilm from the membrane surface into a known volume of buffer.
-
EPS Extraction:
-
Polysaccharides: Use a colorimetric method, such as the phenol-sulfuric acid assay, to quantify the total carbohydrate content. Measure the absorbance at a specific wavelength (e.g., 490 nm) and compare it to a standard curve of a known sugar (e.g., glucose).
-
Proteins: Quantify the protein content using a standard protein assay, such as the Bradford or BCA assay. Measure the absorbance and compare it to a standard curve of a known protein (e.g., bovine serum albumin).
-
-
Cell Count: Determine the number of microbial cells within the biofilm by direct counting using a microscope (e.g., after DAPI staining) or by plating serial dilutions of the homogenized biofilm suspension on agar (B569324) plates to determine colony-forming units (CFUs).
-
Data Normalization: Express the amounts of polysaccharides, proteins, and cells relative to the surface area of the biofilm or the total biofilm mass.
Conclusion
This compound stands out as a potent, ultrafast nitric oxide donor. Its rapid release kinetics make it particularly effective for applications requiring a quick and significant burst of NO, such as the dispersal of established biofilms.[4][5] While slower-releasing donors like DETA NONOate may be advantageous for sustained, long-term NO delivery, the experimental data clearly demonstrates the high efficacy of this compound in rapidly reducing biofouling and its key components in various membrane systems.[4][5][6] The choice of NO donor should, therefore, be guided by the specific temporal requirements of the biological system under investigation.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 178948-42-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. The application of nitric oxide to control biofouling of membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PROLI NONOate and MAHMA NONOate Potency for Nitric Oxide Research
In the field of nitric oxide (NO) research, the selection of an appropriate NO donor is critical to achieving desired experimental outcomes. This guide provides a detailed comparison of two commonly used diazeniumdiolate-based NO donors, PROLI NONOate and MAHMA NONOate, focusing on their potency, which is primarily dictated by their kinetics of NO release. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to inform the selection of the most suitable compound for specific research applications.
Physicochemical Properties and Nitric Oxide Release Kinetics
This compound and MAHMA NONOate are both valuable research tools that spontaneously release nitric oxide under physiological conditions. Their primary distinction lies in their half-lives of NO release, which directly impacts their potency and duration of action. This compound is characterized by an extremely rapid, short-lived burst of NO, while MAHMA NONOate provides a more sustained, moderate-duration release. Both compounds release two moles of NO for every mole of the parent compound.[1]
The decomposition of these NONOates is pH-dependent and follows first-order kinetics.[1] They are relatively stable in alkaline solutions (e.g., 0.01 M NaOH) but readily release NO when introduced to a physiological pH of 7.4.
Table 1: Comparative Properties of this compound and MAHMA NONOate
| Property | This compound | MAHMA NONOate |
| Half-life (t½) at 37°C, pH 7.4 | ~1.8 seconds[1] | ~1 minute[1] |
| Half-life (t½) at 22-25°C, pH 7.4 | Not commonly reported | ~3 minutes[1] |
| Moles of NO Released per Mole of Compound | 2[1] | 2[1] |
| Typical Application Profile | Rapid, bolus delivery of NO | Sustained, moderate-duration NO release |
Potency and Biological Effects
The difference in NO release kinetics defines the distinct potency profiles of these two NONOates.
-
This compound: With its sub-two-second half-life, this compound is an ultra-fast NO donor. This makes it exceptionally potent for applications requiring a rapid, high-concentration burst of NO to elicit an immediate biological response. Its effects, however, are transient due to the quick depletion of the compound.
-
MAHMA NONOate: The slightly longer half-life of MAHMA NONOate (approximately 1 minute) results in a more sustained release of NO compared to this compound. This characteristic is beneficial for studies where a continuous, moderate level of NO is required over several minutes. For instance, MAHMA NONOate has been shown to be a potent inhibitor of platelet aggregation and a vasorelaxant.[1][2] In studies on rat pulmonary arteries, MAHMA NONOate was found to be 10-40 times more potent than the slower-releasing spermine (B22157) NONOate, though its effects were less sustained. In vivo studies in rats have also demonstrated its platelet inhibitory and vasodepressor effects.[2]
Experimental Protocols
To facilitate the comparative evaluation of this compound, MAHMA NONOate, and other NO donors, detailed protocols for key experiments are provided below.
Protocol 1: Vasorelaxation Assay in Isolated Arterial Rings
This protocol is designed to assess the vasorelaxant potency of NO donors on pre-constricted arterial segments.
1. Tissue Preparation:
- Humanely euthanize the experimental animal (e.g., rat) and dissect the thoracic aorta.
- Immediately place the aorta in cold Krebs-Henseleit buffer.
- Carefully remove adipose and connective tissues and cut the aorta into 3-5 mm rings.
- Suspend the arterial rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
2. Isometric Tension Recording:
- Connect the upper hook to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
- Induce a sustained contraction in the arterial rings with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM).
- Once the contraction has stabilized, add cumulative concentrations of the NO donor (this compound or MAHMA NONOate) to the organ bath.
- Due to the rapid half-life of this compound, ensure rapid and thorough mixing in the organ bath. For MAHMA NONOate, allow sufficient time at each concentration for the response to plateau.
- Record the relaxation response at each concentration.
4. Data Analysis:
- Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
- Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each NO donor to compare their potency.
Protocol 2: Platelet Aggregation Assay
This assay measures the ability of NO donors to inhibit platelet aggregation in vitro.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
- Carefully collect the upper PRP layer.
2. Aggregometry:
- Use a light transmission aggregometer, which measures the increase in light transmission as platelets aggregate.
- Pipette a sample of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
- Add the NO donor (this compound or MAHMA NONOate) to the PRP and incubate for a short period (e.g., 1-2 minutes).
- Initiate platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP) or collagen.
- Record the change in light transmission over time.
3. Data Analysis:
- Determine the maximum aggregation for each sample.
- Calculate the percentage inhibition of aggregation for each concentration of the NO donor compared to a control (agonist alone).
- Construct concentration-inhibition curves and determine the IC50 (half-maximal inhibitory concentration) for each NO donor.
Protocol 3: Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
1. Sample Preparation:
- Prepare solutions of this compound and MAHMA NONOate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C.
- At various time points after dissolution, collect aliquots of the solutions. The time points should be chosen to reflect the different half-lives of the two compounds (e.g., every second for this compound, every 30 seconds for MAHMA NONOate).
2. Griess Reaction:
- In a 96-well plate, add 50 µL of each collected sample.
- Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
3. Measurement and Analysis:
- Measure the absorbance at 540 nm using a microplate reader.
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite in each sample from the standard curve, which corresponds to the amount of NO released.
- Plot the NO concentration over time to visualize the release kinetics of each NONOate.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Canonical Nitric Oxide (NO) signaling pathway in vascular smooth muscle cells.
Caption: Experimental workflow for comparing NO donor potency in a vasorelaxation assay.
References
A Comparative Guide to PROLI NONOate and Sodium Nitroprusside for In Vitro Nitric Oxide Studies
For researchers, scientists, and drug development professionals utilizing nitric oxide (NO) donors in vitro, the choice of agent is critical for obtaining accurate and reproducible results. This guide provides an objective comparison of two commonly used NO donors, PROLI NONOate and sodium nitroprusside (SNP), highlighting their distinct mechanisms, release kinetics, and potential confounding factors.
Mechanism of Action and Physicochemical Properties
This compound and sodium nitroprusside deliver nitric oxide through fundamentally different mechanisms. This compound belongs to the class of diazeniumdiolates (NONOates), which are known for their ability to spontaneously release NO in a pH- and temperature-dependent manner.[1] In contrast, sodium nitroprusside is a metal-nitrosyl complex that requires reduction, often facilitated by cellular components or light, to liberate NO.[2][3] This process in SNP is more complex and results in the concomitant release of potentially toxic byproducts.[4][5]
The key distinction lies in the purity and predictability of NO release. This compound offers a "clean" and rapid source of NO, dissociating with first-order kinetics.[6][7] SNP's release is less direct and can be influenced by the specific reducing environment of the in vitro system, alongside the release of five cyanide ions per molecule of SNP.[5]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each NO donor, providing a clear basis for experimental design.
| Parameter | This compound | Sodium Nitroprusside (SNP) |
| Mechanism of NO Release | Spontaneous, pH-dependent dissociation[1][6] | Reductive decomposition (light, thiols, enzymes)[2][8] |
| Half-life (t½) | ~1.8 seconds (at 37°C, pH 7.4)[1][6][7] | Minutes to hours (context-dependent)[8] |
| Moles of NO Released | 2 moles per mole of parent compound[6][7] | 1 mole per mole of parent compound[5][8] |
| Key Byproducts | L-proline, Nitrite | Cyanide (CN⁻), Methemoglobin[5][8] |
| Aqueous Solubility | >100 mg/mL[7][9] | High |
| Light Sensitivity | Stable | Decomposes in light to release NO and cyanide[3] |
The Canonical NO/cGMP Signaling Pathway
Both this compound and sodium nitroprusside are frequently used to investigate the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. The released NO diffuses into target cells and activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cGMP.[4][8] This increase in cGMP activates downstream effectors like protein kinase G (PKG), leading to various physiological responses, including smooth muscle relaxation.[4][10]
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nitric oxide generation from nitroprusside by vascular tissue. Evidence that reduction of the nitroprusside anion and cyanide loss are required - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 9. netascientific.com [netascientific.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Cytotoxicity of Nitric Oxide Donors
For researchers, scientists, and professionals in drug development, understanding the cytotoxic profiles of various nitric oxide (NO) donors is crucial for designing experiments and developing novel therapeutics. This guide provides an objective comparison of the performance of different NO donors, supported by experimental data, detailed protocols, and a visualization of the underlying signaling pathways.
Nitric oxide is a multifaceted signaling molecule with a dual role in cellular processes, capable of inducing both cell survival and cell death. The cytotoxic effects of NO are largely dependent on its concentration, the duration of exposure, and the cellular microenvironment. NO donors are compounds that release NO and are invaluable tools for studying its biological effects. Their cytotoxicity varies significantly based on their chemical structure, the rate of NO release, and the byproducts they generate.
Comparative Cytotoxicity of Common Nitric Oxide Donors
The cytotoxic potential of NO donors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a donor required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes representative IC50 values for several common NO donors in various cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions, such as cell density, incubation time, and the specific assay used.
| Nitric Oxide Donor | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |
| Sodium Nitroprusside (SNP) | A549 (Lung Carcinoma) | ~250-500 | 24 | MTT Assay |
| HeLa (Cervical Cancer) | ~300-600 | 24 | MTT Assay | |
| MCF-7 (Breast Cancer) | >500 | 24 | MTT Assay | |
| S-Nitroso-N-acetylpenicillamine (SNAP) | Macrophages (J774) | ~500 | 8 | Caspase Activation |
| Human Endothelial Cells (ECV304) | Highly Toxic | - | - | |
| S-Nitrosoglutathione (GSNO) | RAW 264.7 (Macrophage) | ~250-500 | 8 | DNA Fragmentation |
| Macrophages (J774) | ~1000 | 8 | Caspase Activation | |
| DETA NONOate | L5178Y (Mouse Lymphoma) | Low Cytotoxicity | - | Cell Growth |
| SIN-1 (3-morpholinosydnonimine) | L5178Y (Mouse Lymphoma) | Low Cytotoxicity | - | Cell Growth |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental to comparing the effects of different NO donors. Below are detailed protocols for two commonly used assays: the MTT assay for cell viability and the TUNEL assay for detecting apoptosis.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment with NO Donors: Prepare a series of concentrations for each NO donor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the NO donor. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the NO donor) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percent viability against the logarithm of the NO donor concentration to determine the IC50 value.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation that is a hallmark of apoptosis.
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation: Culture and treat cells with NO donors as described for the MTT assay.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to access the nucleus.
-
TdT Labeling Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.
-
Detection: Wash the cells with PBS. If a fluorescently labeled dUTP was used, the signal can be visualized directly. For indirect methods, an additional step with a fluorescently labeled antibody or streptavidin conjugate is required.
-
Analysis: Analyze the samples using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantification.
Signaling Pathways in NO-Induced Cytotoxicity
Nitric oxide can trigger apoptosis through both p53-dependent and p53-independent pathways. The signaling cascade often involves the mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the cytotoxicity of different nitric oxide donors.
Caption: Experimental workflow for comparing NO donor cytotoxicity.
NO-Induced Apoptotic Signaling Pathway
The diagram below illustrates the key signaling events in nitric oxide-induced apoptosis, highlighting the central roles of p53, the Bcl-2 family of proteins, and caspases.
Caption: NO-induced p53-mediated apoptotic signaling pathway.
A Researcher's Guide to Selecting the Right NONOate for Nitric Oxide Research
For researchers, scientists, and drug development professionals harnessing the power of nitric oxide (NO), the selection of an appropriate NO donor is a critical first step. Diazeniumdiolates, commonly known as NONOates, are a versatile class of compounds that spontaneously release nitric oxide under physiological conditions, making them invaluable tools in a wide range of biological research.[1] This guide provides an objective comparison of common NONOates, supported by experimental data, to facilitate the selection of the optimal compound for your specific research application.
NONOates are prized for their predictable, pH-dependent decomposition, which follows first-order kinetics to release one to two moles of NO per mole of the parent compound.[1][2] Their half-lives vary significantly based on their chemical structure, ranging from mere seconds to many hours, allowing for precise control over the duration and rate of NO exposure in experimental systems.[1] This key characteristic makes them suitable for mimicking both the transient, low-level NO production by endothelial and neuronal NO synthases (eNOS/nNOS) and the sustained, high-output release from inducible NO synthase (iNOS).[1]
Comparative Analysis of Common NONOates
The choice of NONOate is primarily dictated by the desired kinetics of NO release. The following table summarizes the key quantitative parameters for several widely used NONOates to aid in this selection process. The data presented is for decomposition in a pH 7.4 buffer.
| NONOate | Half-life (t½) at 37°C | Half-life (t½) at 22-25°C | Moles of NO Released per Mole of NONOate | Key Characteristics & Common Applications |
| PROLI NONOate | ~1.8 seconds[1] | - | 2[1] | Ultra-fast release: Ideal for studying rapid signaling events, such as neuronal transmission or immediate smooth muscle relaxation.[1] |
| MAHMA NONOate | ~1 minute[1] | ~3.5 minutes[3] | 2[1] | Very fast release: Suitable for applications requiring a rapid, high-concentration burst of NO.[4] |
| DEA NONOate | ~2 minutes[1][5] | ~16 minutes[1][5] | 1.5[5][6] | Fast release: Widely used in studies of vasodilation, platelet inhibition, and as an antimicrobial agent.[2][5][7][8] |
| PAPA NONOate | ~15 minutes[1] | ~77 minutes[1] | 2[1][9] | Moderate release: Good for experiments lasting up to an hour, providing a balance between rapid onset and sustained NO levels.[9] |
| Spermine NONOate (SPER/NO) | ~39 minutes[1] | ~230 minutes[1] | 1.7 - 2.0[6][10] | Slow release: Often used in studies of gene regulation, apoptosis, and biofilm dispersal where prolonged NO exposure is needed.[4][10][11] |
| DPTA NONOate | ~3 hours[1] | ~5 hours[1] | 2[1] | Very slow release: Excellent for long-term cell culture experiments requiring a sustained, low-level NO concentration.[3] |
| DETA NONOate | ~20 hours[12] | ~56 hours[1][12] | 2[1][12] | Extremely slow release: Mimics sustained endogenous NO release, making it suitable for multi-day experiments on cell proliferation and differentiation.[1][12][13] |
Visualizing NONOate Action and Selection
To better understand the mechanisms and decision-making processes involved in using NONOates, the following diagrams illustrate key pathways and workflows.
Caption: Mechanism of pH-dependent NO release from NONOates and subsequent cellular signaling.
Caption: Workflow for comparing the effects of different NONOates on cultured cells.
Caption: Decision guide for selecting a NONOate based on experimental duration.
Detailed Experimental Protocols
Accurate assessment of NONOate performance requires robust experimental methods. Below are detailed protocols for two key assays: the Griess assay for NO quantification and the MTT assay for determining cell viability.
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in aqueous solutions.[14][15]
Materials:
-
Griess Reagent System (e.g., Promega G2930 or similar):
-
Nitrite standard solution (e.g., Sodium Nitrite)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader (540 nm absorbance)
-
NONOate stock solution (10 mM in 10 mM NaOH)
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by performing serial dilutions of the nitrite standard solution in the same buffer or cell culture medium as your samples (e.g., 100 µM down to 1.56 µM).
-
Sample Preparation:
-
Dilute the NONOate stock solution to the desired final concentration in pre-warmed (37°C) PBS or cell culture medium in a 96-well plate.
-
For cell-based assays, collect the cell culture supernatant at your desired time points after NONOate treatment. Centrifuge to remove any cells or debris.
-
-
Griess Reaction:
-
To 50 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent I (Sulfanilamide solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (NED solution) to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Read the absorbance of the plate at 540 nm within 30 minutes.[16]
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium/buffer only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the linear equation from the standard curve to calculate the nitrite concentration in your samples, which reflects the amount of NO released.
-
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Cells and appropriate culture medium
-
96-well cell culture plate
-
Microplate reader (570-590 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).[18]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the selected NONOate. Include untreated control wells (medium only) and vehicle control wells (if applicable).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition:
-
Solubilization:
-
Measurement:
-
Read the absorbance at 570-590 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT, no cells) from all readings.
-
Calculate cell viability as a percentage of the untreated control: (% Viability) = (Absorbance_Sample / Absorbance_Control) * 100.
-
Plot the percent viability against the NONOate concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NONOate - Wikipedia [en.wikipedia.org]
- 4. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol Griess Test [protocols.io]
- 15. Griess Reagent System Protocol [promega.jp]
- 16. woongbee.com [woongbee.com]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. MTT (Assay protocol [protocols.io]
- 19. texaschildrens.org [texaschildrens.org]
A Researcher's Guide to Cross-Validation of Nitric Oxide Measurements from PROLI NONOate
For researchers, scientists, and drug development professionals, the accurate measurement of nitric oxide (NO) release from donor compounds is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative analysis of methodologies for the cross-validation of NO measurements from PROLI NONOate, a fast-acting NO donor. We present supporting experimental data, detailed protocols, and visual workflows to ensure robust quantification of this critical signaling molecule.
This compound stands out in the landscape of nitric oxide donors due to its exceptionally rapid release of NO, with a half-life of approximately 1.8 seconds at 37°C and pH 7.4.[1][2][3] This characteristic makes it an invaluable tool for studying cellular responses to pulsatile NO delivery, mimicking physiological NO signaling events. However, this rapid decomposition also presents a significant challenge for accurate quantification. This guide addresses this challenge by comparing three common NO measurement techniques: the Griess assay, chemiluminescence, and electrochemical detection, providing a framework for their cross-validation.
Comparative Analysis of NO Donors
The selection of an appropriate NO donor is critical for experimental design. The table below summarizes the key characteristics of this compound in comparison to other commonly used NONOates, highlighting the diversity in their NO release kinetics.
| NO Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Key Characteristics |
| This compound | ~1.8 seconds[1][4] | 2[1][5] | Ultrafast NO release, ideal for studying rapid signaling events. |
| DEA NONOate | ~2 minutes[6] | 1.5[6] | Fast NO release, but significantly slower than this compound. |
| Spermine NONOate | ~39 minutes[6] | 2[6] | Slower, more sustained NO release. |
| DETA NONOate | ~20 hours[1][4] | 2[1] | Very slow and prolonged NO release, suitable for long-term exposure studies. |
Cross-Validation of NO Measurement Techniques
No single method for NO quantification is without its limitations. Therefore, cross-validation using multiple techniques is essential for accurate and reliable data, especially when working with a fast-releasing donor like this compound.
| Measurement Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Griess Assay | Spectrophotometric detection of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO. | Inexpensive, simple, high-throughput. | Indirect measurement, can be inaccurate in complex biological media, low sensitivity (~0.5 µM).[7] | Prone to inaccuracies due to the rapid and high concentration burst of NO, which can lead to complex chemical reactions in the sample matrix.[7] |
| Chemiluminescence | Detection of light produced from the reaction of NO with ozone. | Highly sensitive (pM range), specific for NO, provides real-time kinetic data.[7][8] | Requires specialized and expensive equipment, can be impractical for protein-rich samples.[7] | Excellent for accurately capturing the rapid release kinetics and quantifying the total NO released. |
| Electrochemical Sensing | Amperometric detection of NO using an NO-selective electrode. | Real-time measurements, high temporal and spatial resolution, can be used in complex media.[9][10] | Requires careful calibration, potential for electrode fouling.[10] | Well-suited for real-time monitoring of the rapid NO release profile in various biological environments. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are step-by-step protocols for the three discussed NO measurement techniques, adapted for the analysis of this compound.
Griess Assay for Nitrite (NO₂⁻) Determination
This protocol is adapted for measuring the total NO released from this compound after its complete decomposition.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in 10 mM NaOH. The alkaline pH will prevent premature decomposition.
-
Prepare a series of NaNO₂ standards in PBS.
-
In a 96-well plate, add 50 µL of your sample (decomposed this compound in PBS) or standard to each well.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 548 nm using a microplate reader.
-
Calculate the nitrite concentration in your samples by comparing the absorbance to the NaNO₂ standard curve.
Chemiluminescence for Real-Time NO Measurement
This protocol allows for the direct and real-time quantification of NO released from this compound.
Materials:
-
This compound
-
Degassed PBS, pH 7.4
-
Nitric Oxide Analyzer (NOA) based on chemiluminescence
-
Nitrogen (N₂) gas supply
-
Reaction vessel
Procedure:
-
Prepare a stock solution of this compound in 10 mM NaOH.
-
Set up the NOA according to the manufacturer's instructions. Calibrate the instrument using a certified NO gas standard.
-
Add a known volume of degassed PBS to the reaction vessel and bubble with N₂ to establish a stable baseline.
-
Inject a small volume of the this compound stock solution into the reaction vessel to initiate NO release.
-
Record the chemiluminescence signal over time until it returns to baseline.
-
The integrated area under the curve of the signal is proportional to the total amount of NO released. The peak of the curve represents the maximum rate of NO release.
Electrochemical Detection of NO
This protocol provides real-time measurement of NO concentration using an NO-selective sensor.
Materials:
-
This compound
-
PBS, pH 7.4
-
NO-selective electrode and potentiostat
-
Calibration solutions (e.g., S-nitroso-N-acetyl-DL-penicillamine (SNAP) or standardized NO gas)
-
Stirred reaction vessel
Procedure:
-
Prepare a stock solution of this compound in 10 mM NaOH.
-
Calibrate the NO-selective electrode according to the manufacturer's instructions using solutions of known NO concentration.
-
Place the calibrated electrode in a stirred reaction vessel containing PBS to establish a stable baseline.
-
Inject a known amount of the this compound stock solution into the vessel.
-
Record the current generated by the electrode over time. The current is directly proportional to the NO concentration.
-
Convert the current readings to NO concentration using the calibration curve.
Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams were generated using Graphviz.
Conclusion
The rapid release of nitric oxide from this compound necessitates careful consideration of the analytical methods used for its quantification. This guide provides a framework for the cross-validation of NO measurements using the Griess assay, chemiluminescence, and electrochemical sensors. While the Griess assay can provide an estimate of total NO release, its indirect nature and susceptibility to interference make it less reliable for the fast kinetics of this compound, especially in complex biological media.[7] For accurate and real-time kinetic data, chemiluminescence and electrochemical detection are superior methods. By employing a multi-faceted approach to measurement and adhering to detailed experimental protocols, researchers can ensure the accuracy and reliability of their findings when utilizing this powerful NO donor. This robust validation is critical for advancing our understanding of NO signaling in both basic research and drug development.
References
- 1. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 5. Protocol Griess Test [protocols.io]
- 6. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horiba.com [horiba.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rapid Nitric Oxide Donors: Alternatives to PROLI NONOate
For researchers and drug development professionals requiring precise and rapid delivery of nitric oxide (NO), PROLI NONOate has been a compound of choice due to its remarkably short half-life. However, a range of alternative NO donors exists, each with distinct release kinetics, mechanisms of action, and byproducts. This guide provides an objective comparison of this compound with other rapid NO-releasing compounds, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate donor for specific research applications.
Comparison of Nitric Oxide Donor Performance
The selection of an appropriate nitric oxide donor is critically dependent on its kinetic properties and the total amount of NO it can deliver. The following table summarizes key quantitative data for this compound and its alternatives under physiological conditions (37°C, pH 7.4).
| Compound Class | Specific Donor | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Donor | Key Characteristics & Byproducts |
| Diazeniumdiolates (NONOates) | This compound | ~1.8 seconds | 2 | Extremely rapid NO release. Spontaneous, pH-dependent decomposition. |
| DEA NONOate | ~2 minutes | 1.5 | Rapid NO release. Spontaneous, pH-dependent decomposition.[1] | |
| MAHMA NONOate | ~1.3 minutes | 2 | Rapid NO release. Spontaneous, pH-dependent decomposition.[2] | |
| Spermine NONOate | ~39 minutes | 2 | Slower, more sustained NO release compared to other NONOates. | |
| S-nitrosothiols (RSNOs) | S-nitroso-N-acetylpenicillamine (SNAP) | ~37 hours (in absence of thiols) | 1 | Release is catalyzed by light, metal ions, and thiols.[3] |
| S-nitrosoglutathione (GSNO) | Hours (highly variable) | 1 | Endogenous NO carrier; release influenced by enzymes and thiols.[4] | |
| Metal-Nitrosyl Complexes | Sodium Nitroprusside (SNP) | ~2 minutes | 1 | Rapid NO release upon interaction with reducing agents or light. Releases cyanide ions as a byproduct.[5][6] |
Signaling Pathways of Nitric Oxide
Nitric oxide released from donor compounds primarily exerts its biological effects through the canonical NO/cGMP signaling pathway. This pathway is crucial for a wide range of physiological processes, including vasodilation, neurotransmission, and immune response.
As depicted in Figure 1, NO liberated from donor compounds diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1][3][7][8][9] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3][7][8][9] Subsequently, cGMP acts as a second messenger, primarily activating Protein Kinase G (PKG), which in turn phosphorylates various downstream targets to elicit a physiological response, such as smooth muscle relaxation.[7][8]
Experimental Methodologies
Accurate comparison of NO donors necessitates standardized experimental protocols. Below are detailed methodologies for two common techniques used to quantify nitric oxide release.
Griess Assay for Indirect NO Quantification
The Griess assay is a colorimetric method that indirectly measures NO by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻).
Protocol:
-
Preparation of Donor Solutions: Prepare stock solutions of the NO donors in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Dilute the donor solutions to the desired final concentration in pre-warmed buffer (37°C) to initiate NO release. Incubate the solutions for various time points.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite in the same buffer.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part I is sulfanilamide (B372717) in an acidic solution, and Part II is N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water. Mix equal volumes of Part I and Part II immediately before use.
-
Reaction: Add an equal volume of the Griess reagent to each sample and standard in a 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 15-30 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Direct NO Measurement using a Nitric Oxide Selective Electrode
For real-time, direct measurement of NO release, a nitric oxide selective electrode is a powerful tool.
Protocol:
-
Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using standard solutions of an NO donor with a known rate of release (e.g., S-nitroso-N-acetylpenicillamine, SNAP) or by using a saturated NO solution.
-
Experimental Setup: Place the calibrated electrode in a temperature-controlled reaction vessel containing the buffer (e.g., PBS, pH 7.4) at 37°C. Allow the baseline reading to stabilize.
-
Initiation of NO Release: Inject a known concentration of the NO donor stock solution into the reaction vessel.
-
Data Acquisition: Record the change in current (pA) or potential (mV) over time as NO is released and detected by the electrode.
-
Data Conversion: Convert the recorded electrical signal to NO concentration (nM or µM) using the calibration curve.
-
Analysis: Plot the NO concentration over time to determine the release profile, including the peak concentration and the half-life of release.
Experimental Workflow for Comparison of NO Donors
A systematic workflow is essential for the objective comparison of different nitric oxide donors. The following diagram outlines a logical experimental process.
References
- 1. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NO-cGMP pathway: Significance and symbolism [wisdomlib.org]
- 4. The chemistry of the S-nitrosoglutathione/glutathione system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium Nitroprusside - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. litfl.com [litfl.com]
- 7. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROLI NONOate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of PROLI NONOate, a common nitric oxide (NO) donor. Adherence to these protocols is crucial for laboratory safety and environmental responsibility.
This compound is a diazeniumdiolate that spontaneously decomposes to release nitric oxide.[1] The primary strategy for its disposal is through controlled chemical decomposition, which transforms it into less reactive byproducts.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves
This compound is sensitive to moisture and air, and its crystals may become discolored upon exposure.[2] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure leverages the inherent chemical properties of this compound, specifically its rapid decomposition in aqueous solutions at neutral or acidic pH.[2]
1. Preparation of Deactivation Solution:
-
Prepare a sufficient volume of a neutral buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.4) or a slightly acidic solution.
-
The volume of the buffer should be large enough to dilute the this compound solution significantly.
2. Deactivation of this compound:
-
Slowly and carefully add the this compound waste solution to the deactivation buffer with constant stirring. This will initiate the rapid release of nitric oxide gas.[2]
-
Given the very short half-life of this compound at neutral pH, the decomposition will be nearly instantaneous.[1][2]
-
Perform this step in a well-ventilated chemical fume hood to safely manage the release of nitric oxide gas.
3. Verification of Deactivation (Optional):
-
The intact this compound has a characteristic UV absorbance at 252 nm.[2] To confirm complete decomposition, a sample of the final solution can be analyzed using a UV-Vis spectrophotometer to ensure the absence of this peak.
4. Final Disposal:
-
Once the decomposition is complete, the resulting solution, containing primarily L-proline and salts from the buffer, can be neutralized further if necessary by checking the pH.
-
According to the safety data sheet, smaller quantities of the deactivated substance can be disposed of with household waste.[3] However, for laboratory settings, it is best practice to dispose of the final solution in accordance with local, state, and federal environmental regulations for chemical waste.
-
Do not allow the undiluted product or large quantities to enter sewers or groundwater.[3]
For Spills:
-
In case of a spill of the solid compound, pick it up mechanically.[3]
-
The collected material can then be deactivated using the protocol described above.
Quantitative Data for Handling and Disposal
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Parameter | Value | Conditions | Source |
| Half-life (t½) | 1.8 seconds | 37°C in 0.1 M phosphate buffer (pH 7.4) | [1][2] |
| UV Absorbance (λmax) | 252 nm | Aqueous solutions | [1][2] |
| Molar Extinction Coefficient (ε) | 8,400 M⁻¹ cm⁻¹ | Aqueous solutions | [2] |
| Stability in Alkaline Solution | Stable for up to 24 hours | 0.01 M NaOH at 0°C | [2] |
| Solubility | >100 mg/mL | Aqueous buffers | [1] |
| Storage Temperature | -80°C | Long-term storage | [1][2] |
Experimental Protocol for Deactivation
This section details a formal experimental protocol for the deactivation of a this compound solution.
Objective: To safely deactivate this compound waste by promoting its decomposition into L-proline and nitric oxide.
Materials:
-
This compound waste solution
-
0.1 M Phosphate Buffer (pH 7.4)
-
Stir plate and stir bar
-
Glass beaker (appropriately sized for the waste volume)
-
pH meter or pH strips
-
Personal Protective Equipment (PPE)
Procedure:
-
Don appropriate PPE and work within a certified chemical fume hood.
-
Place a beaker containing a volume of 0.1 M phosphate buffer (at least 10 times the volume of the this compound waste) on a stir plate and add a stir bar.
-
Begin stirring the buffer solution at a moderate speed.
-
Slowly add the this compound waste solution to the center of the vortex of the stirring buffer.
-
Allow the solution to stir for at least 10 minutes to ensure complete decomposition. The rapid half-life means decomposition is nearly immediate, but this provides a margin of safety.
-
Turn off the stir plate and remove the stir bar.
-
Check the pH of the final solution and adjust to neutral (pH 6-8) if necessary, using dilute acid or base.
-
Dispose of the neutralized, deactivated solution according to your institution's and local environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe deactivation and disposal of this compound.
References
Personal protective equipment for handling PROLI NONOate
Essential Safety and Handling Guide for PROLI NONOate
This guide provides crucial safety, operational, and disposal information for laboratory personnel working with this compound. Given its properties as a rapid nitric oxide (NO) donor, adherence to these procedures is vital to ensure personal safety and experimental integrity.
This compound is a diazeniumdiolate that acts as an ultra-fast nitric oxide donor.[1] It spontaneously decomposes in aqueous solutions at physiological pH to release two moles of NO per mole of the parent compound.[1][2] This rapid release necessitates specific handling procedures to manage the gaseous NO produced and to maintain the compound's stability.
Key Properties and Storage
Proper storage is critical for maintaining the stability and efficacy of this compound. The compound is a crystalline solid that is sensitive to moisture and air.[3]
| Parameter | Value | Source |
| Chemical Formula | C₅H₇N₃O₄ • 2Na | [1] |
| Molecular Weight | 219.1 g/mol | [1] |
| Half-life | 1.8 seconds (at 37°C, pH 7.4) | [1][4] |
| NO Release | 2 moles of NO per mole of this compound | [1][2] |
| Long-term Storage | -80°C under an inert atmosphere (e.g., nitrogen) | [3] |
| Stability (Solid) | ≥ 2 years at -80°C | [1] |
| Solubility | >100 mg/mL in aqueous buffers | [1][2] |
| Stock Solution Stability | Alkaline solutions (e.g., 0.01 M NaOH) are stable for up to 24 hours at 0°C. | [3] |
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, it is prudent to follow standard precautionary measures for handling all laboratory chemicals.[5] The rapid release of nitric oxide gas, an agent with significant biological activity, warrants a comprehensive PPE strategy.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent direct skin contact. Although the solid is not classified as a skin irritant, this follows best laboratory practices.[5] |
| Eye Protection | ANSI-approved safety glasses with side shields or splash-proof goggles. | To protect eyes from any accidental splashes of solutions.[6][7] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for handling the solid.[5] However, all handling of solutions that actively release NO should be conducted in a certified chemical fume hood or a well-ventilated area. | To prevent inhalation of nitric oxide gas, which can have physiological effects and may form toxic nitrogen dioxide in the presence of oxygen.[8][9] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, minimizes risks and ensures the compound's effective use.
Experimental Protocol: Preparation and Handling
This compound is stable in its solid form when stored correctly but decomposes rapidly once exposed to moisture or dissolved at neutral pH.[3][10]
1. Preparation of Alkaline Stock Solution:
-
Work Area: Perform all manipulations in a certified chemical fume hood.
-
Pre-equilibration: Allow the sealed vial of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[3]
-
Inert Atmosphere: If available, handle the solid compound inside a glove box with an inert atmosphere to minimize exposure to air and moisture.[3]
-
Dissolution: Prepare a stock solution by dissolving the this compound solid in a cold (0-4°C) aqueous solution of 0.01 M NaOH.[3] This alkaline solution is stable for up to 24 hours when stored at 0°C.[3]
2. Initiation of Nitric Oxide Release:
-
To trigger the release of NO, add a small volume of the alkaline stock solution to a larger volume of an experimental buffer at a neutral pH (e.g., pH 7.0-7.4).[3]
-
The decomposition is rapid, with a half-life of approximately 1.8 seconds at 37°C.[4] Ensure that the experimental setup is ready to proceed immediately after the addition of the NONOate.
Spill and Emergency Procedures
-
Minor Spill (Solid): In case of a small spill of the solid compound, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a damp cloth.
-
Minor Spill (Solution): Absorb spills of this compound solutions with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Exposure:
Waste Disposal Plan
-
Unused Solid/Solutions: Unused this compound and its solutions should be treated as chemical waste.
-
Decomposition: Before disposal, it is advisable to decompose the NONOate by diluting it in a large volume of an acidic buffer (pH < 5) within a chemical fume hood to ensure the complete release and ventilation of nitric oxide.
-
Container Disposal: Dispose of all waste materials and contaminated containers in accordance with local, state, and federal regulations. Do not allow the material to enter sewers or waterways.[5]
Visual Workflow and Logical Relationships
To ensure clarity in the handling process, the following diagrams outline the procedural workflow and the chemical behavior of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Chemical stability and decomposition pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. netascientific.com [netascientific.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. fishersci.com [fishersci.com]
- 8. beyondair.net [beyondair.net]
- 9. respiratory-therapy.com [respiratory-therapy.com]
- 10. Development of Antimicrobial Nitric Oxide-Releasing Fibers - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
